molecular formula C26H48O4 B065447 Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate CAS No. 166412-78-8

Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate

Cat. No.: B065447
CAS No.: 166412-78-8
M. Wt: 424.7 g/mol
InChI Key: HORIEOQXBKUKGQ-UHFFFAOYSA-N
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Description

Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate is a high-molecular-weight diester compound of significant interest in advanced materials and polymer science research. Its primary research value lies in its application as a specialty plasticizer and compatibilizer. The compound's structure, featuring a rigid cyclohexane-1,2-dicarboxylate core and two long, branched 7-methyloctyl alkyl chains, is engineered to impart low volatility and high thermal stability to polymer matrices, particularly polyvinyl chloride (PVC) and other engineering plastics. Researchers utilize this diester to investigate the enhancement of polymer flexibility, durability, and low-temperature performance while minimizing migration and extraction. The branched nature of the alkyl chains disrupts polymer crystallinity effectively, reducing glass transition temperature (Tg) and improving processability. Furthermore, its saturated cyclohexane ring contributes to superior resistance to oxidation and UV degradation compared to aromatic analogs, making it a valuable subject of study for developing more stable and sustainable plasticizer alternatives. This compound is provided as a high-purity material to ensure reproducibility in experiments focused on material properties, polymer-polymer interactions, and the long-term performance of plasticized materials under various environmental stressors. It is strictly for laboratory research applications.

Properties

IUPAC Name

bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H48O4/c1-21(2)15-9-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-6-10-16-22(3)4/h21-24H,5-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORIEOQXBKUKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCOC(=O)C1CCCCC1C(=O)OCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274044
Record name Bis(7-methyloctyl) tetrahydrophthalate
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Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

394 °C
Record name Diisononyl hexahydrophthalate
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

224 °C (COC)
Record name Diisononyl hexahydrophthalate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Iin water, <0.02 mg/L
Record name Diisononyl hexahydrophthalate
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

Specific gravity slightly less than 1
Record name Diisononyl hexahydrophthalate
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

VP: 1.2X10-7 mm Hg
Record name Diisononyl hexahydrophthalate
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless liquid

CAS No.

166412-78-8, 318292-43-2
Record name Diisononyl hexahydrophthalate
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Record name Bis(7-methyloctyl) tetrahydrophthalate
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Record name 1,2-Cyclohexanedicarboxylic acid, 1,2-diisononyl ester
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Record name DIISONONYL HEXAHYDROPHTHALATE
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Record name Diisononyl hexahydrophthalate
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Foundational & Exploratory

In-Depth Technical Guide: Physical and Chemical Properties of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (DINCH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate, commonly known as DINCH, is a non-phthalate plasticizer developed as a safer alternative to traditional phthalate-based plasticizers.[1] Its primary application is to increase the flexibility and workability of polyvinyl chloride (PVC) products.[2] Given its use in sensitive applications such as medical devices, toys, and food packaging, a thorough understanding of its physical and chemical properties is crucial for risk assessment and material science.[1] This technical guide provides a comprehensive overview of the key physical and chemical characteristics of DINCH, detailed experimental methodologies for their determination, and an examination of its biological interactions.

Chemical Identity

IdentifierValue
IUPAC Name This compound[1]
Synonyms 1,2-Cyclohexanedicarboxylic acid, bis(7-methyloctyl) ester; Diisononyl cyclohexane-1,2-dicarboxylate; Hexamoll® DINCH[1]
CAS Number 166412-78-8[1]
Molecular Formula C₂₆H₄₈O₄[2]
Molecular Weight 424.66 g/mol [2]
Chemical Structure A cyclohexane ring with two adjacent carboxylate groups, each esterified with a 7-methyloctyl alcohol.

Physical Properties

The physical properties of DINCH are summarized in the table below. These properties are essential for understanding its behavior in various applications and environmental conditions.

PropertyValueMethod
Appearance Colorless, odorless liquid[2][3]Visual Inspection
Boiling Point > 400 °C at 1013 hPa[2]OECD Guideline 103
Melting Point < -50 °C[2]OECD Guideline 102
Density 0.944 g/cm³ at 20 °C[2]OECD Guideline 109
Water Solubility < 0.01 mg/L at 20 °COECD Guideline 105
Vapor Pressure < 0.00001 hPa at 20 °COECD Guideline 104
Log Kₒw (Octanol/Water Partition Coefficient) > 6.2 at 25 °COECD Guideline 117

Chemical Properties

PropertyDescription
Stability Thermally stable with a high boiling point.[2] It is not expected to be oxidizing.
Reactivity Generally considered to be of low reactivity under normal conditions. Incompatible with strong oxidizing agents.
Hydrolysis Expected to be hydrolytically stable at neutral pH.
Metabolism In biological systems, DINCH can be metabolized to its monoester, which can then be further oxidized. These metabolites are more polar and can be excreted.

Experimental Protocols

Determination of Boiling Point (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology:

  • Apparatus: A suitable apparatus consists of a boiling flask, a condenser, a thermometer, and a heating source (e.g., a heating mantle).

  • Procedure:

    • The liquid is placed in the boiling flask with a few boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned in the vapor phase, just below the side arm of the condenser, to accurately measure the temperature of the vapor in equilibrium with the boiling liquid.

    • The liquid is heated, and the temperature is recorded when it boils and a steady reflux is observed in the condenser.

    • The atmospheric pressure is recorded at the time of the measurement.[4][5]

  • Data Analysis: The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa) if necessary.

Determination of Water Solubility (OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

Methodology (Flask Method for sparingly soluble substances):

  • Apparatus: A flask with a stirrer, a constant temperature bath, and an analytical method for determining the concentration of the substance in water (e.g., gas chromatography-mass spectrometry, GC-MS).

  • Procedure:

    • An excess amount of the test substance is added to a known volume of water in the flask.

    • The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

    • After equilibrium, the mixture is allowed to stand to let undissolved material settle.

    • A sample of the aqueous phase is carefully taken, ensuring no solid particles are included, often by filtration or centrifugation.

    • The concentration of the dissolved substance in the aqueous sample is determined using a suitable analytical method.[2][6][7][8][9]

  • Data Analysis: The water solubility is reported as the average concentration from at least three replicate determinations.

Determination of Density (OECD Guideline 109)

Density is the mass of a substance per unit volume.

Methodology (Pycnometer Method):

  • Apparatus: A pycnometer (a glass flask with a precise volume), a balance, and a constant temperature bath.

  • Procedure:

    • The empty pycnometer is weighed.

    • The pycnometer is filled with the test liquid and placed in a constant temperature bath (e.g., 20 °C) until it reaches thermal equilibrium.

    • The volume is adjusted precisely to the pycnometer's calibration mark, and any excess liquid is removed.

    • The filled pycnometer is weighed.

    • The pycnometer is then emptied, cleaned, filled with a reference substance of known density (e.g., water), and weighed again at the same temperature.[10][11][12][13]

  • Data Analysis: The density of the test substance is calculated from the mass of the liquid and the known volume of the pycnometer.

Biological Interactions and In Vitro Assessment

While DINCH itself exhibits low biological activity, its metabolites have been shown to interact with nuclear receptors at high concentrations. This has prompted in vitro studies to assess its potential for endocrine disruption.

Interaction with Nuclear Receptors

Studies have shown that metabolites of DINCH can act as agonists for several human nuclear receptors, including the estrogen receptors (ERα and ERβ), the androgen receptor (AR), and peroxisome proliferator-activated receptors (PPARα and PPARγ). This interaction is typically assessed using in vitro reporter gene assays.

Experimental Workflow: In Vitro Nuclear Receptor Activation Assay

The following diagram illustrates a typical workflow for assessing the activation of nuclear receptors by DINCH metabolites using a reporter gene assay.

experimental_workflow cluster_cell_culture Cell Culture & Transfection cluster_exposure Exposure cluster_measurement Measurement & Analysis cell_culture HEK293T Cell Culture transfection Co-transfection with: 1. Nuclear Receptor Plasmid 2. Reporter Gene Plasmid cell_culture->transfection exposure Incubation with DINCH Metabolites (various concentrations) transfection->exposure lysis Cell Lysis exposure->lysis reporter_assay Reporter Gene Assay (e.g., Luciferase Assay) lysis->reporter_assay data_analysis Data Analysis: - Measure Signal (Luminescence) - Normalize to Control - Generate Dose-Response Curves reporter_assay->data_analysis

Workflow for In Vitro Nuclear Receptor Activation Assay.
Detailed Protocol: In Vitro Nuclear Receptor Reporter Gene Assay

This protocol describes a common method to evaluate the potential of DINCH metabolites to activate nuclear receptors.

Methodology:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293T) cells are cultured in appropriate media until they reach a suitable confluency for transfection.

  • Transfection:

    • Cells are co-transfected with two plasmids:

      • An expression plasmid containing the gene for the human nuclear receptor of interest (e.g., PPARγ).

      • A reporter plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with response elements for the specific nuclear receptor.

    • A transfection reagent is used to facilitate the uptake of the plasmids by the cells.

  • Exposure:

    • After an incubation period to allow for gene expression, the cells are treated with various concentrations of the DINCH metabolites.

    • Positive (a known agonist for the receptor) and negative (vehicle control) controls are included.

  • Cell Lysis and Reporter Assay:

    • Following the exposure period, the cells are lysed to release the cellular contents, including the reporter protein.

    • A substrate for the reporter enzyme (e.g., luciferin for luciferase) is added, and the resulting signal (e.g., luminescence) is measured using a luminometer.[14][15][16][17][18]

  • Data Analysis:

    • The reporter signal is normalized to a control (e.g., total protein concentration or a co-transfected control reporter) to account for variations in cell number and transfection efficiency.

    • The fold activation relative to the vehicle control is calculated for each concentration of the test compound.

    • Dose-response curves are generated to determine the potency (e.g., EC₅₀) of the DINCH metabolites in activating the nuclear receptor.

Conclusion

This compound (DINCH) is a well-characterized compound with physical and chemical properties that make it a suitable and safer alternative to traditional phthalate plasticizers in many applications. While DINCH itself demonstrates low biological activity, its metabolites have been shown to interact with nuclear receptors in vitro at high concentrations. The standardized methodologies outlined in this guide provide a framework for the consistent and reliable assessment of the properties and potential biological activities of DINCH and similar compounds, which is essential for informed decision-making in research, product development, and regulatory science.

References

An In-depth Technical Guide on Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (CAS: 166412-78-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate, also known as Di-isononyl-cyclohexane-1,2-dicarboxylate (DINCH), is a non-aromatic plasticizer developed as a safer alternative to traditional phthalate-based plasticizers.[1][2] With the increasing scrutiny and regulation of phthalates due to their potential endocrine-disrupting properties, DINCH has gained prominence in sensitive applications such as medical devices, toys, and food packaging.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, experimental protocols for toxicological and biological assessment, and known signaling pathway interactions of this compound.

Physicochemical Properties

This compound is a colorless, odorless liquid with high thermal stability and low volatility.[1][2] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 166412-78-8[1][2]
Molecular Formula C26H48O4[1][2]
Molecular Weight 424.66 g/mol [1][2]
Appearance Colorless, odorless liquid[1][2]
Density ~0.944 g/cm³ at 20°C[1]
Melting Point < -50°C[1]
Boiling Point > 400°C[1]
Water Solubility Insoluble[1]
Solubility in Organic Solvents Soluble in ethanol and acetone[1]

Synthesis and Purification

The primary industrial synthesis of this compound involves the catalytic hydrogenation of diisononyl phthalate (DINP). This process converts the aromatic phthalate ring into a cyclohexane ring.

Experimental Protocol: Catalytic Hydrogenation of Diisononyl Phthalate

This protocol is a representative procedure based on established methods for phthalate hydrogenation. Optimization of specific parameters may be required for laboratory-scale synthesis.

Materials:

  • Diisononyl phthalate (DINP)

  • Hydrogen gas (H₂)

  • Ruthenium-based catalyst (e.g., Ru/C or Ru/Al₂O₃)

  • Solvent (e.g., isopropanol or no solvent)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, temperature controller, and gas inlet/outlet.

Procedure:

  • Reactor Setup: The high-pressure autoclave reactor is thoroughly cleaned and dried.

  • Charging the Reactor: The reactor is charged with diisononyl phthalate and the ruthenium-based catalyst. The catalyst loading is typically in the range of 0.1-5% by weight of the DINP. If a solvent is used, it is added at this stage.

  • Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any air, followed by purging with hydrogen gas.

  • Reaction: The reactor is pressurized with hydrogen gas to the desired pressure (typically 30-100 bar) and heated to the reaction temperature (usually between 80-150°C). The reaction mixture is stirred vigorously to ensure good mixing and mass transfer.

  • Monitoring: The progress of the reaction can be monitored by measuring the uptake of hydrogen gas or by taking periodic samples (if the reactor setup allows) for analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to check for the disappearance of the starting material and the formation of the product.

  • Cooling and Depressurization: Once the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen gas is carefully vented.

  • Catalyst Removal: The reaction mixture is filtered to remove the solid catalyst.

  • Purification: The crude product is then purified. This may involve distillation under reduced pressure to remove any low-boiling impurities and the solvent (if used). Further purification can be achieved by column chromatography on silica gel if a high-purity product is required for specific research applications.

Experimental Protocols for Toxicological and Biological Assessment

A variety of in vitro and in vivo assays have been employed to evaluate the toxicological profile and biological effects of DINCH and its metabolites.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cell lines (e.g., HepG2 for liver toxicity, HK-2 for kidney toxicity)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (DINCH) stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of DINCH. A vehicle control (containing the same concentration of the solvent used to dissolve DINCH) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the vehicle control.

Genotoxicity Assessment: Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells.

Materials:

  • Treated cells from the cytotoxicity assay

  • Low melting point agarose (LMPA) and normal melting point agarose (NMPA)

  • Lysis solution (containing high salt and detergents)

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining solution (e.g., ethidium bromide or SYBR Green)

  • Microscope slides

  • Electrophoresis tank

  • Fluorescence microscope with appropriate filters and imaging software

Procedure:

  • Cell Embedding: A suspension of treated cells is mixed with LMPA and layered onto a microscope slide pre-coated with NMPA.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • DNA Unwinding: The slides are placed in an alkaline electrophoresis buffer to allow the DNA to unwind.

  • Electrophoresis: Electrophoresis is carried out under alkaline conditions, causing the negatively charged DNA to migrate towards the anode. Damaged DNA (containing strand breaks) will migrate further, forming a "comet tail."

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye.

  • Visualization and Analysis: The slides are observed under a fluorescence microscope, and the comets are scored using imaging software to quantify the extent of DNA damage (e.g., by measuring the tail length and the percentage of DNA in the tail).

In Vivo Developmental and Behavioral Toxicity: Zebrafish Larvae Assay

Zebrafish larvae are a valuable model for assessing developmental and behavioral toxicity of chemical compounds.

Materials:

  • Fertilized zebrafish embryos

  • Embryo medium

  • DINCH stock solution

  • Multi-well plates

  • Automated behavioral analysis system (e.g., video tracking software)

Procedure:

  • Exposure: Fertilized zebrafish embryos are placed in multi-well plates containing embryo medium with different concentrations of DINCH or a vehicle control. The exposure is typically started at a few hours post-fertilization and continued for several days.

  • Developmental Assessment: During the exposure period, the larvae are monitored for developmental endpoints such as hatching rate, survival, and morphological abnormalities.

  • Behavioral Analysis (Light-Dark Test): At a specific developmental stage (e.g., 5 days post-fertilization), the larvae are transferred to a behavioral analysis arena. Their locomotor activity is recorded in response to alternating periods of light and darkness.

  • Data Acquisition and Analysis: The video tracking software quantifies various behavioral parameters, such as total distance moved, velocity, and thigmotaxis (wall-hugging behavior), which can be indicative of anxiety-like behavior.

Signaling Pathway Interactions

Research suggests that this compound and its metabolites can interact with specific cellular signaling pathways.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Pathway

The primary metabolite of DINCH, mono(7-methyloctyl) cyclohexane-1,2-dicarboxylate (MINCH), has been shown to act as an agonist for PPARα, a nuclear receptor involved in lipid metabolism.

PPARa_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DINCH DINCH Metabolism Metabolism DINCH->Metabolism Enzymatic Hydrolysis MINCH MINCH Metabolism->MINCH PPARa PPARα MINCH->PPARa Agonist Binding PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binding Gene_Expression Target Gene Expression PPRE->Gene_Expression Activation Lipid_Metabolism Lipid Metabolism Gene_Expression->Lipid_Metabolism Regulation

Caption: PPARα signaling pathway activation by the DINCH metabolite MINCH.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

Toxicogenomic studies have indicated that DINCH can alter the expression of genes involved in the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DINCH DINCH Receptor Growth Factor Receptor DINCH->Receptor Potential Interaction Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cellular Response (Proliferation, Differentiation) Gene_Expression->Cellular_Response Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_analysis Data Analysis & Interpretation Cytotoxicity Cytotoxicity Assays (e.g., MTT) Genotoxicity Genotoxicity Assays (e.g., Comet Assay) Cytotoxicity->Genotoxicity If cytotoxic at low concentrations Mechanism Mechanistic Studies (e.g., PPARα activation) Genotoxicity->Mechanism Investigate mechanisms Zebrafish Zebrafish Larvae (Developmental & Behavioral Toxicity) Mechanism->Zebrafish Validate in a whole organism Rodent Rodent Models (Toxicokinetics & Systemic Effects) Zebrafish->Rodent Further in-depth investigation Data_Analysis Quantitative Data Analysis Rodent->Data_Analysis Risk_Assessment Risk Assessment Data_Analysis->Risk_Assessment

References

Di-isononyl-cyclohexane-1,2-dicarboxylate (DINCH): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-isononyl-cyclohexane-1,2-dicarboxylate (DINCH), commercially known as Hexamoll® DINCH, is a non-phthalate plasticizer developed as a safer alternative to traditional ortho-phthalate plasticizers like di(2-ethylhexyl) phthalate (DEHP) and di-isononyl phthalate (DINP).[1] Due to concerns over the endocrine-disrupting effects of certain phthalates, DINCH has seen a significant increase in use in a wide range of consumer products, particularly in sensitive applications such as medical devices, toys, and food packaging. This guide provides an in-depth technical overview of the molecular structure, chemical properties, synthesis, analytical methodologies, and biological interactions of DINCH.

Molecular Structure and Chemical Properties

DINCH is a complex mixture of isomers of 1,2-cyclohexanedicarboxylic acid diisononyl ester.[1] The isononyl alcohol used in its synthesis is a branched nine-carbon alcohol, leading to a variety of structural isomers in the final product. The central feature of the DINCH molecule is a cyclohexane ring, a result of the hydrogenation of the aromatic ring of its phthalate precursor, DINP.[2] This structural difference is key to its altered toxicological profile compared to phthalates.

Table 1: Physical and Chemical Properties of Di-isononyl-cyclohexane-1,2-dicarboxylate (DINCH)

PropertyValueReference(s)
Molecular Formula C26H48O4[3]
Molecular Weight 424.66 g/mol [3]
CAS Number 166412-78-8[2]
Appearance Colorless, odorless, oily liquid[3]
Boiling Point 394 °C[3]
Melting Point (Pour Point) -54 °C[3]
Density 0.944 - 0.954 g/cm³ at 20 °C[3]
Vapor Pressure < 0.01 mbar at 20 °C[3]
Water Solubility < 0.02 mg/L at 25 °C[3]
Log Kow (Octanol-Water Partition Coefficient) ~9.82 (estimated)[4]
Viscosity 44-60 mPa·s at 20 °C[3]

Experimental Protocols

Synthesis of Di-isononyl-cyclohexane-1,2-dicarboxylate (DINCH)

The primary industrial synthesis of DINCH involves the catalytic hydrogenation of di-isononyl phthalate (DINP).[2]

Protocol: Catalytic Hydrogenation of Di-isononyl Phthalate (DINP)

  • Reaction Setup: The hydrogenation is typically carried out in a high-pressure reactor. Di-isononyl phthalate (DINP) is used as the starting material.

  • Catalyst: A ruthenium-based catalyst, such as ruthenium nanoclusters supported on γ-Al2O3, or a bimetallic catalyst like rhodium-nickel on aluminated silica, is employed.

  • Reaction Conditions: The reaction is conducted at a temperature of approximately 140°C and a hydrogen pressure of 3 MPa.

  • Reaction Monitoring: The progress of the reaction is monitored by analyzing samples to confirm the complete conversion of DINP to DINCH.

  • Purification: After the reaction, the catalyst is filtered off. The crude DINCH is then purified, typically by distillation under reduced pressure, to remove any unreacted starting material or by-products. The final product is a clear, colorless liquid with a high purity (typically >99.5%).

An alternative synthesis route involves a Diels-Alder reaction between di-isononyl maleate and 1,3-butadiene, followed by hydrogenation.

Analytical Methodologies

The analysis of DINCH and its metabolites is crucial for exposure assessment and toxicological studies. The most common techniques are gas chromatography-mass spectrometry (GC-MS), particularly pyrolysis-GC-MS for solid samples, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for biological matrices.

Protocol: Analysis of DINCH in PVC Plastic by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

  • Sample Preparation: A small amount of the PVC material (typically in the microgram range) is placed directly into a pyrolysis sample cup. No solvent extraction is required, which minimizes sample preparation time and potential for contamination.

  • Pyrolysis: A two-step thermal desorption process is often used. The first step involves a lower temperature ramp (e.g., 200°C to 300°C) to thermally desorb the plasticizers from the polymer matrix. A subsequent higher temperature step can be used to pyrolyze the polymer backbone for identification.

  • Gas Chromatography (GC): The thermally desorbed compounds are transferred to a GC column (e.g., a non-polar capillary column) for separation. The oven temperature is programmed to achieve optimal separation of the target analytes.

  • Mass Spectrometry (MS): The separated compounds are detected by a mass spectrometer. Identification is based on the retention time and the mass spectrum of the analyte, which is compared to a reference library.

Protocol: Analysis of DINCH Metabolites in Urine by LC-MS/MS

  • Sample Preparation: A urine sample is first subjected to enzymatic hydrolysis (e.g., using β-glucuronidase) to cleave the glucuronide conjugates of the metabolites.[2]

  • Solid-Phase Extraction (SPE): The hydrolyzed sample is then passed through an SPE cartridge to clean up the sample and concentrate the analytes. The metabolites are eluted with an appropriate organic solvent.

  • Liquid Chromatography (LC): The extracted sample is injected into an HPLC or UHPLC system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate) and an organic component (e.g., methanol or acetonitrile).

  • Tandem Mass Spectrometry (MS/MS): The eluting compounds are ionized using an electrospray ionization (ESI) source and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each metabolite (e.g., MINCH, OH-MINCH, oxo-MINCH, cx-MINCH) are monitored for quantification and confirmation.

Biological Interactions and Signaling Pathways

Recent research has indicated that DINCH and its metabolites are not biologically inert and can interact with several cellular signaling pathways. The primary areas of concern are metabolic disruption, induction of oxidative stress, inflammation, and apoptosis.

Metabolic Disruption via PPAR-α Activation

One of the key metabolites of DINCH, mono-isononyl-cyclohexane-1,2-dicarboxylate (MINCH), has been shown to act as an agonist for the peroxisome proliferator-activated receptor alpha (PPAR-α). PPAR-α is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.

PPAR_alpha_activation DINCH DINCH Metabolism Metabolism DINCH->Metabolism MINCH MINCH Metabolism->MINCH PPARa PPAR-α MINCH->PPARa binds & activates Heterodimer PPAR-α/RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Binding) Heterodimer->PPRE binds to Gene_Expression Altered Gene Expression (Lipid Metabolism) PPRE->Gene_Expression regulates Metabolic_Disruption Metabolic Disruption Gene_Expression->Metabolic_Disruption

Caption: PPAR-α activation by the DINCH metabolite MINCH.

Induction of Oxidative Stress and Inflammatory Response

DINCH and its metabolite MINCH have been demonstrated to induce oxidative stress in cells, leading to an inflammatory response primarily through the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.

Oxidative_Stress_Inflammation DINCH_MINCH DINCH / MINCH ROS ↑ Reactive Oxygen Species (ROS) DINCH_MINCH->ROS IKK IKK Activation ROS->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_dimer NF-κB Dimer (p50/p65) IkB->NFkB_dimer releases Nucleus Nucleus NFkB_dimer->Nucleus translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription initiates Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) Gene_Transcription->Cytokines

Caption: DINCH-induced oxidative stress and NF-κB-mediated inflammation.

Apoptosis Induction via the Mitochondrial Pathway

Exposure to DINCH has been linked to the induction of apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. This involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP) and the activation of caspases.

Mitochondrial_Apoptosis DINCH DINCH Exposure Bcl2_family ↑ Pro-apoptotic (Bax, Bak) ↓ Anti-apoptotic (Bcl-2, Bcl-xL) DINCH->Bcl2_family MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: The mitochondrial pathway of apoptosis induced by DINCH.

Conclusion

Di-isononyl-cyclohexane-1,2-dicarboxylate (DINCH) represents a significant advancement in plasticizer technology, offering a safer alternative to certain traditional phthalates. However, emerging research indicates that DINCH and its metabolites are biologically active, with the potential to influence key cellular pathways involved in metabolism, inflammation, and cell death. For researchers, scientists, and drug development professionals, a thorough understanding of the chemical properties, synthesis, and biological interactions of DINCH is essential for assessing its safety, developing new analytical methods, and understanding its potential impact on human health. Further research is warranted to fully elucidate the long-term health effects of exposure to this widely used plasticizer.

References

An In-depth Technical Guide to the Synthesis of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the primary synthesis pathways for Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate, a non-phthalate plasticizer also known as Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH). Two principal synthetic routes are explored: the hydrogenation of Diisononyl Phthalate (DINP) and a multi-step process commencing with a Diels-Alder reaction. Furthermore, this document provides a plausible synthetic method for the key reagent, 7-methyloctanol. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, including detailed experimental protocols, quantitative data, and logical workflow diagrams.

Introduction

This compound is a significant plasticizer utilized in a variety of applications, from medical devices to food packaging, owing to its favorable toxicological profile compared to traditional phthalate-based plasticizers.[1] A thorough understanding of its synthesis is crucial for quality control, process optimization, and further research into its applications and potential biological interactions. This guide outlines the two predominant manufacturing processes for this compound, providing detailed procedural information and quantitative metrics where available.

Synthesis Pathways

There are two primary industrial routes for the synthesis of this compound:

  • Route 1: Catalytic hydrogenation of Diisononyl Phthalate (DINP).

  • Route 2: A multi-step synthesis involving a Diels-Alder reaction, followed by hydrogenation and esterification.

A key precursor for the esterification step in Route 2 is the alcohol, 7-methyloctanol, for which a synthesis is also described.

Route 1: Hydrogenation of Diisononyl Phthalate (DINP)

This is a direct and efficient method for the production of this compound. It involves the catalytic hydrogenation of the aromatic ring of Diisononyl Phthalate.

A study on the catalytic hydrogenation of diisononyl phthalate identified a Ruthenium on alumina (Ru/Al2O3) catalyst as being highly effective.[2] The following protocol is based on the optimal conditions described in that study:

  • Catalyst Preparation: A Ru/Al2O3 catalyst with a Ruthenium loading of 0.3% is prepared by the equal volume impregnation method. The Al2O3 support is modified by hydrothermal treatment at 140°C for 4 hours, with the addition of 1% pore-forming agent and 5% binder, followed by calcination at 700°C for 4 hours.[2]

  • Hydrogenation Reaction:

    • The hydrogenation is carried out in a suitable high-pressure reactor.

    • The Diisononyl Phthalate (DINP) substrate is introduced into the reactor with the Ru/Al2O3 catalyst.

    • The reactor is pressurized with hydrogen to 5 MPa.[2]

    • The reaction mixture is heated to 150°C.[2]

    • The reaction is maintained at these conditions with a space velocity of 0.25 h⁻¹.[2]

  • Work-up and Purification:

    • After the reaction is complete, the reactor is cooled, and the pressure is carefully released.

    • The catalyst is removed by filtration.

    • The crude product is purified by vacuum distillation to yield this compound.

ParameterValueReference
Catalyst0.3% Ru/Al2O3[2]
Temperature150°C[2]
Pressure5 MPa[2]
Space Velocity0.25 h⁻¹[2]
Conversion of DINP98.9%[2]
Selectivity to Product97.1%[2]

Diagram of Route 1: Hydrogenation of DINP

G DINP Diisononyl Phthalate (DINP) Catalyst 0.3% Ru/Al₂O₃ 150°C, 5 MPa DINP->Catalyst H2 H₂ H2->Catalyst Product This compound Catalyst->Product

Caption: Hydrogenation of DINP to produce the target compound.

Route 2: Diels-Alder Reaction, Hydrogenation, and Esterification

This pathway involves the construction of the cyclohexane ring through a Diels-Alder cycloaddition, followed by saturation of the double bond and subsequent esterification.

This step utilizes the well-established Diels-Alder reaction between 1,3-butadiene and maleic anhydride.

The following is a representative laboratory-scale procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine maleic anhydride (3.0 g) and 3-sulfolene (3.6 g, as a source of 1,3-butadiene in situ).[3]

  • Solvent Addition: Add diglyme (7 mL) as a solvent.[3]

  • Reaction: Heat the mixture gently. The evolution of sulfur dioxide gas will be observed as bubbles.[3] The reaction temperature should be maintained around 140°C.[3] Continue heating for approximately 5 minutes after the bubbling ceases.[3]

  • Crystallization and Isolation:

    • Cool the flask to room temperature.

    • Add cold water (35 mL) to induce crystallization. If precipitation is slow, scratch the inside of the flask with a glass rod.[3]

    • Collect the solid product by suction filtration and air dry thoroughly.[3]

The double bond in the cyclohexene ring is saturated through catalytic hydrogenation to yield cyclohexane-1,2-dicarboxylic anhydride.

A general procedure for this type of hydrogenation is as follows:

  • Reaction Setup: In a hydrogenation apparatus, dissolve the cis-4-cyclohexene-1,2-dicarboxylic anhydride in a suitable solvent such as ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or a Ruthenium-based catalyst.

  • Hydrogenation: Pressurize the vessel with hydrogen gas and stir the mixture at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.

  • Work-up:

    • Filter off the catalyst.

    • Remove the solvent under reduced pressure to obtain the crude cyclohexane-1,2-dicarboxylic anhydride.

The alcohol required for the final esterification step can be prepared by the reduction of 7-methyloctanoic acid.

The following is a general procedure for the reduction of a carboxylic acid using lithium aluminum hydride (LiAlH₄), which can be adapted for 7-methyloctanoic acid:

  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), prepare a suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Dissolve 7-methyloctanoic acid in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining a low temperature (e.g., 0°C) with an ice bath.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up:

    • Cool the reaction mixture to 0°C.

    • Carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

    • Filter the resulting precipitate and wash it with diethyl ether.

    • Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 7-methyloctanol.

  • Purification: The crude alcohol can be purified by vacuum distillation.

The final step is the esterification of the anhydride with two equivalents of 7-methyloctanol.

A general procedure for acid-catalyzed esterification is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexane-1,2-dicarboxylic anhydride, 7-methyloctanol (2.2 equivalents), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid) in a suitable solvent like toluene.

  • Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.

  • Work-up:

    • Cool the reaction mixture.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield this compound.

Diagram of Route 2: Diels-Alder Pathway

G cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Alcohol Synthesis cluster_3 Step 4: Esterification Butadiene 1,3-Butadiene DielsAlderProduct cis-4-Cyclohexene-1,2- dicarboxylic Anhydride Butadiene->DielsAlderProduct MaleicAnhydride Maleic Anhydride MaleicAnhydride->DielsAlderProduct HydrogenationProduct Cyclohexane-1,2- dicarboxylic Anhydride DielsAlderProduct->HydrogenationProduct H₂, Catalyst FinalProduct This compound HydrogenationProduct->FinalProduct CarboxylicAcid 7-Methyloctanoic Acid LiAlH4 LiAlH₄ CarboxylicAcid->LiAlH4 Alcohol 7-Methyloctanol LiAlH4->Alcohol Alcohol->FinalProduct Acid Catalyst

Caption: Multi-step synthesis via the Diels-Alder reaction.

Product Characterization

The final product, this compound, is a colorless, odorless liquid.[1] Key quality specifications are summarized below.

ParameterSpecificationAnalysis Method
Purity≥ 99.0%Gas Chromatography (GC)
Color (Pt-Co)≤ 150-
Acid Value≤ 0.1 mg KOH/gTitration
Moisture Content≤ 0.1%Karl Fischer Titration

Table based on data from a product specification sheet.[1]

Spectroscopic data is essential for structural confirmation.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexane ring protons, the methylene protons adjacent to the ester oxygen (-COOCH₂-), and the various protons of the 7-methyloctyl chains.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the ester groups, the carbons of the cyclohexane ring, and the carbons of the alkyl chains.

  • IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band characteristic of the ester carbonyl group (C=O) stretch, typically in the region of 1730-1750 cm⁻¹.

Conclusion

The synthesis of this compound can be achieved through two primary industrial routes. The direct hydrogenation of DINP offers a more streamlined process, while the Diels-Alder pathway provides a versatile method for constructing the core cyclohexane structure from readily available starting materials. The choice of synthetic route will depend on factors such as the availability of starting materials, economic considerations, and desired product purity. The experimental protocols and quantitative data provided in this guide offer a solid foundation for laboratory-scale synthesis and further process development. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-ventilated laboratory environment.

References

Unveiling the Safety Profile of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (DINCH): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and toxicity data for Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate, a non-phthalate plasticizer commonly known as DINCH. The information is compiled from extensive reviews by regulatory bodies and scientific studies to support risk assessment and inform research and development.

Executive Summary

This compound (DINCH) is a plasticizer used as a safer alternative to some ortho-phthalates in a variety of consumer products, including toys, medical devices, and food packaging.[1][2] Toxicological evaluation of DINCH has been extensive, with a substantial body of evidence from in vivo and in vitro studies. Overall, DINCH exhibits a low order of acute toxicity and is not considered to be genotoxic or carcinogenic. Repeated-dose studies have identified the liver, kidneys, and thyroid as target organs in rodents, though the relevance of some of these findings to humans is debated. Reproductive and developmental toxicity studies have not shown adverse effects on fertility or development at doses up to 1000 mg/kg bw/day. This guide synthesizes the available quantitative data, details the experimental methodologies of key studies, and illustrates the metabolic and potential signaling pathways of DINCH.

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity values for DINCH derived from various toxicological studies.

Table 1: Acute and Repeated-Dose Toxicity
Study TypeSpeciesRouteKey FindingsNOAEL (No-Observed-Adverse-Effect-Level)LOAEL (Lowest-Observed-Adverse-Effect-Level)Reference(s)
Acute Oral Toxicity RatOralVirtually nontoxic after a single ingestion.LD50 > 5000 mg/kg bw-
Acute Dermal Toxicity RatDermalVirtually nontoxic after a single skin contact.LD50 > 2000 mg/kg bw-
28-Day Repeated Dose RatOral (diet)Increased liver weight, induction of liver enzymes.64 mg/kg bw/day318 mg/kg bw/day
90-Day Repeated Dose Wistar RatOral (diet)Increased liver weight, increased serum gamma-glutamyltransferase (GGT), thyroid hypertrophy.107.1 mg/kg bw/day (males), 389.4 mg/kg bw/day (females)325 mg/kg bw/day (males)
Chronic Toxicity (2-year) RatOral (diet)Increased γ-glutamyltransferase, decreased bilirubin, increased blood platelet counts. Thyroid follicular hypertrophy and tumors (considered rodent-specific).200 mg/kg bw/day-
Table 2: Reproductive and Developmental Toxicity
Study TypeSpeciesRouteKey FindingsNOAEL (No-Observed-Adverse-Effect-Level)LOAEL (Lowest-Observed-Adverse-Effect-Level)Reference(s)
Two-Generation Reproductive Toxicity Wistar RatOral (diet)No adverse effects on fertility or reproductive performance.1000 mg/kg bw/day-
Developmental Toxicity RatOral (gavage)No adverse developmental effects.>1200 mg/kg bw/day-
Developmental Toxicity RabbitOral (gavage)No adverse developmental effects.>1200 mg/kg bw/day-
Table 3: Genotoxicity and Carcinogenicity
Study TypeSystemResultReference(s)
Ames Test S. typhimuriumNon-mutagenic
In vitro Chromosome Aberration Mammalian CellsNon-genotoxic
In vivo Micronucleus Assay Mouse Bone MarrowNon-genotoxic
Carcinogenicity (2-year) RatNon-carcinogenic (thyroid tumors considered not relevant to humans)

Experimental Protocols

Detailed experimental protocols for the key toxicological studies on DINCH are primarily available in proprietary industry reports, with comprehensive summaries provided by regulatory agencies. The following outlines the methodologies based on these public summaries.

90-Day Repeated Dose Oral Toxicity Study (OECD Guideline 408)
  • Test Substance: Diisononyl cyclohexane-1,2-dicarboxylate (DINCH), >99% purity.

  • Test System: Wistar rats, 20 per sex per dose group.

  • Administration: The test substance was administered via the diet at concentrations of 0, 1500, 4500, or 15,000 ppm for 13 weeks. These concentrations corresponded to approximate daily doses of 107, 325, and 1102 mg/kg bw/day for males and 128, 389, and 1311 mg/kg bw/day for females.

  • Observations: Animals were observed daily for clinical signs of toxicity. Body weight and food consumption were recorded weekly. Ophthalmoscopic examinations were performed prior to and at the end of the study.

  • Clinical Pathology: At termination, blood samples were collected for hematology and clinical chemistry analyses. Urine samples were also collected for urinalysis.

  • Pathology: All animals were subjected to a full necropsy. Organ weights were recorded for the liver, kidneys, thyroid, and other organs. Histopathological examinations were performed on a comprehensive set of tissues from the control and high-dose groups, with target organs also examined in the low- and mid-dose groups.

  • Reference: Based on summaries from CPSC and NICNAS reviews of a BASF AG study.

Two-Generation Reproductive Toxicity Study (OECD Guideline 416)
  • Test Substance: Diisononyl cyclohexane-1,2-dicarboxylate (DINCH).

  • Test System: Wistar rats.

  • Administration: The test substance was administered continuously in the diet at dose levels of 0, 100, 300, or 1000 mg/kg bw/day to the F0 generation for a pre-mating period, during mating, gestation, and lactation. The F1 generation was exposed from weaning through maturity, mating, and the production of the F2 generation.

  • Endpoints Evaluated (F0 and F1 Parents):

    • Clinical observations, body weight, and food consumption.

    • Mating performance, fertility, gestation length, and parturition.

    • Organ weights and histopathology of reproductive organs.

  • Endpoints Evaluated (F1 and F2 Offspring):

    • Viability, sex ratio, and clinical signs.

    • Body weight from birth to weaning.

    • Anogenital distance.

    • Post-weaning developmental landmarks.

  • Reference: Based on summaries from a Virginia Department of Health report and other regulatory reviews of a BASF AG study.

Metabolic and Signaling Pathways

Metabolic Pathway of DINCH

DINCH undergoes a two-step metabolic process. The initial step involves hydrolysis to its monoester, mono-isononyl-cyclohexane-1,2-dicarboxylate (MINCH). This is followed by further oxidation of the monoester to various metabolites, including hydroxylated (OH-MINCH), oxo (oxo-MINCH), and carboxylated (cx-MINCH) forms. The primary route of excretion of these metabolites is through the urine.

DINCH_Metabolism DINCH Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (DINCH) MINCH Mono-isononyl-cyclohexane- 1,2-dicarboxylate (MINCH) DINCH->MINCH Hydrolysis Oxidized_Metabolites Oxidized Metabolites (OH-MINCH, oxo-MINCH, cx-MINCH) MINCH->Oxidized_Metabolites Oxidation Excretion Urinary Excretion Oxidized_Metabolites->Excretion

Metabolic pathway of DINCH.
Experimental Workflow for In Vivo Toxicity Studies

A generalized workflow for conducting in vivo toxicity studies, such as the repeated-dose and reproductive toxicity studies for DINCH, is outlined below. This workflow ensures a systematic evaluation of the potential adverse effects of the test substance.

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_post_life Post-Life Phase cluster_analysis Data Analysis & Reporting Protocol Protocol Design & Approval Acclimatization Animal Acclimatization Protocol->Acclimatization Dosing Dosing & Observation Acclimatization->Dosing Monitoring Clinical Monitoring (Body Weight, Food Intake) Dosing->Monitoring Necropsy Necropsy & Organ Weight Monitoring->Necropsy Histopathology Histopathology Necropsy->Histopathology Blood_Analysis Blood & Urine Analysis Necropsy->Blood_Analysis Data_Analysis Statistical Analysis Histopathology->Data_Analysis Blood_Analysis->Data_Analysis Reporting Final Report Generation Data_Analysis->Reporting

Generalized workflow for in vivo toxicity studies.
Potential Signaling Pathway: PPAR-α Activation

Some studies suggest that a metabolite of DINCH, MINCH, may act as a peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist. PPAR-α is a nuclear receptor that plays a key role in lipid metabolism. Activation of PPAR-α can lead to changes in gene expression related to fatty acid oxidation.

PPAR_Signaling MINCH MINCH (DINCH Metabolite) PPARa PPAR-α MINCH->PPARa Binds & Activates Heterodimer PPAR-α/RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to Gene_Expression Target Gene Transcription (e.g., Fatty Acid Oxidation) PPRE->Gene_Expression Regulates Biological_Response Biological Response (Altered Lipid Metabolism) Gene_Expression->Biological_Response

Potential PPAR-α activation by a DINCH metabolite.

Conclusion

The available safety and toxicity data for this compound (DINCH) indicate a low potential for acute toxicity, genotoxicity, and carcinogenicity. Repeated-dose studies in animals have identified effects on the liver, kidneys, and thyroid at high doses, with some effects considered to be of low relevance to humans. Importantly, comprehensive reproductive and developmental toxicity studies have not revealed any significant adverse effects. While the full, detailed protocols of the original industry-sponsored studies are not publicly available, the extensive summaries from regulatory bodies provide a robust basis for safety assessment. Further research could focus on the long-term effects of low-dose exposure in humans and further elucidate the mechanisms of action, including the potential for PPAR-α activation by its metabolites.

References

An In-depth Technical Guide to the Thermal Stability of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate, also known as Di-isononyl-cyclohexane-1,2-dicarboxylate (DINCH), is a versatile plasticizer utilized in a variety of applications, including sensitive products like medical devices, toys, and food packaging.[1][2] Its non-aromatic structure makes it a favorable alternative to traditional phthalate-based plasticizers.[1] A critical parameter for its application, particularly in processing and in the lifecycle of the end-product, is its thermal stability. This guide provides a comprehensive overview of the available data on the thermal stability of this compound.

Physicochemical Properties

A fundamental understanding of the compound's physical and chemical properties is essential before delving into its thermal stability.

PropertyValue
Molecular Formula C₂₆H₄₈O₄
Molecular Weight 424.66 g/mol [1]
CAS Number 166412-78-8[1]
Appearance Colorless, odorless liquid[1]
Melting Point < -50 °C[1]
Boiling Point > 400 °C[1]
Flash Point 224 °C[3]
Auto-ignition Temperature > 300 °C[3]
Thermal Stability Profile

This compound is characterized by its excellent thermal stability, making it suitable for applications requiring durability.[1] It is considered stable at room temperature and under normal conditions, as well as being thermally stable at typical use temperatures.[3]

Decomposition

Experimental Protocols

The following section details a standard experimental methodology for assessing the thermal stability of plasticizers like this compound using Thermogravimetric Analysis (TGA).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique used to determine the thermal stability of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere.

  • Instrumentation : A simultaneous thermal analyzer, such as a Perkin Elmer STA 6000, is commonly employed.[6]

  • Procedure :

    • The sample is heated from an ambient temperature (e.g., 30 °C) to a high temperature (e.g., 900 °C).[6]

    • A constant heating rate is applied, typically 10 °C/min.[6]

    • The analysis is initially conducted under an inert nitrogen (N₂) atmosphere with a consistent flow rate (e.g., 30 mL/min) to prevent oxidative degradation.[6]

    • To analyze the carbonaceous residue, the gas flow can be switched to air or oxygen after reaching the maximum temperature.[6]

  • Data Analysis : The resulting weight loss as a function of temperature is evaluated using appropriate software, such as Perkin Elmer Pyris software.[6] This analysis can determine the onset of decomposition and temperatures at which specific percentages of weight loss occur.

Visualizations

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for evaluating the thermal stability of a chemical compound like this compound.

G cluster_0 Preparation and Analysis cluster_1 Data Interpretation cluster_2 Conclusion A Sample Preparation (this compound) B Thermogravimetric Analysis (TGA) A->B C Differential Scanning Calorimetry (DSC) A->C D Weight Loss vs. Temperature Curve B->D E Heat Flow vs. Temperature Curve C->E F Determination of Decomposition Temperature D->F G Identification of Phase Transitions E->G H Thermal Stability Profile F->H G->H

Caption: Workflow for Thermal Stability Analysis.

Logical Relationship of Thermal Stability Parameters

This diagram outlines the key parameters related to the thermal stability and potential hazards of this compound.

G cluster_0 Thermal Properties cluster_1 Stability & Decomposition A This compound B High Boiling Point (>400 °C) A->B C Low Melting Point (< -50 °C) A->C D Flash Point (224 °C) A->D E Auto-ignition Temp (> 300 °C) A->E F Thermally Stable at Typical Use Temperatures A->F G Thermal Decomposition F->G under high heat H Decomposition Products (Carbon Oxides) G->H

Caption: Key Thermal Stability Characteristics.

References

Navigating the Solubility of DINCH in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH), commercially known as Hexamoll® DINCH, is a non-phthalate plasticizer increasingly utilized in a variety of applications, from medical devices and food packaging to toys.[1] Its toxicological profile and low migration rate make it a favorable alternative to traditional phthalates. For researchers, scientists, and professionals in drug development, a thorough understanding of DINCH's solubility in organic solvents is critical for formulation development, toxicological studies, and analytical method development. This technical guide provides a comprehensive overview of the available solubility data, outlines a detailed experimental protocol for determining solubility, and presents a visual workflow for this process.

Quantitative and Qualitative Solubility Data

One study focusing on the biological effects of DINCH mentions the preparation of stock solutions in dimethylsulfoxide (DMSO), implying its solubility in this solvent, although specific concentrations were not provided.[3]

Given the limited direct quantitative data for DINCH, the solubility of a structurally similar, widely studied plasticizer, di(2-ethylhexyl) phthalate (DEHP), can offer some insight. It is important to note that this information should be used as an estimate, and experimental verification for DINCH is highly recommended.

Disclaimer: The following table includes qualitative information for DINCH and limited quantitative data for the related compound DEHP. This data is intended to provide a general understanding and should not be substituted for experimental determination of DINCH's solubility in specific solvent systems.

Organic SolventDINCH Solubility (Qualitative)DEHP Solubility (Quantitative)
Common Organic Solvents Soluble[1][2]-
Mineral Oil Miscible (with other plasticizers)[2]Miscible[4][5]
Hexane -Miscible[4][5]
Carbon Tetrachloride -Slightly Soluble[4][5]
Dimethylsulfoxide (DMSO) Soluble[3]-
Water Almost Insoluble (<0.02 mg/L @ 25°C)[6]Slightly Soluble (0.27 mg/L @ 25°C)[4][5]

Experimental Protocol: Determination of DINCH Solubility

The following is a generalized experimental protocol for determining the solubility of DINCH in an organic solvent, based on the widely accepted "shake-flask" method. This method is suitable for generating thermodynamic solubility data.

1. Materials and Equipment:

  • DINCH (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (compatible with the solvent and non-adsorbent to DINCH)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV) or Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Validated analytical method for the quantification of DINCH

2. Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of DINCH to a series of vials or flasks. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume or weight of the selected organic solvent to each vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended, but the optimal time should be determined empirically by sampling at different time points until the concentration of DINCH in the supernatant remains constant.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand at the constant temperature for at least 24 hours to allow for the sedimentation of undissolved DINCH.

    • Alternatively, centrifuge the samples at the same temperature to facilitate the separation of the solid and liquid phases.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining microparticles.

  • Quantification:

    • Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the pre-established calibration curve for the analytical method (HPLC or GC-MS).

    • Analyze the diluted sample to determine the concentration of DINCH.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

  • Data Reporting:

    • Express the solubility in standard units such as grams per 100 mL (g/100mL), milligrams per liter (mg/L), or molarity (mol/L).

    • Report the temperature at which the solubility was determined.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of DINCH solubility in an organic solvent.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification prep1 Add excess DINCH to vials prep2 Add known volume of organic solvent prep1->prep2 prep3 Seal vials prep2->prep3 equil1 Agitate at constant temperature (24-72h) prep3->equil1 sample1 Settle or centrifuge to separate phases equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant sample2->sample3 quant1 Dilute sample sample3->quant1 quant2 Analyze via HPLC or GC-MS quant1->quant2 quant3 Calculate solubility quant2->quant3 result result quant3->result Final Solubility Data (e.g., g/100mL)

Caption: Workflow for determining the solubility of DINCH.

Conclusion

While precise, publicly available quantitative data on the solubility of DINCH in a wide array of organic solvents is limited, the available information consistently indicates its good solubility in common organic solvents. For applications requiring exact solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. As the use of DINCH continues to grow, it is anticipated that more comprehensive solubility data will become available, further aiding researchers and professionals in their work with this important non-phthalate plasticizer.

References

Commercial names for Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate, a non-phthalate plasticizer, is gaining prominence as a safer alternative to traditional phthalates in a variety of applications, particularly in sensitive contexts such as medical devices, food packaging, and toys.[1][2] This technical guide provides a comprehensive overview of its commercial names, chemical properties, and the experimental methodologies used to assess its safety and metabolic fate. Additionally, it delves into the known signaling pathway interactions of its metabolites, offering valuable insights for toxicological and pharmacological research.

The primary commercial name for this compound is Hexamoll® DINCH® .[1] It is also commonly referred to by its synonym, Di-isononyl-cyclohexane-1,2-dicarboxylate (DINCH) .[2]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the tables below, compiled from various technical data sheets.[1][3][4][5]

Table 1: General and Physical Properties

PropertyValueReference
Chemical Name 1,2-Cyclohexane dicarboxylic acid, di-isononyl ester[1]
CAS Number 166412-78-8 (Europe and Asia), 474919-59-0 (USA)[1]
Molecular Formula C26H48O4[2]
Molecular Weight 424.7 g/mol [4]
Appearance Clear, colorless, practically anhydrous liquid[4]
Odor Hardly noticeable[4]
Density @ 20°C 0.944 - 0.954 g/cm³[3]
Boiling Point @ 7 mbar 240-250 °C
Pour Point -54 °C[1][4]
Flash Point (COC) 224 °C[1][3]
Vapor Pressure @ 20°C < 0.01 mbar (< 7.5 mmHg)[1][3]
Dynamic Viscosity @ 20°C 44 - 60 mPa·s[3]
Solubility in Water @ 25°C < 0.02 mg/L[1]

Table 2: Technical Specifications

ParameterValueTest Method
Ester Content ≥ 99.5 % by weightASTM D-3465
Acid Number ≤ 0.07 mg KOH/gASTM D-1045
Water Content ≤ 0.1 % by weightASTM E-1064
Color, Pt-Co (APHA) ≤ 40ASTM D-5386
Phthalate Content ≤ 0.01 %UV-BASF

Experimental Protocols

Repeated Dose 28-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 407)

This study design provides information on the potential health hazards arising from repeated oral exposure to a substance.

  • Test System: The preferred species is the rat. Young, healthy adult animals are used.

  • Group Size: At least 10 animals (5 male, 5 female) per group.

  • Dose Levels: A minimum of three dose levels and a control group are used. The highest dose is selected to induce toxic effects without causing death or severe suffering. Subsequent doses are typically spaced by a factor of 2 to 4. A limit test at 1000 mg/kg body weight/day may be conducted if no toxicity is expected.

  • Administration: The test substance is administered orally by gavage, or mixed in the diet or drinking water, daily for 28 days.

  • Observations:

    • Clinical Signs: Animals are observed daily for signs of toxicity.

    • Body Weight and Food/Water Consumption: Measured weekly.

    • Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of hematological and biochemical parameters.

  • Pathology:

    • Gross Necropsy: All animals undergo a full gross necropsy at the end of the study.

    • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups is examined microscopically. Any gross lesions and target organs identified in the high-dose group are also examined in the lower-dose groups.

Human Metabolism Study: Quantification of Urinary Metabolites

This protocol outlines the methodology for assessing the metabolic fate of DINCH in humans following oral administration.

  • Study Participants: Healthy adult volunteers.

  • Dosing: A single oral dose of DINCH is administered.

  • Sample Collection: Urine samples are collected at predetermined intervals over a 48-hour period post-dosing.

  • Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

    • Sample Preparation:

      • An aliquot of urine is buffered.

      • Enzymatic deconjugation of glucuronidated metabolites is performed using β-glucuronidase/arylsulfatase.

      • Solid-phase extraction (SPE) is used to clean up the sample and concentrate the analytes.

      • The eluate is evaporated to dryness and reconstituted in a suitable solvent for HPLC-MS/MS analysis.

    • Chromatographic Conditions:

      • HPLC System: A system capable of gradient elution.

      • Column: A C18 reversed-phase column is typically used.

      • Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of formic acid) and an organic solvent (e.g., acetonitrile or methanol).

      • Flow Rate: A typical flow rate is around 0.5 mL/min.

      • Injection Volume: A small volume (e.g., 10 µL) of the prepared sample is injected.

    • Mass Spectrometry Conditions:

      • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

      • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for selective and sensitive quantification of the target metabolites (e.g., OH-MINCH, oxo-MINCH, cx-MINCH). Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding isotopically labeled internal standard.

  • Data Analysis: The concentration of each metabolite is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.

Signaling Pathway Interactions

Metabolites of this compound have been shown to interact with nuclear receptors, which are key regulators of gene expression. The following diagrams illustrate the postulated signaling pathways.

DINCH_Metabolism_Workflow Workflow for Analysis of DINCH Metabolites in Urine Urine Urine Sample Buffer Add Buffer Urine->Buffer Enzyme Enzymatic Deconjugation (β-glucuronidase/arylsulfatase) Buffer->Enzyme SPE Solid-Phase Extraction (SPE) Enzyme->SPE Evap Evaporation & Reconstitution SPE->Evap HPLC HPLC Separation (C18 Column) Evap->HPLC MS Tandem Mass Spectrometry (ESI-, MRM) HPLC->MS Quant Quantification of Metabolites (OH-MINCH, oxo-MINCH, cx-MINCH) MS->Quant PPARg_Signaling_Pathway Postulated PPARγ Signaling Pathway Activation by DINCH Metabolites cluster_downstream Downstream Effects DINCH_Metabolites DINCH Metabolites (e.g., MINCH) PPARg PPARγ DINCH_Metabolites->PPARg Activation PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE Binding Adipogenesis ↑ Adipogenesis-related Gene Expression PPRE->Adipogenesis Inflammation ↓ Inflammatory Gene Expression PPRE->Inflammation PXR_Signaling_Pathway Postulated PXR Signaling Pathway Activation by DINCH Metabolites cluster_downstream_pxr Downstream Effects DINCH_Metabolites DINCH Metabolites PXR PXR (Pregnane X Receptor) DINCH_Metabolites->PXR Activation PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR XRE XRE (Xenobiotic Response Element) PXR_RXR->XRE Binding PhaseI ↑ Expression of Phase I Enzymes (e.g., CYPs) XRE->PhaseI PhaseII ↑ Expression of Phase II Enzymes (e.g., UGTs, SULTs) XRE->PhaseII Transporters ↑ Expression of Drug Transporters (e.g., MDR1, MRPs) XRE->Transporters

References

An In-depth Technical Guide to the Regulatory Status of DINCH as a Food Contact Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) has emerged as a significant alternative to traditional phthalate plasticizers in a variety of applications, including sensitive uses such as medical devices, toys, and food contact materials. Its adoption has been driven by a more favorable toxicological profile compared to some ortho-phthalates. This technical guide provides a comprehensive overview of the current regulatory landscape for DINCH as a food contact material across major global markets. It details established quantitative limits, such as specific migration limits (SMLs) and tolerable daily intakes (TDIs), and outlines the experimental protocols used to assess its safety and migration characteristics. The guide also visualizes the metabolic pathway of DINCH and typical experimental workflows to provide a deeper understanding for researchers and professionals in the field.

Regulatory Status of DINCH as a Food Contact Material

The approval and regulation of DINCH for use in food contact materials vary across different jurisdictions. This section summarizes the current regulatory status in key economic regions.

European Union

In the European Union, DINCH is authorized for use in plastic food contact materials under Commission Regulation (EU) No 10/2011.[1] It is listed as FCM substance No. 775.[1] While DINCH does not have an individual specific migration limit (SML), it is included in a group restriction with other plasticizers. The sum of the migration of DINCH, along with phthalates like DnBP, BBP, DEHP, DiNP, and DiDP, must not exceed a group SML of 60 mg/kg of food.[2]

United States

In the United States, the Food and Drug Administration (FDA) regulates food contact substances (FCSs). Unlike the EU's positive list system, the US system relies on food additive regulations, substances that are Generally Recognized as Safe (GRAS), prior-sanctioned substances, and the Food Contact Notification (FCN) program.[3] A search of the FDA's Inventory of Effective Food Contact Substance (FCS) Notifications does not show a specific notification for "1,2-Cyclohexane dicarboxylic acid diisononyl ester" or "DINCH".[4][5] This indicates that DINCH does not have a specific clearance from the FDA for widespread use as a food contact material. However, this does not necessarily mean it is banned. A manufacturer could use DINCH in a food contact material if they have submitted a successful FCN that is effective only for their specific substance and intended use, or if the use is covered by a Threshold of Regulation (TOR) exemption for uses with very low potential migration.[3][6]

China

In China, additives used in food contact materials are regulated by the National Food Safety Standard GB 9685 "Standard for Uses of Additives in Food Contact Materials and Their Products".[1][4][7][8] This standard includes a positive list of authorized additives and specifies their scope of use, maximum levels, and SMLs. To determine the specific status and any limits for DINCH, one must consult the latest version of GB 9685 and any subsequent amendments.[5]

Japan

Japan employs a positive list system for food contact materials, which is part of the Food Sanitation Act.[2][9] As of June 1, 2025, only substances listed on the positive list are permitted for use in synthetic resin food utensils, containers, and packaging.[10] The list is divided into base polymers and additives.[10] The specific authorization and any associated limits for DINCH would be detailed within this positive list.

South Korea

South Korea regulates food contact materials under the Food Sanitation Act, with detailed requirements provided in the "Standards and Specifications for Utensils, Containers and Packaging" issued by the Ministry of Food and Drug Safety (MFDS).[8][10][11][12][13][14][15] These standards are periodically updated, and compliance for a specific substance like DINCH requires checking the latest version of this regulation for its inclusion and any specified limits.

Australia and New Zealand

Food Standards Australia New Zealand (FSANZ) is responsible for regulating food packaging. The Australia New Zealand Food Standards Code requires that packaging materials be safe and not cause food contamination.[16] Rather than a prescriptive positive list for all packaging materials, the responsibility lies with manufacturers to ensure the safety of their products.[16] FSANZ has conducted assessments on chemical migration from packaging, including plasticizers like DINCH, and concluded that the dietary exposure in Australia and New Zealand is low and not a public health concern.[17]

Mercosur

The Southern Common Market (Mercosur), which includes Brazil, Argentina, Uruguay, and Paraguay, has a harmonized framework for food contact materials based on GMC (Common Market Group) resolutions.[18][19] The regulations for plastic materials are largely based on EU legislation.[18] GMC Resolution No. 32/07 provides a positive list of additives for plastic materials, which has been updated by GMC Resolution No. 39/19.[3][20][21] The inclusion and specific migration limits for DINCH would be specified in the latest version of this resolution.

Quantitative Data on DINCH

This section presents key quantitative data related to the safety and migration of DINCH.

Toxicological Data
ParameterValueReference
Tolerable Daily Intake (TDI)1 mg/kg body weight/day[2]
No-Observed-Adverse-Effect Level (NOAEL)Based on nephrotoxic effects in a subchronic and a two-generation feeding study in rats[2]
Specific Migration Limits (SMLs)
Region/RegulationSML (mg/kg of food)NotesReference
European Union (Regulation (EU) No 10/2011)Group SML(T) = 60Total migration limit for the sum of DINCH and certain phthalates (DnBP, BBP, DEHP, DiNP, DiDP).[2]
China (GB 9685)Requires consultation of the latest standard-[7][8]
Japan (Food Sanitation Act - Positive List)Requires consultation of the positive list-[2][9][10]
South Korea (Standards and Specifications for Utensils, Containers and Packaging)Requires consultation of the standard-[8][10][11][12][13][14][15]
Mercosur (GMC Resolution No. 39/19)Requires consultation of the resolution-[20]
Migration Data from Experimental Studies
PolymerFood SimulantTemperature (°C)DurationMigration LevelReference
PVC10% Ethanol4010 daysLow (specific values vary by study)[22]
PVC3% Acetic Acid4010 daysLow (specific values vary by study)[22]
PVCOlive Oil4010 daysHigher migration compared to aqueous simulants (specific values vary by study)[22]
PVCVarious fatty food simulants20-60VariesMigration increases with temperature and fat content[23]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited for the safety and migration assessment of DINCH.

Migration Testing from Food Contact Materials

Objective: To quantify the amount of DINCH that migrates from a plastic food contact material into food simulants under specific conditions.

Methodology (based on EU Regulation No 10/2011 and common practices):

  • Sample Preparation: The food contact material is cut into test specimens of a known surface area.

  • Selection of Food Simulants: Appropriate food simulants are chosen based on the type of food the material is intended to contact (e.g., 10% ethanol for aqueous foods, 20% ethanol for alcoholic foods, 3% acetic acid for acidic foods, and olive oil or other fatty food simulants for fatty foods).

  • Exposure Conditions: The test specimens are immersed in or brought into contact with the food simulant at a specified temperature and for a defined period, simulating the intended use and foreseeable misuse of the product. Common test conditions are 10 days at 40°C for long-term storage at room temperature, or 2 hours at 70°C for hot-fill applications.

  • Extraction of Migrates: After exposure, the food simulant is collected. For aqueous simulants, a liquid-liquid extraction with a suitable organic solvent (e.g., hexane) may be performed. For fatty food simulants, a more complex workup, such as gel permeation chromatography (GPC), may be required to separate the plasticizer from the fat.

  • Analysis: The extracted DINCH is quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

  • Calculation: The migration is calculated and expressed in mg of DINCH per kg of food simulant (mg/kg) or mg of DINCH per dm² of the contact surface (mg/dm²).

Subchronic Oral Toxicity Study in Rodents (90-Day Study)

Objective: To assess the potential adverse health effects of repeated oral exposure to DINCH over a 90-day period in a rodent model (typically rats). This type of study is often a key part of the toxicological data package for regulatory approval.

Methodology (based on OECD Test Guideline 408): [24][25]

  • Test Animals: Young, healthy adult rats (e.g., Wistar or Sprague-Dawley strains) are used, with an equal number of males and females in each group.

  • Dose Groups: At least three dose levels of DINCH (low, mid, and high) and a control group (receiving the vehicle, e.g., corn oil) are included. The dose levels are selected based on results from shorter-term studies.

  • Administration: DINCH is administered orally to the animals daily for 90 days, typically by gavage or mixed in the diet.

  • Observations: Animals are observed daily for clinical signs of toxicity, and body weight and food consumption are measured weekly. Ophthalmic examinations are performed before the start and at the end of the study.

  • Clinical Pathology: Towards the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are also collected for urinalysis.

  • Pathology: At the end of the 90-day period, all animals are euthanized. A full necropsy is performed, and organs are weighed. Tissues from all animals in the control and high-dose groups are examined microscopically. If treatment-related effects are observed, the corresponding tissues from the lower dose groups are also examined.

  • Data Analysis: The data are statistically analyzed to determine any dose-related effects and to establish a No-Observed-Adverse-Effect Level (NOAEL).

In Vitro PPARα Activation Assay

Objective: To determine if DINCH or its metabolites can activate the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism.

Methodology (Luciferase Reporter Gene Assay): [26][27][28]

  • Cell Line: A suitable mammalian cell line (e.g., HEK293 or HepG2) is engineered to express the human PPARα and a reporter gene (e.g., luciferase) under the control of a PPARα-responsive promoter.

  • Cell Culture and Treatment: The cells are cultured in multi-well plates and then treated with various concentrations of DINCH or its metabolites (e.g., MINCH, OH-MINCH). A known PPARα agonist is used as a positive control, and a vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

  • Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The light produced by the luciferase enzyme is measured using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the level of PPARα activation. The results are typically expressed as fold induction over the vehicle control. A dose-response curve is generated to determine the potency (e.g., EC50) of the test compounds.

Visualizations

Signaling Pathway: Metabolism of DINCH

DINCH_Metabolism cluster_Phase1 Phase I Metabolism DINCH DINCH (1,2-Cyclohexane dicarboxylic acid diisononyl ester) MINCH MINCH (mono-isononyl ester) DINCH->MINCH Esterases (Hydrolysis) Oxidized_Metabolites Oxidized Metabolites (OH-MINCH, oxo-MINCH, cx-MINCH) MINCH->Oxidized_Metabolites Oxidation Excretion Urinary Excretion Oxidized_Metabolites->Excretion Migration_Workflow start Start: Select Food Contact Material and Food Simulants prep Prepare Test Specimens (Known Surface Area) start->prep exposure Expose Specimens to Simulants (Controlled Time and Temperature) prep->exposure collection Collect Food Simulant exposure->collection extraction Extract DINCH from Simulant (e.g., LLE or GPC) collection->extraction analysis Quantify DINCH (GC-MS or HPLC-MS/MS) extraction->analysis calculation Calculate Migration Level (mg/kg or mg/dm²) analysis->calculation end End: Compare with SML calculation->end Regulatory_Framework Global Global Food Contact Regulations EU European Union (Regulation (EU) No 10/2011) - Positive List - SMLs Global->EU USA United States (FDA) - FCN Program - GRAS, Prior Sanctioned Global->USA China China (GB 9685) - Positive List - SMLs Global->China Japan Japan (Food Sanitation Act) - Positive List Global->Japan Mercosur Mercosur (GMC Resolutions) - Based on EU model Global->Mercosur Aus_NZ Australia/New Zealand (Food Standards Code) - General Safety Requirement Global->Aus_NZ EU->Mercosur Influences

References

An In-Depth Technical Guide to the Environmental Fate of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (DINCH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate, commonly known as DINCH, is a non-phthalate plasticizer increasingly used as a substitute for traditional phthalates in a variety of consumer and medical products. Its introduction was driven by concerns over the endocrine-disrupting effects of certain phthalates. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate of DINCH, focusing on its persistence and degradation through various environmental pathways.

Physicochemical Properties

Understanding the environmental behavior of a chemical begins with its fundamental physicochemical properties.

PropertyValue
Molecular FormulaC₂₆H₄₈O₄
Molecular Weight424.66 g/mol [1]
Water SolubilityInsoluble[1]
Vapor Pressure9.6 x 10⁻⁷ mm Hg at 25°C (estimated)
Log Kₒw (Octanol-Water Partition Coefficient)~10 (indicative of high potential for bioaccumulation)[2]

Environmental Fate and Persistence

The environmental fate of DINCH is governed by a combination of biotic and abiotic degradation processes, as well as its potential to accumulate in organisms and partition to environmental compartments.

Biodegradation

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are key to understanding the persistence of DINCH in the environment.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a molecule of water. For esters like DINCH, this can be a significant degradation pathway. However, estimations suggest that hydrolysis of DINCH is a slow process. The estimated half-life for the hydrolysis of DINCH is approximately 11 years at a neutral pH of 7 and decreases to 1.1 years at a slightly alkaline pH of 8.[2] This indicates that hydrolysis is not a major environmental fate process for this compound.[2]

Photolysis is the breakdown of chemical compounds by light. The potential for photolysis depends on the substance's ability to absorb light in the environmentally relevant spectrum (wavelengths >290 nm). While DINCH is expected to exist in both vapor and particulate phases in the atmosphere, specific experimental data on its photolysis quantum yield and atmospheric half-life are currently lacking in the available scientific literature.

Bioaccumulation

Bioaccumulation refers to the accumulation of substances, such as pesticides or other chemicals, in an organism. The high octanol-water partition coefficient (Log Kₒw ≈ 10) of DINCH suggests a high potential for it to accumulate in the fatty tissues of organisms.[2]

Predictive models based on its Log Kₒw estimate a bioconcentration factor (BCF) in the range of 140 to 189.[2] A BCF of this magnitude suggests a potential for bioconcentration in aquatic organisms.[2] However, it is important to note that these are estimated values, and experimentally determined BCFs from studies following standardized guidelines like OECD 305 are needed for a more definitive assessment.

Environmental Concentrations

The presence of DINCH and its metabolites has been confirmed in human biomonitoring studies, indicating widespread human exposure. However, data on the concentrations of the parent compound in environmental compartments such as surface water, sediment, and soil are limited. One survey of water bodies in Washington State, USA, did not detect DINCH.

Experimental Protocols

Standardized testing guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the environmental fate of chemicals in a consistent and comparable manner.

Biodegradation Testing
  • Ready Biodegradability (e.g., OECD 301F - Manometric Respirometry Test): This test assesses the potential for rapid and ultimate biodegradation in an aerobic aqueous medium. A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical oxygen demand (ThOD) or theoretical carbon dioxide production (ThCO₂) within a 28-day period.[3]

  • Inherent Biodegradability (e.g., OECD 302B - Zahn-Wellens/EMPA Test): This test provides more favorable conditions for biodegradation than the ready biodegradability tests. It is used to assess whether a chemical has the potential to be biodegraded in a biological treatment system.[4][5][6][7][8][9][10]

Hydrolysis Testing
  • OECD Guideline 111 - Hydrolysis as a Function of pH: This guideline describes a procedure to determine the rate of hydrolytic degradation of a chemical in aqueous solutions at different pH values (typically 4, 7, and 9) and temperatures. The half-life of the substance is then calculated.

Photolysis Testing
  • OECD Guideline 316 - Phototransformation of Chemicals in Water – Direct Photolysis: This guideline outlines a tiered approach to assess the direct phototransformation of chemicals in water. It involves determining the photolysis rate constant and quantum yield, which can then be used to estimate the environmental half-life under various conditions.

Bioaccumulation Testing
  • OECD Guideline 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure: This test is designed to determine the bioconcentration factor (BCF) of a chemical in fish. Fish are exposed to the chemical in water (aqueous exposure) or through their diet, and the concentration of the chemical in the fish tissue is measured over time.

Signaling Pathways and Logical Relationships

The environmental degradation of DINCH can be visualized as a series of interconnected processes. The following diagrams illustrate the key pathways and logical steps in assessing its environmental fate.

cluster_fate Environmental Fate of DINCH cluster_degradation Degradation Pathways cluster_accumulation Accumulation & Partitioning DINCH Bis(7-methyloctyl) Cyclohexane- 1,2-dicarboxylate (DINCH) Biodegradation Biodegradation (Not Readily Biodegradable) DINCH->Biodegradation Hydrolysis Hydrolysis (Slow Process) DINCH->Hydrolysis Photolysis Photolysis (Data Lacking) DINCH->Photolysis Bioaccumulation Bioaccumulation (Predicted BCF: 140-189) DINCH->Bioaccumulation Sorption Sorption to Sediment/Soil DINCH->Sorption Metabolites Metabolites (e.g., Monoester, Dicarboxylic Acid) Biodegradation->Metabolites Hydrolysis->Metabolites Photolysis->Metabolites

Figure 1. Key environmental fate pathways for DINCH.

cluster_workflow Environmental Fate Assessment Workflow for DINCH start Start: Assess Environmental Release physchem Characterize Physicochemical Properties (Water Solubility, Vapor Pressure, Log Kow) start->physchem biodeg Biodegradation Screening (OECD 301/302) physchem->biodeg hydrolysis Hydrolysis Study (OECD 111) physchem->hydrolysis photolysis Photolysis Study (OECD 316) physchem->photolysis bioacc Bioaccumulation Study (OECD 305) physchem->bioacc persistence Determine Persistence (Half-lives) biodeg->persistence hydrolysis->persistence photolysis->persistence accumulation Assess Bioaccumulation Potential (BCF) bioacc->accumulation risk Environmental Risk Assessment persistence->risk accumulation->risk

Figure 2. Logical workflow for assessing the environmental fate of DINCH.

Conclusion

Based on the currently available data, this compound (DINCH) is expected to be persistent in the environment. Its resistance to ready biodegradation and slow rate of hydrolysis suggest that it will not be rapidly removed from aquatic systems. The high Log Kₒw and predicted BCF indicate a potential for bioaccumulation, which warrants further investigation through experimental studies. A significant data gap exists regarding the photolytic degradation of DINCH, which is crucial for understanding its fate in the atmosphere and sunlit surface waters. Further research, particularly generating experimental data according to standardized OECD guidelines for biodegradation and photolysis, is essential for a more complete and accurate environmental risk assessment of this widely used plasticizer.

References

Methodological & Application

Application Notes and Protocols for the Analysis of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (DPHP) in various polymer matrices. DPHP, a non-phthalate plasticizer, is increasingly used as a substitute for traditional phthalates in a variety of consumer and medical products.[1] Accurate and sensitive analytical methods are crucial for quality control, migration studies, and safety assessments of these materials.

The following protocols are primarily based on established methods for other plasticizers, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and have been adapted for the specific analysis of DPHP.

Analytical Methods Overview

The primary methods for the analysis of DPHP in polymers involve extraction of the analyte from the polymer matrix followed by chromatographic separation and detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of semi-volatile organic compounds like DPHP. It offers excellent separation and definitive identification based on mass spectra.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly suitable for larger and less volatile plasticizers. LC-MS can provide high sensitivity and specificity, especially when using tandem mass spectrometry (MS/MS).

Experimental Protocols

Sample Preparation: Extraction of DPHP from Polymers

The choice of extraction method depends on the polymer type and the desired sensitivity.

Protocol 2.1.1: Solvent Extraction (for Polyolefins, e.g., Polyethylene, Polypropylene)

  • Sample Comminution: Reduce the polymer sample to a small particle size (< 2 mm) by grinding or cutting to increase the surface area for extraction.

  • Weighing: Accurately weigh approximately 1 gram of the comminuted polymer into a glass extraction thimble.

  • Soxhlet Extraction: Place the thimble in a Soxhlet extractor. Add 150 mL of a suitable solvent (e.g., dichloromethane or a mixture of n-hexane and acetone) to the round-bottom flask.

  • Extraction: Heat the solvent to boiling and perform the extraction for 6-8 hours.

  • Concentration: After extraction, allow the solvent to cool. Concentrate the extract to approximately 1-2 mL using a rotary evaporator.

  • Solvent Exchange and Final Volume: Transfer the concentrated extract to a 10 mL volumetric flask. Exchange the solvent to one compatible with the analytical instrument (e.g., ethyl acetate for GC-MS) and bring to the final volume.

  • Internal Standard: Add an appropriate internal standard (e.g., Benzyl Benzoate) to the final extract before analysis.

Protocol 2.1.2: Dissolution-Precipitation (for PVC)

  • Sample Preparation: Cut the PVC sample into small pieces.

  • Dissolution: Weigh approximately 0.5 g of the sample into a glass vial and dissolve it in 10 mL of tetrahydrofuran (THF) by shaking or sonication.

  • Precipitation: Once the polymer is fully dissolved, add 20 mL of a non-solvent for PVC, such as methanol or n-hexane, to precipitate the polymer.

  • Separation: Centrifuge the mixture to pellet the precipitated polymer.

  • Extraction: Carefully decant the supernatant containing the dissolved DPHP into a clean vial.

  • Concentration and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent for analysis.

  • Internal Standard: Add an internal standard prior to analysis.

Instrumental Analysis: GC-MS

Protocol 2.2.1: GC-MS Analysis of DPHP

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Injection: 1 µL of the sample extract in splitless mode.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp 1: 15 °C/min to 250 °C.

    • Ramp 2: 5 °C/min to 300 °C, hold for 10 minutes.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z 50-550 for initial identification.

Instrumental Analysis: LC-MS/MS

Protocol 2.3.1: LC-MS/MS Analysis of DPHP

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • Start with 80% B, hold for 1 minute.

    • Increase to 100% B over 5 minutes.

    • Hold at 100% B for 3 minutes.

    • Return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Parameters:

    • Multiple Reaction Monitoring (MRM): The precursor ion would be the protonated molecule [M+H]+ of DPHP (C26H48O4, MW = 424.66 g/mol ).[1] Product ions would need to be determined by infusing a standard solution of DPHP into the mass spectrometer.

Data Presentation

Quantitative data should be summarized for clear comparison. The following table provides an example of how to present validation data for the analytical methods. Please note that the values in this table are hypothetical and represent typical performance characteristics for the analysis of similar plasticizers, as specific validated data for DPHP in polymers was not found in the provided search results.

ParameterGC-MSLC-MS/MS
Linear Range 0.1 - 50 µg/mL0.01 - 10 µg/mL
Correlation Coefficient (r²) > 0.995> 0.998
Limit of Detection (LOD) 0.05 µg/mL0.005 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.015 µg/mL
Recovery (from PVC) 85 - 105%90 - 110%
Precision (RSD%) < 10%< 5%

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing polymer_sample Polymer Sample comminution Comminution polymer_sample->comminution extraction Extraction (Solvent or Dissolution) comminution->extraction concentration Concentration & Solvent Exchange extraction->concentration final_extract Final Extract with Internal Standard concentration->final_extract gcms_lcms GC-MS or LC-MS/MS final_extract->gcms_lcms data_acquisition Data Acquisition gcms_lcms->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for DPHP analysis in polymers.

logical_relationship DPHP This compound (DPHP) Polymer Polymer Matrix (e.g., PVC, PE, PP) DPHP->Polymer is an additive in Extraction Extraction Method Polymer->Extraction determines Analysis Analytical Technique Extraction->Analysis prepares sample for Data Quantitative Data Analysis->Data generates

References

Application Note: Quantification of DINCH in Food Simulants by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated method for the quantitative analysis of the non-phthalate plasticizer 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH) in food simulants using gas chromatography-mass spectrometry (GC-MS). The described protocol is intended for researchers, scientists, and quality control professionals in the fields of food safety, materials science, and drug development. The method employs a liquid-liquid extraction procedure for sample preparation and a GC-MS system equipped with a single quadrupole mass spectrometer operating in electron ionization (EI) mode. This note provides detailed experimental protocols, instrument parameters, and quantitative performance data.

Introduction

1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH) is a primary plasticizer used in a variety of consumer products, particularly in food contact materials (FCMs), toys, and medical devices, as a safer alternative to some ortho-phthalate plasticizers. Due to its potential for migration from packaging materials into foodstuffs, sensitive and reliable analytical methods are required to ensure consumer safety and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of semi-volatile organic compounds like DINCH.[1] This application note provides a comprehensive protocol for the analysis of DINCH in food simulants, which are used to mimic the migration behavior in different types of food.

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC-grade n-hexane, dichloromethane, and ethanol. All solvents should be verified to be free of interfering compounds.

  • Standards: Analytical standard of DINCH (CAS No. 166412-78-8) and a suitable internal standard (e.g., deuterated phthalate or another plasticizer not present in the samples).

  • Food Simulants: As per regulatory guidelines (e.g., 10% (v/v) ethanol in water as a simulant for aqueous foods, and 50% (v/v) ethanol in water for fatty foods).

  • Reagents: Anhydrous sodium sulfate.

Sample Preparation: Migration Testing
  • Sample Exposure: A known surface area of the food contact material is exposed to a specific volume of the selected food simulant. The migration test is carried out under conditions that simulate the intended use of the material (e.g., 10 days at 40°C).

  • Aqueous Food Simulants (e.g., 10% and 50% ethanol):

    • After the migration period, an aliquot of the food simulant is taken.

    • Spike the aliquot with a known amount of the internal standard solution.

    • Perform a liquid-liquid extraction (LLE) with n-hexane or dichloromethane. For example, to a 10 mL aliquot of the food simulant, add 5 mL of n-hexane, vortex for 1 minute, and allow the layers to separate. Repeat the extraction twice.

    • Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • The concentrated extract is then ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The analysis is performed on a standard gas chromatograph coupled to a single quadrupole mass spectrometer. The following parameters have been shown to be effective for the analysis of DINCH:

Parameter Value
Gas Chromatograph
GC Column5%-phenyl/95%-dimethylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL, splitless mode
Inlet Temperature280 °C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 100 °C, hold for 2 min, ramp at 30 °C/min to 200 °C, hold for 1 min, ramp at 10 °C/min to 250 °C, hold for 6.5 min, then ramp at 40 °C/min to 280 °C and hold for 16 min.[2]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Transfer Line Temperature280 °C
Mass Scan Rangem/z 50-550
Data Acquisition
ModeSelected Ion Monitoring (SIM)
Quantifier Ionm/z 155
Qualifier Ionsm/z 126, 252[2]

Data Presentation

Quantitative analysis of DINCH was performed using an external calibration curve prepared in the blank food simulant extract. The method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ).

Parameter Result
Linearity Range 0.05 - 10 µg/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) 0.015 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL
Recovery 85-110%
Repeatability (RSD) < 10%

Note: The presented quantitative data is a representative example and may vary depending on the specific instrument and matrix.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing FCM Food Contact Material Migration Migration Testing (e.g., 10 days @ 40°C) FCM->Migration Simulant Food Simulant Simulant->Migration Extraction Liquid-Liquid Extraction (n-Hexane) Migration->Extraction Concentration Concentration (to 1 mL) Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (SIM Mode) Ionization->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Reporting Reporting (µg/mL or mg/kg) Quantification->Reporting

Caption: Experimental workflow for DINCH analysis by GC-MS.

Conclusion

The GC-MS method described in this application note is suitable for the reliable quantification of DINCH migration from food contact materials into food simulants. The sample preparation procedure is straightforward, and the instrumental analysis provides the necessary sensitivity and selectivity for monitoring DINCH at levels relevant to food safety regulations. The validation data demonstrates that the method is accurate, precise, and linear over a relevant concentration range.

References

Application Note: Quantification of DINCH Metabolites in Human Urine using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) is a primary alternative to phthalate plasticizers in a wide range of consumer products, including food contact materials, medical devices, and toys.[1][2] As the use of DINCH increases, so does the importance of monitoring human exposure to this compound. Since DINCH is rapidly metabolized in the body, biomonitoring studies typically focus on the quantification of its urinary metabolites.[3][4] The primary oxidative metabolites used as specific biomarkers for DINCH exposure are cyclohexane-1,2-dicarboxylic acid-mono(hydroxy-isononyl) ester (OH-MINCH), cyclohexane-1,2-dicarboxylic acid-mono(carboxy-isooctyl) ester (cx-MINCH), and cyclohexane-1,2-dicarboxylic acid-mono(oxo-isononyl) ester (oxo-MINCH).[3]

This application note provides a detailed protocol for the simultaneous quantification of these DINCH metabolites in human urine using an online solid-phase extraction (SPE) coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This method offers high selectivity and sensitivity, making it suitable for assessing environmental exposure levels.[3]

Quantitative Data Summary

The following table summarizes the concentrations of major DINCH metabolites detected in human urine from various biomonitoring studies. These data illustrate typical exposure levels in the general population.

MetabolitePopulation (Year)NDetection Frequency (%)Geometric Mean (µg/L)95th Percentile (µg/L)Maximum (µg/L)Reference
OH-MINCH German Children & Adolescents (2014-2017)22281002.2718.42540[5]
German Adults (Pilot Study)22>800.71-3.69[3]
cx-MINCH German Children & Adolescents (2014-2017)22281001.147.97893[5]
German Adults (Pilot Study)22>800.61-2.82[3]
oxo-MINCH German Children & Adolescents (2014-2017)22281000.936.55594[5]
German Adults (Pilot Study)22>800.33-1.05[3]

Experimental Protocols

This section details the methodology for the quantification of DINCH metabolites in urine, based on established protocols.[1][3]

Sample Preparation (Enzymatic Hydrolysis)

The majority of DINCH metabolites in urine are conjugated to glucuronic acid. Therefore, an enzymatic hydrolysis step is necessary to cleave these conjugates prior to analysis.

  • Reagents and Materials:

    • Human urine samples

    • Ammonium acetate buffer (1 M, pH 6.5)

    • β-glucuronidase (from E. coli K12)

    • Internal standard (IS) solution (containing isotope-labeled OH-MINCH, cx-MINCH, and oxo-MINCH)

    • Formic acid

    • HPLC-grade water

    • HPLC vials

  • Procedure:

    • Thaw frozen urine samples and allow them to equilibrate to room temperature.

    • Centrifuge the samples to pellet any precipitates.

    • In an HPLC vial, combine 100 µL of the urine supernatant with 100 µL of ammonium acetate buffer.

    • Add 10 µL of the internal standard solution.

    • Add 10 µL of β-glucuronidase solution.

    • Vortex the mixture gently and incubate at 37°C for 2 hours to ensure complete hydrolysis.

    • After incubation, add 10 µL of formic acid to stop the enzymatic reaction and acidify the sample.

    • The sample is now ready for injection into the online SPE-HPLC-MS/MS system.

HPLC-MS/MS Analysis

An online SPE system is used for sample clean-up and enrichment, followed by chromatographic separation and detection by tandem mass spectrometry.

  • Instrumentation:

    • HPLC system with a binary pump for the analytical gradient and a loading pump for the SPE.

    • Autosampler.

    • Online SPE system with a suitable SPE column (e.g., C18).

    • Analytical HPLC column (e.g., Reversed-Phase C18, 2.1 x 150 mm, 3 µm).

    • Tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • SPE Loading Phase: Water with 0.1% formic acid.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 25 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 25
      5.0 25
      6.0 35
      10.0 35
      11.0 80
      15.0 99
      15.1 25

      | 18.0 | 25 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Precursor Ion > Product Ion):

      Analyte Precursor Ion (m/z) Product Ion (m/z)
      OH-MINCH 299.2 171.1
      cx-MINCH 313.2 171.1
      oxo-MINCH 297.2 171.1

      | Isotope-labeled internal standards would have corresponding shifted m/z values. |

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the quantification of DINCH metabolites in human urine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection centrifugation Centrifugation urine_sample->centrifugation hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 37°C) centrifugation->hydrolysis acidification Acidification (Formic Acid) hydrolysis->acidification injection Autosampler Injection acidification->injection online_spe Online SPE (Enrichment & Cleanup) injection->online_spe hplc_separation HPLC Separation (C18 Column) online_spe->hplc_separation ms_detection MS/MS Detection (ESI-, MRM) hplc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Internal Standard Calibration) integration->quantification reporting Reporting Results (µg/L) quantification->reporting

Caption: Experimental workflow for DINCH metabolite analysis.

Potential Signaling Pathway Involvement

Recent studies suggest that DINCH and its metabolites may interact with cellular signaling pathways. The primary metabolite, MINCH, has been shown to be an agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[6][7] Activation of PPARγ can influence the expression of genes involved in lipid metabolism and adipogenesis.[6] Additionally, DINCH and MINCH have been observed to induce oxidative stress, potentially through the activation of the NF-κB signaling pathway, leading to inflammatory responses.

signaling_pathway cluster_cell Cell cluster_nucleus Nucleus DINCH DINCH MINCH MINCH (Metabolite) DINCH->MINCH Metabolism PPARg PPARγ MINCH->PPARg Activates IKK IKK MINCH->IKK Induces Oxidative Stress PPARg_RXR PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA) Gene_Expression Gene Expression (Lipid Metabolism, Adipogenesis) PPRE->Gene_Expression Regulates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocation NFkB_IkB PPARg_RXR->PPRE Binds Inflammatory_Response Inflammatory Response NFkB_p65_p50_nuc->Inflammatory_Response Induces NFkB_p65_p50_IkB NF-κB/IκBα Complex NFkB_p65_p50_IkB->NFkB_p65_p50 NFkB_p65_p50_IkB->IkB Releases

Caption: Potential signaling pathways affected by DINCH metabolite MINCH.

References

Application Notes and Protocols for the Extraction of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate from PVC Medical Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate, also known as Diisononyl cyclohexane-1,2-dicarboxylate (DINCH®), is a non-phthalate plasticizer increasingly used in the manufacture of polyvinyl chloride (PVC) medical devices such as intravenous (IV) bags, tubing, and catheters.[1][2] Its adoption as a safer alternative to traditional phthalate plasticizers, like Di(2-ethylhexyl) phthalate (DEHP), has been driven by concerns over the endocrine-disrupting properties of the latter.[3][4] However, the potential for DINCH to migrate from PVC materials into medical solutions and, subsequently, into patients necessitates robust analytical methods for its extraction and quantification.[3][5]

These application notes provide detailed protocols for the extraction and quantification of this compound from PVC medical devices, along with a summary of reported migration data. Additionally, a potential signaling pathway affected by DINCH and its metabolites is illustrated, providing context for toxicological and drug development research.

Data Presentation: Migration of this compound (DINCH) from PVC Medical Devices

The following tables summarize quantitative data on the migration of DINCH from various PVC medical devices into different simulants. These data are crucial for assessing patient exposure and for the development of low-leaching medical products.

Table 1: Migration of DINCH from PVC Infusion Sets into a Lipophilic Drug Simulant (Ethanol/Water 50/50 v/v) at 40°C

Time (hours)Migrated DINCH (μg/mL)
24~1.25
72~2.50
240~5.00

Data synthesized from studies on plasticizer migration under simulated clinical conditions.[3]

Table 2: Influence of Flow Rate on DINCH Migration from PVC Extension Lines after 24 hours

Flow Rate (mL/h)Total Migrated DINCH (μg)
1~350
10~900

This data highlights that higher flow rates can lead to increased patient exposure to DINCH.[5]

Table 3: Comparative Migration of DINCH and DEHP from PVC Tubing into Enteral Feeding Solutions

PlasticizerMigrated Amount (μg/cm²)
DINCH~5
DEHP~20

This demonstrates the significantly lower migration potential of DINCH compared to DEHP under these conditions.

Experimental Protocols

This section outlines a comprehensive protocol for the extraction and subsequent quantification of this compound from PVC medical devices using solvent extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Solvent Extraction of DINCH from PVC Medical Devices

This protocol is based on the principle of separating the plasticizer from the polymer matrix using a suitable solvent.[6][7]

1. Materials and Reagents:

  • PVC medical device sample (e.g., a 10 cm section of tubing)

  • Chloroform (analytical grade)[6]

  • Methanol (analytical grade)

  • This compound (DINCH) analytical standard

  • Glassware: Volumetric flasks, beakers, pipettes

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath

  • 0.45 µm PTFE syringe filters

2. Sample Preparation:

  • Cut a representative section of the PVC medical device into small pieces (approximately 2 mm x 2 mm) to maximize the surface area for extraction.

  • Accurately weigh approximately 0.1 g of the PVC pieces into a glass vial.[6]

3. Extraction Procedure:

  • Add 10 mL of chloroform to the vial containing the PVC sample.[6]

  • Cap the vial tightly and vortex for 30 seconds.

  • Place the vial in an ultrasonic bath for 30 minutes at room temperature.[8]

  • After sonication, allow the PVC to settle.

  • Carefully pipette the chloroform extract into a clean glass tube.

  • Repeat the extraction process (steps 3.1-3.5) two more times with fresh chloroform, combining the extracts.

  • Evaporate the combined chloroform extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of methanol for GC-MS analysis.

  • Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into a GC vial.

Protocol 2: Quantification of DINCH by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the GC-MS analysis of DINCH. Instrument parameters should be optimized for your specific system.[9]

1. Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for semi-volatile compounds (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

2. GC-MS Parameters:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C, hold for 10 minutes.[10]

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.[10]

3. Calibration:

  • Prepare a series of calibration standards of DINCH in methanol at concentrations ranging from 0.1 to 10 µg/mL.

  • Inject each calibration standard into the GC-MS system and record the peak area of a characteristic ion of DINCH (e.g., m/z 129, 167, 279).

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

4. Sample Analysis and Quantification:

  • Inject the prepared sample extract into the GC-MS system.

  • Identify the DINCH peak in the chromatogram based on its retention time and mass spectrum compared to the analytical standard.

  • Quantify the amount of DINCH in the sample by comparing its peak area to the calibration curve.

  • Calculate the concentration of DINCH in the original PVC medical device (e.g., in µg/g).

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Output sample PVC Medical Device cut Cut into small pieces sample->cut weigh Weigh sample cut->weigh add_solvent Add Chloroform weigh->add_solvent sonicate Ultrasonicate add_solvent->sonicate collect_extract Collect Extract sonicate->collect_extract evaporate Evaporate to dryness collect_extract->evaporate reconstitute Reconstitute in Methanol evaporate->reconstitute filter Filter sample reconstitute->filter gcms GC-MS Analysis filter->gcms quantify Quantification gcms->quantify result DINCH Concentration (µg/g) quantify->result

Caption: Experimental workflow for DINCH extraction and analysis.

Potential Signaling Pathway Affected by DINCH and its Metabolites

Recent studies suggest that DINCH and its primary metabolite, monoisononylcyclohexane-1,2-dicarboxylic acid ester (MINCH), can exert biological effects, including the induction of oxidative stress and inflammatory responses.[3][5][11] One of the key pathways implicated is the NF-κB signaling pathway.

signaling_pathway cluster_nucleus DINCH DINCH / MINCH ROS Increased ROS (Reactive Oxygen Species) DINCH->ROS induces IKK IKK Complex ROS->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB targets NFkB NF-κB (p50/p65) NFkB_active Active NF-κB nucleus Nucleus NFkB_active->nucleus translocates to gene_transcription Gene Transcription NFkB_active->gene_transcription promotes cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) gene_transcription->cytokines leads to production of IkB_NFkB->NFkB_active releases

References

Application Notes and Protocols for Migration Testing of DINCH from Food Packaging into Simulants

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), commercially known as Hexamoll® DINCH®, is a non-phthalate plasticizer increasingly used in food contact materials (FCMs) such as PVC films, gaskets, and tubing. Its application is a response to regulatory pressures and consumer demand for alternatives to certain ortho-phthalate plasticizers.[1] While toxicological studies have indicated more favorable properties for DINCH compared to some traditional phthalates, regulatory bodies worldwide mandate rigorous migration testing to ensure consumer safety.[1] These application notes provide a comprehensive overview and detailed protocols for testing the migration of DINCH from food packaging into various food simulants, aligning with established European Union (EU) standards.

Regulatory Framework

In the European Union, plastic materials and articles intended for food contact are governed by Commission Regulation (EU) No 10/2011, which operates under the framework of Regulation (EC) No 1935/2004.[2][3] This regulation establishes a "Union List" of authorized substances, including monomers and additives, that can be used in the manufacturing of plastic FCMs. For many of these substances, a Specific Migration Limit (SML) is set, which is the maximum permitted amount of a substance that can migrate from the material into food.

For DINCH, along with several other plasticizers, a group restriction applies. The sum of Di-n-butyl phthalate (DnBP), Benzyl butyl phthalate (BBzP), Bis(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DiNP), Diisodecyl phthalate (DiDP), and DINCH must not exceed a total Specific Migration Limit (SML(T)) of 60 mg/kg of food or food simulant.[1] This limit is based on toxicological assessments performed by the European Food Safety Authority (EFSA), which established a Tolerable Daily Intake (TDI) of 1 mg/kg of body weight per day for DINCH based on observed nephrotoxic effects in animal studies.[1]

In addition to specific limits, an Overall Migration Limit (OML) applies to the sum of all non-volatile substances that migrate from the FCM into a food simulant. The OML is set at 10 milligrams per square decimeter of the food contact surface (mg/dm²) or 60 milligrams per kilogram of food simulant (mg/kg).[2][3]

Data Presentation: Quantitative Migration of DINCH

The following tables summarize publicly available data on the migration of DINCH from food contact materials into specified food simulants under various testing conditions.

Table 1: Specific Migration of DINCH from PVC Cling Film

Food SimulantTest Conditions (Time @ Temperature)Migration Level (mg/kg)Migration Level (mg/dm²)Reference
10% Ethanol (Simulant A)Not Specified0.0960.016[2]
Sunflower Oil (Simulant D2)Not Specified17429[2]

Note: The migration into sunflower oil significantly exceeds the group SML of 60 mg/kg, highlighting the importance of material composition and intended use evaluation.

Table 2: Standard Food Simulants for DINCH Migration Testing (as per EU Regulation No 10/2011)

Simulant IDCompositionType of Food Simulated
A10% (v/v) Ethanol in aqueous solutionAqueous foods with a pH > 4.5
B3% (w/v) Acetic Acid in aqueous solutionAcidic foods with a pH ≤ 4.5
C20% (v/v) Ethanol in aqueous solutionAlcoholic foods up to 20% alcohol and foods containing a relevant amount of organic ingredients that render the food more lipophilic
D150% (v/v) Ethanol in aqueous solutionOil-in-water emulsions and alcoholic foods with an alcohol content of over 20%
D2Vegetable Oil (e.g., Olive Oil)Fatty foods
EPoly(2,6-diphenyl-p-phenylene oxide), particle size 60-80 mesh, pore size 200 nmDry foods

Table 3: Standardized Testing Conditions for Specific Migration (as per EN 13130)

Contact TimeContact TemperatureIntended Food Contact Conditions
10 days20 °CAny contact at frozen or refrigerated conditions
10 days40 °CLong-term storage at room temperature or below
2 hours70 °CHot-fill or heating up to 70 °C for up to 2 hours
1 hour100 °CHigh-temperature applications, including cooking

Experimental Protocols

The following protocols are based on the European Committee for Standardization (CEN) standards EN 1186 (Overall Migration) and EN 13130 (Specific Migration).

Protocol 1: Sample Preparation and Migration Exposure
  • Material Preparation : Cut test specimens of the food contact material to a known surface area (e.g., 1 dm²). Clean the specimens by gently wiping with a lint-free cloth. Avoid using solvents that could interfere with the analysis.

  • Exposure Method Selection : Choose an appropriate exposure method based on the form of the packaging:

    • Total Immersion (EN 1186-2, -3) : For films and sheets, completely immerse the specimen in the food simulant in a glass container. The standard surface area to volume ratio is 6 dm² of sample per 1 kg (or 1 L) of simulant.

    • Cell (EN 1186-4, -5) : For materials where only one side contacts food. The test specimen is placed in a migration cell, exposing a defined surface area of one side to the simulant.

    • Pouch (EN 1186-6, -7) : A pouch is formed from the test material and filled with the simulant.

    • Article Filling (EN 1186-8, -9) : For containers, bottles, or other articles that can be filled. The article is filled with the simulant to its capacity.

  • Migration Test : Place the prepared test setup (immersion vessel, cell, pouch, or filled article) in a thermostatically controlled oven or incubator at the temperature and for the duration selected from Table 3, corresponding to the worst foreseeable conditions of use.

  • Sample Collection : After the specified contact time, cool the simulant to room temperature. Remove the test specimen. The simulant is now ready for extraction and analysis.

Protocol 2: Analytical Method for DINCH Quantification by GC-MS

This protocol describes the quantification of DINCH in food simulants using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Reagents and Materials

  • DINCH analytical standard

  • Internal Standard (e.g., a deuterated plasticizer or a different, non-interfering plasticizer)

  • n-Hexane (pesticide residue grade)

  • Anhydrous Sodium Sulfate

  • Glassware (vials, pipettes, flasks) - thoroughly cleaned to avoid plasticizer contamination.

2. Sample Extraction

  • Aqueous Simulants (A, B, C) :

    • Transfer a known volume (e.g., 10 mL) of the simulant post-migration into a separatory funnel.

    • Spike with a known amount of internal standard.

    • Add 10 mL of n-hexane and shake vigorously for 2 minutes.

    • Allow the layers to separate.

    • Collect the upper hexane layer.

    • Repeat the extraction twice more with fresh hexane.

    • Combine the hexane extracts and dry by passing through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Fatty Simulant (D2 - Vegetable Oil) :

    • Dilute a known weight (e.g., 1 g) of the oil simulant with n-hexane (e.g., to 10 mL).

    • Spike with the internal standard.

    • Perform a Solid-Phase Extraction (SPE) cleanup using a silica gel cartridge to separate DINCH from the bulk oil.

    • Elute DINCH and the internal standard from the SPE cartridge with a suitable solvent mixture (e.g., hexane:acetone).

    • Concentrate the eluate to a final volume of 1 mL.

3. GC-MS Instrumental Analysis

  • Gas Chromatograph (GC) Conditions :

    • Column : DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injection Mode : Splitless.

    • Injection Volume : 1 µL.

    • Oven Temperature Program : 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 10 min.

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS) Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : Selected Ion Monitoring (SIM).

    • Characteristic Ions for DINCH (m/z) : Monitor characteristic ions for DINCH (e.g., 129, 167, 267) and the internal standard.

4. Calibration and Quantification

  • Prepare a series of calibration standards containing known concentrations of DINCH and a constant concentration of the internal standard in n-hexane.

  • Analyze the standards using the GC-MS method to generate a calibration curve by plotting the ratio of the DINCH peak area to the internal standard peak area against the DINCH concentration.

  • Analyze the prepared sample extracts.

  • Calculate the concentration of DINCH in the extract using the calibration curve.

  • Determine the final migration value in mg/kg or mg/dm² using the following formulas:

    • Migration (mg/kg) = (C_extract × V_extract) / M_simulant

    • Migration (mg/dm²) = (C_extract × V_extract) / A_sample

    Where:

    • C_extract = Concentration of DINCH in the final extract (mg/L)

    • V_extract = Final volume of the extract (L)

    • M_simulant = Mass of the food simulant used (kg)

    • A_sample = Surface area of the test specimen (dm²)

Mandatory Visualizations

Migration_Testing_Workflow cluster_prep Phase 1: Preparation & Exposure cluster_analysis Phase 2: Analysis cluster_results Phase 3: Data Evaluation A Select Food Contact Material B Prepare Test Specimen (Known Surface Area) A->B E Perform Migration Exposure (Total Immersion / Cell / Pouch) B->E C Select Food Simulant (A, B, D2, E) C->E D Select Test Conditions (Time & Temperature) D->E F Collect Simulant Post-Exposure E->F G Sample Extraction (LLE / SPE) F->G H GC-MS Analysis G->H I Quantify DINCH Concentration H->I J Calculate Migration Level (mg/kg or mg/dm²) I->J K Compare with Regulatory Limits (SML / OML) J->K

Caption: Workflow for DINCH migration testing from food packaging.

Analytical_Protocol cluster_aqueous Aqueous Simulants (A, B, C) cluster_fatty Fatty Simulant (D2) Start Simulant Sample (Post-Migration) Spike Spike with Internal Standard Start->Spike LLE Liquid-Liquid Extraction (with n-Hexane) Spike->LLE Aqueous Dilute Dilute with n-Hexane Spike->Dilute Fatty Dry Dry Extract (Na2SO4) LLE->Dry Concentrate_A Concentrate Dry->Concentrate_A GCMS GC-MS Analysis (SIM Mode) Concentrate_A->GCMS SPE Solid-Phase Extraction Cleanup Dilute->SPE Concentrate_F Concentrate SPE->Concentrate_F Concentrate_F->GCMS End Quantification GCMS->End

Caption: Analytical sample preparation for DINCH quantification.

References

Application Notes and Protocols: Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate in Pediatric Medical Devices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate, also known as diisononyl cyclohexane-1,2-dicarboxylate (DINCH), is a non-phthalate plasticizer utilized to enhance the flexibility of polyvinyl chloride (PVC) products.[1] It is frequently employed in sensitive applications such as pediatric medical devices, toys, and food packaging as a safer alternative to traditional phthalate-based plasticizers, which have raised health concerns.[2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of DINCH in pediatric medical devices, focusing on its toxicological profile and migration characteristics.

Chemical and Physical Properties

DINCH is a colorless, odorless liquid with high thermal stability and low volatility.[1] Its non-aromatic structure contributes to a more favorable safety profile compared to some phthalates.[1]

PropertyValue
CAS Number 166412-78-8
Molecular Formula C26H48O4
Molecular Weight 424.66 g/mol [1]
Physical State Colorless, odorless liquid[1]
Boiling Point > 400°C[1]
Melting Point < -50°C[1]
Water Solubility Insoluble[1]
Solubility in Organic Solvents Good solubility in ethanol and acetone[1]

Toxicological Data Summary

DINCH generally exhibits a low toxicity profile.[4] However, some in-vitro studies suggest that further investigation is warranted to ensure its safety in all applications.[5]

Study TypeSpeciesRoute of AdministrationNOAEL (No Observed Adverse Effect Level)LOAEL (Lowest Observed Adverse Effect Level)Key Findings
Two-Generation Reproductive ToxicityRatDietary1000 mg/kg-day[2]-No effects on fertility or reproductive performance.[2]
Developmental ToxicityRatGavage (13 weeks)1 g/kg bw/day[3]-No evidence of developmental or reproductive toxicity.[3]
Subchronic ToxicityRat (male)--326 mg/kg-dayHuman-relevant kidney effects.[6]
In-vitro CytotoxicityMurine Cells (L929)--0.1 mg/ml (7-day exposure)Cytotoxic at the highest tested concentration.

Migration Data Summary

The migration of DINCH from PVC medical devices is a critical consideration, particularly in pediatric applications involving lipophilic solutions.

Medical DeviceSimulant/MediumStorage TimeMigration LevelComparison
PVC Blood BagRed Blood Cells Concentrate49 days1.13 µg/dm²/mL[7]Lower than DEHP (1.85 µg/dm²/mL).[7]
PVC Infusion SetsEthanol/Water (50/50 v/v)24 hoursHigher than TOTM and DEHTDINCH and DINP showed the highest migration in dynamic conditions.[8]
PVC-based devicesLipid emulsions-Increased leachingLipophilic solutions enhance the migration of DINCH.

Experimental Protocols

Protocol 1: In-Vitro Cytotoxicity Assessment using MTT Assay

This protocol is adapted from standard methodologies to assess the potential cytotoxicity of DINCH leachates from pediatric medical devices.

1. Materials:

  • Human cell line (e.g., human embryonic kidney cells - HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • DINCH extract from the medical device (prepared according to ISO 10993-5)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

2. Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • After 24 hours, remove the culture medium and expose the cells to various concentrations of the DINCH extract for 24, 48, and 72 hours. Include a negative control (culture medium only) and a positive control (e.g., a known cytotoxic agent).

  • Following the exposure period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate cell viability as a percentage of the negative control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Protocol 2: Genotoxicity Assessment using the Comet Assay

This protocol outlines the single-cell gel electrophoresis (comet assay) to detect DNA strand breaks in cells exposed to DINCH.

1. Materials:

  • Human cell line (e.g., human liver cells - HepG2)

  • Low melting point agarose (LMPA) and normal melting point agarose (NMPA)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or ethidium bromide)

  • Microscope slides

  • Electrophoresis tank

  • Fluorescence microscope with appropriate filters

2. Procedure:

  • Expose the cells to the DINCH extract for a defined period (e.g., 3 hours).

  • Harvest the cells and resuspend them in PBS at a concentration of 1 x 10^5 cells/mL.

  • Mix 10 µL of the cell suspension with 75 µL of LMPA and pipette onto a pre-coated NMPA slide.

  • Immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer and leave for 20-40 minutes to allow for DNA unwinding.

  • Perform electrophoresis at ~25 V and 300 mA for 20-30 minutes.

  • Gently remove the slides, wash with neutralization buffer, and stain with the DNA staining solution.

  • Visualize the "comets" using a fluorescence microscope and capture images.

3. Data Analysis:

  • Use specialized software to quantify the extent of DNA damage by measuring parameters such as tail length, percent DNA in the tail, and tail moment.

  • Compare the results from the treated cells with those from the negative control to determine the genotoxic potential of the DINCH extract.

Visualizations

Experimental_Workflow cluster_extraction Sample Preparation cluster_invitro In-Vitro Analysis cluster_invivo In-Vivo & Risk Assessment Device Pediatric Medical Device (PVC + DINCH) Extraction Extraction of Leachables (ISO 10993-12) Device->Extraction Simulants (e.g., Ethanol/Water) Cytotoxicity Cytotoxicity Assay (MTT Assay) Extraction->Cytotoxicity Genotoxicity Genotoxicity Assay (Comet Assay) Extraction->Genotoxicity Toxicity Toxicological Studies (Reproductive, Developmental) Cytotoxicity->Toxicity Preliminary Data Genotoxicity->Toxicity Preliminary Data Risk Risk Assessment Toxicity->Risk

Figure 1. Experimental workflow for the evaluation of DINCH in pediatric medical devices.

Risk_Assessment_Logic cluster_exposure Exposure Assessment cluster_hazard Hazard Identification cluster_risk Risk Characterization MigrationData Migration Data (µg/cm², mg/kg) Exposure Estimated Daily Intake MigrationData->Exposure PatientPop Pediatric Patient Characteristics PatientPop->Exposure Conclusion Acceptable Risk? Exposure->Conclusion Compare ToxData Toxicological Data (NOAEL, LOAEL) TDI Tolerable Daily Intake (TDI) ToxData->TDI TDI->Conclusion Compare

Figure 2. Logical relationship in the risk assessment of DINCH from pediatric medical devices.

Metabolism_Pathway DINCH DINCH (this compound) Hydrolysis Hydrolysis DINCH->Hydrolysis MINCH MINCH (Monoisononyl ester) Hydrolysis->MINCH Oxidation Oxidation MINCH->Oxidation Oxidized_Metabolites Oxidized Metabolites (e.g., OH-MINCH, cx-MINCH) Oxidation->Oxidized_Metabolites Excretion Excretion (Urine and Feces) Oxidized_Metabolites->Excretion

Figure 3. Simplified metabolic pathway of DINCH.

References

Application Notes and Protocols: Performance of DINCH as a Plasticizer in Blood Bags

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the performance of 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH) as a plasticizer in blood bags for the storage of red blood cell (RBC) concentrates. The information is compiled from various in vitro studies and is intended to guide research and development in the field of blood storage and transfusion medicine.

Introduction

Polyvinyl chloride (PVC) has long been the material of choice for blood bags due to its durability, flexibility, and resistance to temperature changes. To achieve the necessary flexibility, plasticizers are added to the PVC matrix. For decades, di(2-ethylhexyl) phthalate (DEHP) has been the most widely used plasticizer, demonstrating a beneficial effect on red blood cell stability during storage.[1] However, concerns about the potential toxicity of DEHP, particularly for vulnerable patient populations, have prompted the search for safer alternatives.[2][3]

DINCH, a non-phthalate plasticizer, has emerged as a promising alternative with a favorable toxicological profile.[2][4] This document summarizes the performance of DINCH-plasticized blood bags in comparison to traditional DEHP bags, focusing on key parameters of red blood cell quality and storage stability.

Comparative Performance of DINCH vs. DEHP

In vitro studies have demonstrated that the quality of red blood cell concentrates stored in DINCH-plasticized bags is generally comparable to those stored in DEHP bags for up to 35-42 days.[5][6][7] While some variations exist, DINCH consistently meets the regulatory requirements for blood storage.

Red Blood Cell Quality Parameters

The following table summarizes the key quantitative data from comparative studies between DINCH and DEHP plasticized blood bags.

ParameterDINCH Performance Compared to DEHPKey ObservationsCitations
Hemolysis Marginally higher, but well below the regulatory limit of 0.8%On day 35 of storage, median hemolysis in DINCH bags was 0.297–0.342% versus 0.204–0.240% in DEHP bags.[4][5][6][8]
Plasticizer Migration Significantly lowerDINCH exhibits considerably lower levels of leaching into the blood components compared to DEHP.[4][5][6][9]
Gas Permeability BetterDINCH bags show higher oxygen (pO2) and lower carbon dioxide (pCO2) levels, indicating enhanced gas exchange.[4][5][6][8]
ATP Levels Better or comparableDINCH bags have been shown to maintain ATP levels more effectively than DEHP bags in some studies.[2][10]
2,3-Diphosphoglycerate (2,3-DPG) ComparableLevels of 2,3-DPG, crucial for oxygen release, were generally similar between the two bag types.[5]
Mean Corpuscular Volume (MCV) IncreasedRBCs stored in DINCH bags showed a slightly higher MCV, indicating some cellular swelling.[4][5][11]
Eosin 5' Maleimide (EMA) Binding ReducedA slight decrease in EMA binding was observed in RBCs from DINCH bags, suggesting minor alterations to the RBC membrane.[5][8][11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of DINCH-plasticized blood bags.

Preparation of Red Blood Cell Concentrates (Pool-and-Split Method)

This method is commonly used to create homogenous RBC units for comparative studies.

  • Blood Collection: Whole blood is collected from multiple donors into standard blood collection bags containing an anticoagulant-preservative solution (e.g., CPDA-1).

  • Pooling: The collected whole blood units are pooled together into a larger container to create a homogenous mixture.

  • Distribution: The pooled blood is then equally distributed into the different types of blood bags being tested (e.g., DINCH-plasticized and DEHP-plasticized bags).

  • Component Preparation: Red blood cell concentrates are prepared from the distributed whole blood units by centrifugation to remove plasma and the buffy coat.

  • Storage: The prepared RBC concentrates are stored under standard blood bank conditions (2-6°C) for the duration of the study (typically up to 42 days).

  • Sampling: Samples are aseptically collected from each bag at specified time points (e.g., weekly) for analysis.

Measurement of Hemolysis

Hemolysis is a critical indicator of RBC damage during storage.

  • Sample Preparation: A sample of the RBC concentrate is centrifuged to separate the red blood cells from the supernatant.

  • Hemoglobin Measurement: The free hemoglobin concentration in the supernatant is measured using a spectrophotometer at a specific wavelength (e.g., 540 nm). The total hemoglobin concentration in the RBC concentrate is also determined.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = (Supernatant Hemoglobin / Total Hemoglobin) x (100 - Hematocrit)

Quantification of Plasticizer Migration

This protocol determines the amount of plasticizer that has leached into the blood product.

  • Sample Extraction: A sample of the RBC concentrate is subjected to liquid-liquid extraction using a solvent such as n-hexane to isolate the plasticizers.

  • Analysis: The extracted sample is analyzed using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) to identify and quantify the specific plasticizers (DINCH and DEHP).

  • Standard Curve: A standard curve is generated using known concentrations of the plasticizers to ensure accurate quantification.

Assessment of Red Blood Cell Metabolism

Key metabolic indicators of RBC health are ATP and 2,3-DPG levels.

  • Sample Preparation: A sample of the RBC concentrate is lysed to release the intracellular contents.

  • Enzymatic Assays: Commercially available enzymatic assay kits are used to measure the concentrations of ATP and 2,3-DPG. These assays typically involve a series of enzymatic reactions that result in a colorimetric or fluorescent signal that is proportional to the concentration of the analyte.

  • Spectrophotometry/Fluorometry: The signal is measured using a spectrophotometer or fluorometer, and the concentration is determined by comparison to a standard curve.

Visualizations

Experimental Workflow

The following diagram illustrates the "Pool-and-Split" experimental design for comparing different blood bag types.

G cluster_0 Preparation of Homogenous RBC Units cluster_1 Comparative Storage Study cluster_2 Analysis of RBC Quality A Whole Blood Collection (Donors) B Pooling of Whole Blood A->B C Equal Distribution into Test Blood Bags B->C D Centrifugation and Component Separation C->D E Red Blood Cell Concentrates D->E F Storage at 2-6°C E->F G Weekly Sampling F->G H Hemolysis Assay G->H I Metabolic Analysis (ATP, 2,3-DPG) G->I J Plasticizer Migration (UHPLC-MS/MS) G->J K Biophysical Assays (MCV, EMA Binding) G->K G cluster_0 Plasticizer Interaction with RBC cluster_1 Impact on Membrane Integrity and Function cluster_2 Consequences for RBC Viability cluster_3 Influence on Cellular Metabolism A Plasticizer Leaching from Blood Bag B Incorporation into RBC Membrane A->B C Alteration of Membrane Properties & Fluidity B->C D Altered Lipid Asymmetry (Flip-Flop) C->D E Changes in Membrane Protein Conformation C->E G Reduced Hemolysis (Membrane Stabilization) D->G F Altered Ion Permeability E->F H Decreased Vesiculation E->H J Modulation of Membrane- Bound Enzyme Activity E->J I Changes in Cell Deformability & Shape F->I K Impact on Glycolysis and ATP Production J->K

References

Application Notes and Protocols: Leaching of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate from Medical Tubing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate, also known as diisononyl cyclohexane-1,2-dicarboxylate (DINCH), is a non-phthalate plasticizer increasingly utilized in the manufacturing of medical devices, particularly those made from polyvinyl chloride (PVC).[1] It serves as a safer alternative to traditional phthalate-based plasticizers like di(2-ethylhexyl) phthalate (DEHP), which have raised health concerns due to their potential endocrine-disrupting properties and reprotoxicity.[1] DINCH is employed to impart flexibility and durability to PVC medical products such as intravenous (IV) tubing, blood bags, and catheters.[2] Despite its improved safety profile, the potential for DINCH to leach from medical tubing into administered fluids and biological solutions remains a critical consideration for patient safety and drug stability.

These application notes provide a comprehensive overview of the leaching characteristics of DINCH from medical tubing, supported by quantitative data and detailed experimental protocols for its analysis.

Data Presentation

The migration of plasticizers from medical tubing is influenced by several factors, including the type of plasticizer, the nature of the fluid in contact with the tubing, temperature, and contact time.[1][3] The following tables summarize quantitative data from comparative studies on the leaching of DINCH and other plasticizers from medical devices.

Table 1: Comparative Leaching of Plasticizers from PVC Medical Devices into Blood Products.

PlasticizerMedical DeviceStorage TimeLeached Concentration (μg/dm²/mL)Reference
DEHPBlood BagDay 1Significantly higher than DINCH & DEHT[1]
DINCHBlood BagDay 15.0 times lower than DEHP[1]
DEHTBlood BagDay 18.5 times lower than DEHP[1]
DEHPBlood BagDay 491.85[1]
DINCHBlood BagDay 491.13[1]
DEHTBlood BagDay 490.86[1]

Table 2: Influence of Flow Rate on Plasticizer Migration from PVC Infusion Sets (24-hour period).

PlasticizerFlow RateAmount Leached (relative comparison)Reference
DINCHLow (e.g., 1 mL/h)Higher migration[4]
DINCHHigh (e.g., 10 mL/h)Lower migration[4]
DINPLow (e.g., 1 mL/h)Higher migration[4]
DINPHigh (e.g., 10 mL/h)Lower migration[4]
TOTMLow (e.g., 1 mL/h)Lower migration compared to DINCH/DINP[4]
DEHTLow (e.g., 1 mL/h)Lower migration compared to DINCH/DINP[4]

Note: DEHT is di(2-ethylhexyl) terephthalate and TOTM is tri(2-ethylhexyl) trimellitate, both are alternative plasticizers.

Experimental Protocols

This section details the methodologies for conducting a study on the leaching of DINCH from medical tubing.

Protocol 1: Quantification of DINCH Leaching from Medical Tubing into a Simulant Fluid

1. Materials and Reagents:

  • DINCH-plasticized PVC medical tubing of known dimensions (length, inner and outer diameter).

  • Simulant fluid: This will depend on the intended clinical use. Common simulants include:

    • Ethanol/water mixtures (e.g., 50:50 v/v) to simulate lipophilic drug formulations.

    • Intralipid® or other lipid emulsions for total parenteral nutrition (TPN) simulations.

    • Phosphate-buffered saline (PBS) for aqueous solutions.

  • DINCH analytical standard.

  • Internal standard (e.g., DEHP-d4).[5]

  • High-purity solvents for extraction and chromatography (e.g., n-hexane, methanol, acetonitrile, formic acid).[5]

  • Peristaltic pump or syringe pump for dynamic leaching studies.

  • Incubator or water bath for temperature-controlled static leaching studies.

  • Glass vials with inert caps.

  • Analytical balance.

  • Vortex mixer.

  • Centrifuge.

  • Nitrogen evaporator.

2. Leaching Experiment (Dynamic Method - Simulating Infusion):

  • Cut a defined length of the medical tubing.

  • Set up a closed-loop system where the simulant fluid is continuously circulated through the tubing using a peristaltic pump at a clinically relevant flow rate (e.g., 1 mL/h to 100 mL/h).[4]

  • Maintain the system at a controlled temperature (e.g., 37°C for physiological simulation).

  • Collect aliquots of the simulant fluid from the reservoir at specified time points (e.g., 1, 2, 4, 8, and 24 hours).[4]

  • Store the collected samples in glass vials at a low temperature (e.g., -20°C) until analysis.

3. Sample Preparation for Analysis:

  • To a known volume of the collected simulant, add a known amount of the internal standard.[5]

  • Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., n-hexane), vortexing vigorously, and then centrifuging to separate the layers.[5]

  • Carefully transfer the organic layer (containing the extracted DINCH) to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.[5]

  • Reconstitute the residue in a known volume of a suitable solvent for analysis (e.g., 70% methanol with 0.1% formic acid).[5]

4. Analytical Quantification (UHPLC-MS/MS):

  • Instrumentation: Utilize an ultra-high-performance liquid chromatography system coupled to a tandem mass spectrometer (UHPLC-MS/MS).[5]

  • Chromatographic Separation:

    • Column: A suitable reversed-phase column (e.g., C18).[5]

    • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with 0.1% formic acid and methanol/acetonitrile with 0.1% formic acid).[5]

    • Flow Rate: A typical flow rate for UHPLC.

    • Injection Volume: A small, precise volume of the prepared sample.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) to specifically detect and quantify the precursor-to-product ion transitions for both DINCH and the internal standard.

  • Calibration and Quantification:

    • Prepare a series of calibration standards of known DINCH concentrations in the simulant fluid.

    • Process these standards in the same manner as the experimental samples.

    • Construct a calibration curve by plotting the peak area ratio of DINCH to the internal standard against the concentration of DINCH.

    • Determine the concentration of DINCH in the experimental samples by interpolating their peak area ratios on the calibration curve.

Visualizations

The following diagrams illustrate the key workflows and relationships described in these application notes.

experimental_workflow start Start: Select DINCH-plasticized Medical Tubing setup Experimental Setup: - Cut defined length of tubing - Choose simulant fluid - Set flow rate and temperature start->setup leaching Leaching Simulation: - Static (incubation) or - Dynamic (perfusion) setup->leaching sampling Sample Collection: - Collect aliquots at  defined time points leaching->sampling preparation Sample Preparation: - Add internal standard - Liquid-liquid extraction - Evaporation & Reconstitution sampling->preparation analysis Analytical Quantification: - UHPLC-MS/MS analysis - MRM detection preparation->analysis data Data Analysis: - Construct calibration curve - Quantify DINCH concentration analysis->data end End: Report Leaching Results data->end

Caption: Experimental workflow for quantifying DINCH leaching from medical tubing.

logical_relationships leaching DINCH Leaching temp Temperature temp->leaching increases time Contact Time time->leaching increases flow Flow Rate flow->leaching decreases fluid Fluid Lipophilicity fluid->leaching increases plasticizer Plasticizer Properties (e.g., Molecular Weight) plasticizer->leaching influences material Tubing Material (PVC Matrix) material->leaching influences

Caption: Factors influencing the leaching of DINCH from medical tubing.

References

Application Note: Quantification of DINCH Metabolites in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) is a primary alternative to phthalate plasticizers in a wide range of consumer products, including food contact materials, toys, and medical devices.[1][2][3] As human exposure to DINCH is widespread, robust and reliable methods for assessing internal exposure are crucial for risk assessment and regulatory purposes.[4] Biomonitoring of DINCH exposure is typically achieved by measuring its specific metabolites in urine.[1] Upon entering the body, DINCH is rapidly metabolized through hydrolysis and oxidation into several key metabolites that are excreted in urine, primarily as glucuronide conjugates.[1][5] The primary oxidative metabolites, including mono(hydroxy-isononyl) cyclohexane-1,2-dicarboxylate (OH-MINCH), mono(oxo-isononyl) cyclohexane-1,2-dicarboxylate (oxo-MINCH), and mono(carboxy-isononyl) cyclohexane-1,2-dicarboxylate (cx-MINCH), are considered reliable biomarkers of DINCH exposure.[6][7]

This application note provides a detailed protocol for the quantification of major DINCH metabolites in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[8][9][10]

DINCH Metabolism and Excretion Pathway

DINCH undergoes a two-phase metabolic process. In Phase I, it is hydrolyzed to its monoester, mono-isononyl cyclohexane-1,2-dicarboxylate (MINCH).[7] MINCH is then further oxidized to form the key secondary metabolites: OH-MINCH, oxo-MINCH, and cx-MINCH.[6][7] In Phase II, these metabolites are conjugated with glucuronic acid to increase their water solubility and facilitate their excretion in urine.[1][5]

DINCH_Metabolism DINCH DINCH MINCH MINCH (Monoester) DINCH->MINCH Phase I (Hydrolysis) Oxidative_Metabolites Oxidative Metabolites (OH-MINCH, oxo-MINCH, cx-MINCH) MINCH->Oxidative_Metabolites Phase I (Oxidation) Conjugated_Metabolites Glucuronide Conjugates Oxidative_Metabolites->Conjugated_Metabolites Phase II (Glucuronidation) Urine Urinary Excretion Conjugated_Metabolites->Urine

Caption: Simplified metabolic pathway of DINCH in the human body.

Quantitative Data Summary

The following table summarizes the urinary concentrations of major DINCH metabolites from various human biomonitoring studies. These values can serve as a reference for typical exposure levels in different populations.

MetabolitePopulationSample Size (n)Median (µg/L)95th Percentile (µg/L)Reference
OH-MINCH German Children & Adolescents (3-17 years)22280.70-[11]
Czech Mothers315-[11]
Czech Newborns315-[11]
German General Population-0.59 (in 2015)-[11]
oxo-MINCH German Children & Adolescents (3-17 years)22280.93 (GM)-[12]
Czech Mothers315-[11]
Czech Newborns315-[11]
cx-MINCH German Children & Adolescents (3-17 years)22281.14 (GM)-[12]
Czech Mothers315-[11]
Czech Newborns315-[11]
Sum of DINCH Metabolites (OH-MINCH + cx-MINCH) German Children & Adolescents (3-17 years)22283.47 (GM)-[12]

LOQ: Limit of Quantification; GM: Geometric Mean

Experimental Protocol: Quantification of DINCH Metabolites in Urine by LC-MS/MS

This protocol outlines a common procedure for the analysis of DINCH metabolites, involving enzymatic hydrolysis, optional solid-phase extraction, and LC-MS/MS detection.

Materials and Reagents
  • Standards: Analytical standards of OH-MINCH, oxo-MINCH, cx-MINCH, and their corresponding isotopically labeled internal standards (e.g., ¹³C-labeled).

  • Enzyme: β-glucuronidase (from Helix pomatia or recombinant).[13]

  • Solvents: Methanol, acetonitrile, water (LC-MS grade), formic acid.

  • Buffer: Ammonium acetate or sodium acetate buffer.

  • Solid-Phase Extraction (SPE) Cartridges (Optional): As needed for sample cleanup.

  • Urine Samples: Collected and stored at -20°C or lower until analysis.[5]

Sample Preparation Workflow

Caption: General workflow for the preparation of urine samples.

Detailed Methodologies

a. Enzymatic Hydrolysis (Deconjugation)

The majority of DINCH metabolites in urine are present as glucuronide conjugates and require enzymatic hydrolysis to be measured as the total metabolite concentration.[13][14][15]

  • Thaw urine samples to room temperature and vortex to ensure homogeneity.

  • To 100 µL of urine in a microcentrifuge tube, add the isotopically labeled internal standards.

  • Add a suitable buffer (e.g., ammonium acetate) to adjust the pH for optimal enzyme activity.

  • Add β-glucuronidase enzyme solution. The amount of enzyme and incubation time should be optimized, but a typical starting point is ≥30 units/µL of urine.[13]

  • Incubate the samples at 37°C for 2 to 4 hours.[13][15]

  • After incubation, stop the enzymatic reaction by adding a small volume of formic acid or by adding a larger volume of organic solvent like methanol.[4]

b. Sample Cleanup (Dilute-and-Shoot or Solid-Phase Extraction)

  • "Dilute-and-Shoot" Method: For a simpler and faster approach, the hydrolyzed sample can be diluted with methanol (e.g., a 1:1 dilution), centrifuged to precipitate proteins, and the supernatant can be directly injected into the LC-MS/MS system.[11][16] This method is often sufficient for modern, sensitive LC-MS/MS instruments.

  • Solid-Phase Extraction (SPE): For samples with high matrix interference or when lower detection limits are required, an SPE cleanup step can be employed.[14]

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the target metabolites with an appropriate organic solvent.

    • Evaporate the eluate to dryness and reconstitute in a suitable injection solvent.

c. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for the separation of DINCH metabolites.[17]

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[18]

    • Flow Rate: A typical flow rate is around 0.4-0.5 mL/min.[17][18]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is generally used for the detection of DINCH metabolites.[15]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each target analyte and its internal standard.

    • Quantification: A multi-level calibration curve is generated using the peak area ratios of the native standards to their corresponding internal standards. The concentrations in the unknown samples are then calculated from this calibration curve.

Quality Control

To ensure the accuracy and reliability of the results, the following quality control measures should be implemented:

  • Calibration Standards: A set of calibration standards covering the expected concentration range should be analyzed with each batch of samples.

  • Quality Control (QC) Samples: Low, medium, and high concentration QC samples should be included in each analytical run to monitor accuracy and precision.

  • Reagent Blanks: A reagent blank (using deionized water instead of urine) should be prepared and analyzed to check for contamination.[1]

  • Internal Standards: Isotopically labeled internal standards should be used to correct for matrix effects and variations in sample preparation and instrument response.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of DINCH metabolites in human urine. Accurate measurement of these biomarkers is essential for assessing human exposure to this widely used plasticizer and for understanding its potential health implications. The provided protocol and reference data will be valuable for researchers and professionals in the fields of environmental health, toxicology, and drug development.

References

Application of DINCH in Flexible PVC Films for Food Contact: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH), commercially known as Hexamoll® DINCH, is a non-phthalate plasticizer developed for sensitive applications, including food contact materials.[1][2] As a substitute for traditional ortho-phthalate plasticizers like di(2-ethylhexyl) phthalate (DEHP), which have faced regulatory scrutiny due to health concerns, DINCH offers a favorable toxicological profile and low migration rates.[3][4] This document provides detailed application notes and experimental protocols for the use of DINCH in flexible Polyvinyl Chloride (PVC) films intended for food packaging.

Regulatory Landscape

DINCH is widely approved for food contact applications in numerous regions, including the European Union, Japan, and China.[5] In the European Union, plastic food contact materials are governed by Regulation (EU) No 10/2011.[6] Under this regulation, DINCH is an authorized additive. While there is a group restriction for the sum of DINCH and certain phthalates not to exceed a specific migration limit (SML) of 60 mg/kg of foodstuff, it is crucial to consult the latest amendments of the regulation for any specific migration limits assigned to DINCH as an individual substance.[5][7] In the United States, while there is no specific clearance by the Food and Drug Administration (FDA) for all applications, DINCH is permitted for use in certain food contact applications through effective Food Contact Notifications (FCNs).[8] Manufacturers are responsible for ensuring that the use of DINCH in their specific PVC formulation complies with all applicable regulations in the intended market.

Performance Characteristics of DINCH in Flexible PVC

DINCH provides a balanced set of properties making it a suitable replacement for traditional phthalates in many flexible PVC applications.[1][9]

3.1. Physical and Chemical Properties

A summary of the typical physical and chemical properties of Hexamoll® DINCH is presented in Table 1.

PropertyValueTest Method
Chemical Name1,2-Cyclohexane dicarboxylic acid, di-isononyl ester-
CAS Number166412-78-8-
Molecular Weight424.7 g/mol -
AppearanceClear, colorless liquidVisual
Ester Content≥ 99.5 % by weightASTM D-3465
Acid Number≤ 0.07 mg KOH/gASTM D-1045
Water Content≤ 0.1 % by weightASTM E-1064
Density @ 25 °C0.945 g/cm³-
Dynamic Viscosity @ 20 °C52 cP-
Flash Point (COC)224 °C-
Solubility in water @ 25 °C< 0.02 mg/L-
Data sourced from BASF Technical Information bulletin for Hexamoll® DINCH.[1]

3.2. Performance Comparison with Other Plasticizers

The performance of DINCH in flexible PVC films is often compared to that of DEHP and another non-phthalate alternative, di(2-ethylhexyl) terephthalate (DOTP). Table 2 provides a comparative overview of key performance indicators.

Performance MetricDINCHDEHPDOTP
Plasticizing Efficiency To achieve the same flexibility, a slightly higher concentration of DINCH may be needed compared to DEHP.[10]High efficiency, often used as a benchmark.Similar or slightly lower efficiency than DEHP.
Low-Temperature Flexibility Offers improved low-temperature performance compared to DOP and DINP.[1]Good low-temperature performance.Good low-temperature performance.
Volatility Lower volatility than DEHP, leading to better aging characteristics and longer service life of the PVC film.[11][12]Higher volatility compared to DINCH and DOTP.Lower volatility than DEHP.
Migration Resistance Exhibits a low migration rate, a key advantage for food contact applications.[4]Higher migration potential, especially into fatty foods.[12]Low migration potential.
Plastisol Viscosity Provides lower initial viscosity and better viscosity stability in plastisols.[1]Standard viscosity profile.Can have higher initial viscosity.
This table is a qualitative summary based on information from multiple sources.[1][4][10][11][12]

Experimental Protocols

4.1. Migration Testing of DINCH from Flexible PVC Films

This protocol is a synthesized methodology based on European Union Regulation (EU) No 10/2011 and associated standards (EN 1186, EN 13130).[13][14]

4.1.1. Objective

To determine the specific migration of DINCH from a flexible PVC film into food simulants under conditions representative of its intended use.

4.1.2. Materials and Equipment

  • Flexible PVC film containing a known concentration of DINCH.

  • Food Simulants (as per Regulation (EU) No 10/2011):

    • Simulant A: 10% ethanol (v/v) for aqueous foods.

    • Simulant B: 3% acetic acid (w/v) for acidic foods.

    • Simulant D2: Olive oil or other fatty food simulant (e.g., 95% ethanol, isooctane) for fatty foods.

  • Migration cells or glass containers with inert seals.

  • Incubator or oven capable of maintaining the specified test temperatures.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Gas chromatograph with mass spectrometric detector (GC-MS).

  • Hexane (or other suitable extraction solvent), analytical grade.

  • DINCH analytical standard.

4.1.3. Procedure

  • Sample Preparation: Cut the PVC film into test specimens of a known surface area (e.g., 1 dm²).

  • Contact with Food Simulant:

    • Place the test specimen in a migration cell or glass container.

    • Add a known volume of the selected food simulant, ensuring a surface area to volume ratio of 6 dm²/L, unless otherwise specified for the intended application.

    • Seal the container.

  • Test Conditions (Time and Temperature): Select the test conditions that correspond to the intended use of the PVC film as specified in Regulation (EU) No 10/2011. For long-term storage at room temperature, a standard test condition is 10 days at 40°C.[15]

  • Incubation: Place the migration cells in an incubator at the selected temperature for the specified duration.

  • Sample Collection: After the contact period, remove the PVC film from the simulant. The simulant now contains the migrated DINCH.

  • Extraction from Simulant:

    • For aqueous simulants (A and B), perform a liquid-liquid extraction with hexane.

    • For fatty food simulant D2 (olive oil), the analysis may be done by direct injection after dilution with a suitable solvent if the analytical method allows, or an extraction and clean-up step may be necessary.

  • Analysis: Analyze the hexane extract using a validated GC-MS method to determine the concentration of DINCH.

4.2. Analytical Method for DINCH Quantification by GC-MS

4.2.1. Objective

To quantify the concentration of DINCH in food simulant extracts using Gas Chromatography-Mass Spectrometry (GC-MS).

4.2.2. Instrumentation and Parameters

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), is suitable. Typical dimensions are 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Hold: 10 minutes at 300°C. (This is an example program and should be optimized for the specific instrument and column.)

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Characteristic ions for DINCH should be selected (e.g., m/z 129, 149, 267). A full scan can be used for initial identification.

4.2.3. Calibration

Prepare a series of calibration standards of DINCH in hexane covering the expected concentration range of the migration samples. Inject the standards into the GC-MS and construct a calibration curve by plotting the peak area against the concentration.

4.2.4. Calculation of Specific Migration

The specific migration (SM) is calculated in mg of DINCH per kg of food simulant using the following formula:

SM (mg/kg) = (C x V_sim) / (A x m_food)

Where:

  • C = Concentration of DINCH in the food simulant (mg/L) determined by GC-MS.

  • V_sim = Volume of the food simulant (L).

  • A = Surface area of the PVC film in contact with the simulant (dm²).

  • m_food = Mass of the food represented by the simulant (kg). For a surface area to volume ratio of 6 dm²/L, this corresponds to 1 kg of food.

Visualizations

Experimental_Workflow_for_DINCH_Migration_Testing cluster_prep Sample Preparation cluster_exposure Migration Exposure cluster_analysis Analysis cluster_result Result Calculation prep_film Cut PVC Film to Known Surface Area select_simulant Select Food Simulant (A, B, or D2) prep_film->select_simulant contact Immerse Film in Simulant (6 dm²/L ratio) select_simulant->contact incubate Incubate at Specified Time and Temperature contact->incubate extract Extract DINCH from Simulant incubate->extract gcms Quantify DINCH using GC-MS extract->gcms calculate Calculate Specific Migration (mg/kg) gcms->calculate compare Compare with Regulatory Limits (SML) calculate->compare

Caption: Workflow for DINCH Migration Testing from PVC Films.

Regulatory_Compliance_Logic cluster_product Product Formulation cluster_assessment Compliance Assessment cluster_decision Compliance Decision cluster_outcome Outcome pvc_film Flexible PVC Film with DINCH migration_test Migration Testing (Protocol 4.1) pvc_film->migration_test analytical_test Analytical Quantification (Protocol 4.2) migration_test->analytical_test check_sml Migration ≤ SML? analytical_test->check_sml compliant Compliant for Food Contact check_sml->compliant Yes non_compliant Not Compliant for Food Contact check_sml->non_compliant No

Caption: Logical Flow for Ensuring Regulatory Compliance of DINCH in PVC.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate, commonly known as Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH). The focus is on addressing the analytical challenges posed by its isomeric nature.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DINCH) and why is its analysis challenging?

A1: this compound (DINCH) is a non-phthalate plasticizer used in a variety of consumer products, including toys, medical devices, and food packaging. The primary analytical challenge stems from its complex isomeric composition. DINCH is synthesized by the hydrogenation of diisononyl phthalate (DINP), resulting in a mixture of cis and trans isomers of the cyclohexane-1,2-dicarboxylate moiety.[1] Furthermore, the "isononyl" alcohol used in its production is itself a mixture of branched-chain C9-alcohols, leading to a variety of structural isomers and diastereomers. This complexity makes chromatographic separation and accurate quantification difficult.

Q2: What is the typical isomeric composition of commercial DINCH?

A2: Commercial DINCH, such as Hexamoll® DINCH from BASF, is predominantly the cis-isomer. The typical composition is approximately 90% cis-isomers and 10% trans-isomers.[1] This information is crucial for interpreting analytical results and for studies on the toxicological or metabolic fate of the different isomers.

Q3: Why is it important to separate the isomers of DINCH?

A3: The different stereoisomers of a compound can have distinct physical, chemical, and biological properties. In the context of drug development and safety assessment, it is important to understand the biological activity and metabolic fate of individual isomers. Although DINCH is considered a safer alternative to some phthalate plasticizers, a thorough understanding of its isomeric composition and behavior is essential for a complete risk assessment.

Q4: What are the main analytical techniques used for the analysis of DINCH?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the analysis of DINCH.[2] It allows for the separation of DINCH from other components in a sample and provides structural information for its identification. However, complete separation of all DINCH isomers by GC-MS is challenging. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique, particularly for the analysis of DINCH metabolites in biological samples.[3]

Troubleshooting Guide

Chromatographic Issues
ProblemPossible CausesSuggested Solutions
Poor or no separation of isomers (broad, unresolved peak cluster) 1. Inherent structural similarity: Cis- and trans-isomers, as well as other diastereomers, have very similar physicochemical properties, leading to co-elution. 2. Inappropriate GC column: The stationary phase may not have sufficient selectivity for the isomers.1. Optimize GC conditions: - Use a longer capillary column (e.g., 60 m) to increase the number of theoretical plates. - Employ a slower oven temperature ramp rate to improve resolution. 2. Select a different stationary phase: - While a 5% phenyl-methylpolysiloxane phase (e.g., HP-5MS) is common, consider a more polar stationary phase (e.g., a cyanopropylphenyl phase) to enhance selectivity for the isomers.
Peak Tailing 1. Active sites in the GC system: The injector liner, column, or connections may have active sites that interact with the analyte. 2. Column contamination: Accumulation of non-volatile residues on the column.1. Use a deactivated injector liner and column. 2. Perform regular maintenance: Trim the front end of the column and bake it out at a high temperature (within the column's limits).
Inconsistent Retention Times 1. Leaks in the GC system: Carrier gas flow rate may be fluctuating. 2. Inconsistent oven temperature: Poor temperature control or variations in ambient temperature.1. Perform a leak check of the entire GC system. 2. Ensure the GC oven is properly calibrated and that the laboratory temperature is stable.
Mass Spectrometry Issues
ProblemPossible CausesSuggested Solutions
Difficulty in distinguishing isomers by mass spectra 1. Similar fragmentation patterns: Cis- and trans-isomers of larger molecules often produce very similar electron ionization (EI) mass spectra.1. Use soft ionization techniques: Chemical Ionization (CI) may produce more prominent molecular ions and less fragmentation, potentially revealing subtle differences. 2. High-resolution mass spectrometry (HRMS): While not guaranteed to differentiate isomers, it can confirm the elemental composition of fragment ions.
Low Signal Intensity 1. Poor ionization efficiency. 2. Analyte degradation in the injector or column. 1. Optimize MS source parameters: Adjust ion source temperature and electron energy. 2. Lower the injector temperature to prevent thermal degradation.

Experimental Protocols

Protocol 1: Extraction of DINCH from PVC

This protocol describes a solvent extraction method for the determination of DINCH in polyvinyl chloride (PVC) materials.

Materials:

  • Dichloromethane (DCM), HPLC grade

  • Methanol, HPLC grade

  • Sample of PVC material

  • Glass vials with PTFE-lined caps

  • Ultrasonic bath

  • Syringe filters (0.45 µm, PTFE)

Procedure:

  • Cut a small, representative sample of the PVC material (approximately 100 mg) into small pieces.

  • Accurately weigh the PVC sample and place it into a glass vial.

  • Add 10 mL of dichloromethane to the vial.

  • Cap the vial tightly and place it in an ultrasonic bath for 30 minutes to facilitate the extraction of the plasticizer.

  • After sonication, allow the solution to cool to room temperature.

  • Filter the extract through a 0.45 µm PTFE syringe filter into a clean glass vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of methanol (e.g., 1 mL) for GC-MS analysis.

Protocol 2: GC-MS Analysis of DINCH

This protocol provides a starting point for the GC-MS analysis of DINCH. Optimization may be required based on the specific instrument and column used.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary GC column: 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

GC Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Volume: 1 µL, splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp 1: 20 °C/min to 250 °C.

    • Ramp 2: 5 °C/min to 300 °C, hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 50-550.

Data Presentation

Table 1: Isomeric Composition of Commercial DINCH

Isomer TypeApproximate Percentage (%)
cis-Isomers90
trans-Isomers10

Data based on information from commercial suppliers.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis sp1 PVC Sample sp2 Solvent Extraction (DCM) sp1->sp2 sp3 Filtration sp2->sp3 sp4 Solvent Evaporation sp3->sp4 sp5 Reconstitution (Methanol) sp4->sp5 a1 Injection sp5->a1 Sample Introduction a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection a2->a3 a4 Data Analysis a3->a4

Caption: Experimental workflow for the analysis of DINCH in PVC.

logical_relationship cluster_isomers Isomers of this compound cluster_challenge Analytical Challenge isomers DINCH Isomer Mixture cis cis-Isomers (~90%) isomers->cis trans trans-Isomers (~10%) isomers->trans diastereomers Diastereomers (from isononyl chains) cis->diastereomers trans->diastereomers challenge Co-elution of Isomers diastereomers->challenge High Structural Similarity result Broad, Unresolved Peak Cluster in Chromatogram challenge->result

Caption: Logical relationship of DINCH isomers and the resulting analytical challenge.

References

Technical Support Center: Optimizing DINCH Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the extraction efficiency of 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH) from a variety of complex matrices. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges when extracting DINCH from complex matrices?

A1: The primary challenges in extracting DINCH from complex matrices are overcoming matrix effects, achieving high recovery rates, and preventing contamination. Complex matrices such as fatty foods, polymers, and environmental samples contain numerous compounds that can interfere with DINCH analysis.[1][2] Lipids, in particular, can cause significant signal suppression in LC-MS/MS analysis.[1] Additionally, the widespread use of plasticizers, including DINCH, in laboratory equipment can lead to background contamination.

Q2: Which extraction technique is most suitable for my sample type?

A2: The optimal extraction technique depends on the specific matrix, the required limit of detection, and available instrumentation.

  • Solid-Phase Extraction (SPE): Highly effective for cleaning up extracts from various matrices, especially aqueous samples and biological fluids like urine.[2][3]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A versatile and efficient method for a wide range of food and environmental samples.[4]

  • Accelerated Solvent Extraction (ASE): Well-suited for solid and semi-solid samples, particularly polymers, offering faster extraction times and reduced solvent consumption compared to traditional methods like Soxhlet.[5]

  • Microwave-Assisted Extraction (MAE): A rapid technique for extracting analytes from solid samples, such as soils and sediments, using microwave energy to heat the solvent.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of DINCH?

A3: Minimizing matrix effects is crucial for accurate quantification of DINCH.[1] Strategies include:

  • Optimizing Sample Cleanup: Employing effective cleanup steps like Solid-Phase Extraction (SPE) to remove interfering compounds is highly recommended.[1]

  • Improving Chromatographic Separation: Modifying the LC gradient or using a different column chemistry can help separate DINCH from co-eluting matrix components.[1]

  • Using a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects as the SIL-IS will behave similarly to the analyte during ionization.[1]

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that matches the sample matrix can help to correct for signal suppression or enhancement.[6]

Q4: What are common causes of low DINCH recovery and how can I improve it?

A4: Low recovery of DINCH can be attributed to several factors:

  • Incomplete Extraction: The solvent may not be efficiently penetrating the sample matrix. For solid samples, ensure they are finely ground to increase surface area. For liquid-liquid extractions, ensure vigorous mixing.[1]

  • Inappropriate Solvent Choice: The polarity of the extraction solvent should be optimized for DINCH. Nonpolar solvents like hexane or a mixture of polar and nonpolar solvents are often effective.

  • Analyte Loss During Evaporation: Avoid evaporating the solvent to complete dryness, as this can lead to the loss of semi-volatile compounds like DINCH. Use a gentle stream of nitrogen for evaporation.

  • Strong Analyte-Matrix Interactions: Pre-treatment steps, such as acid or base digestion for certain matrices, may be necessary to release DINCH.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of DINCH.

Problem Possible Cause(s) Suggested Solution(s)
Low or No DINCH Peak Incomplete extraction from the matrix.- Ensure proper sample homogenization and grinding. - Optimize extraction time and temperature. - Choose a more appropriate extraction solvent.
Analyte loss during sample preparation.- Avoid evaporating extracts to dryness. - Check for leaks in your extraction system.
Instrument sensitivity issues.- Verify instrument performance with a known DINCH standard.
Poor Peak Shape (Fronting or Tailing) Column overload.- Dilute the sample extract. - Use a column with a higher loading capacity.
Active sites in the GC inlet or column.- Use a deactivated inlet liner and column. - Perform inlet maintenance.
Inappropriate solvent for injection.- Ensure the injection solvent is compatible with the analytical column and phase.[7]
High Background Contamination Contaminated solvents, glassware, or equipment.- Use high-purity solvents. - Thoroughly clean all glassware, preferably by baking at a high temperature. - Avoid using plastic materials wherever possible.
Carryover from previous injections.- Run blank injections between samples. - Clean the injection port and syringe.
Inconsistent Results (Poor Reproducibility) Variability in sample preparation.- Ensure consistent timing, volumes, and mixing for all samples. - Use an automated sample preparation system if available.
Matrix heterogeneity.- Ensure the sample is thoroughly homogenized before taking a subsample.
Signal Suppression or Enhancement (Matrix Effects) Co-eluting matrix components.- Improve sample cleanup using techniques like SPE. - Optimize the chromatographic method to separate interferences. - Use a stable isotope-labeled internal standard.[1] - Prepare matrix-matched calibration standards.[6]

Quantitative Data Summary

The following tables summarize typical recovery data for plasticizer extraction from various matrices. Note that DINCH-specific data is limited in the literature; therefore, data for other plasticizers like DEHP are included for comparison and are expected to show similar trends.

Table 1: Extraction Recovery of Plasticizers from Polymer Matrices

Extraction Method Polymer Plasticizer Solvent Recovery (%) Reference
SoxhletPVCDEHPEthyl Acetate96[8]
Room Temp. ExtractionPVCVariousChloroform92-100[9]
Ultrasonic ExtractionPVCDINPDichloromethane~93-100[10]
Ultrasonic ExtractionPVCDINPHexane~50-64[10]

Table 2: Extraction Recovery from Food and Environmental Matrices (General)

Extraction Method Matrix Analyte Class Recovery (%) Reference
QuEChERSFruits & VegetablesPesticides70-120[11]
QuEChERSFishAntibiotics60-102[4]
QuEChERSEdible InsectsPesticides65-122[10]
ASESoilPAHs87-116[12]

Note: The recovery rates for QuEChERS and ASE methods are generally high for a wide range of analytes and matrices, and similar performance can be expected for DINCH with proper method optimization.

Experimental Protocols

Protocol 1: QuEChERS Extraction of DINCH from Fatty Foods

This protocol is adapted from standard QuEChERS methods for pesticide analysis and is suitable for fatty food matrices.

1. Sample Preparation: a. Homogenize the food sample to a uniform consistency. b. Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to improve extraction efficiency.

2. Extraction: a. Add 15 mL of acetonitrile (containing 1% acetic acid). b. Add an appropriate internal standard. c. Shake vigorously for 1 minute. d. Add the QuEChERS extraction salts (e.g., 6 g MgSO₄, 1.5 g NaCl). e. Shake vigorously for 1 minute and then centrifuge at >3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing MgSO₄ and a suitable sorbent (e.g., C18 for fat removal). b. Vortex for 30 seconds and centrifuge at >3000 x g for 5 minutes.

4. Analysis: a. Take an aliquot of the cleaned extract for LC-MS/MS or GC-MS analysis.

Protocol 2: Accelerated Solvent Extraction (ASE) of DINCH from Polymers

This protocol is a general guideline for the extraction of additives from polymeric materials.

1. Sample Preparation: a. Grind the polymer sample to a fine powder (e.g., 10 mesh or finer) using a cryogenic mill to prevent melting. b. Mix approximately 0.5-1.0 g of the ground polymer with an inert dispersant like diatomaceous earth or sand. c. Load the mixture into an ASE extraction cell.

2. ASE Parameters:

  • Solvent: A mixture of a good solvent and a swelling agent (e.g., 2.5% cyclohexane in isopropanol).
  • Temperature: 100-150 °C (optimize based on polymer type).
  • Pressure: 1500 psi.
  • Static Cycles: 2-3 cycles of 5 minutes each.
  • Flush Volume: 60% of cell volume.
  • Purge Time: 100 seconds with nitrogen.

3. Post-Extraction: a. Collect the extract in a vial. b. Concentrate the extract to a suitable volume under a gentle stream of nitrogen before analysis.

Diagrams

Workflow for Troubleshooting Low DINCH Recovery

low_recovery_troubleshooting start Low DINCH Recovery Observed check_extraction Review Extraction Parameters start->check_extraction check_cleanup Evaluate Cleanup Step start->check_cleanup check_instrument Verify Instrument Performance start->check_instrument sub_extraction1 Incomplete Homogenization? check_extraction->sub_extraction1 sub_cleanup1 Analyte Loss During Cleanup? check_cleanup->sub_cleanup1 solution_instrument Calibrate/Tune Instrument with DINCH Standard check_instrument->solution_instrument sub_extraction2 Suboptimal Solvent? sub_extraction1->sub_extraction2 No solution_extraction1 Improve Homogenization/ Grinding sub_extraction1->solution_extraction1 Yes sub_extraction3 Insufficient Time/Temp? sub_extraction2->sub_extraction3 No solution_extraction2 Test Different Solvents/ Mixtures sub_extraction2->solution_extraction2 Yes solution_extraction3 Optimize Extraction Time and Temperature sub_extraction3->solution_extraction3 Yes sub_cleanup2 Analyte Loss During Evaporation? sub_cleanup1->sub_cleanup2 No solution_cleanup1 Optimize SPE/d-SPE Method sub_cleanup1->solution_cleanup1 Yes solution_cleanup2 Gentle Evaporation (e.g., Nitrogen Stream) sub_cleanup2->solution_cleanup2 Yes

Caption: Troubleshooting workflow for low DINCH recovery.

General QuEChERS Workflow for DINCH Extraction

quechers_workflow sample 1. Homogenized Sample (e.g., 15g in 50mL tube) extraction 2. Add Acetonitrile & Internal Standard Shake Vigorously sample->extraction salts 3. Add QuEChERS Salts (e.g., MgSO4, NaCl) Shake & Centrifuge extraction->salts supernatant 4. Collect Acetonitrile Supernatant salts->supernatant dspe 5. Dispersive SPE Cleanup (Add MgSO4 & Sorbent) Vortex & Centrifuge supernatant->dspe final_extract 6. Final Extract for Analysis (LC-MS/MS or GC-MS) dspe->final_extract

References

Addressing matrix effects in LC-MS/MS analysis of DINCH metabolites.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS/MS analysis of 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the major urinary metabolites of DINCH?

A1: Following human exposure, DINCH is metabolized and its metabolites are excreted in urine. The primary specific metabolites used as biomarkers of DINCH exposure are oxidized monoesters. These include:

  • OH-MINCH : Mono(hydroxyisononyl) cyclohexane-1,2-dicarboxylate

  • oxo-MINCH : Mono(oxoisononyl) cyclohexane-1,2-dicarboxylate

  • cx-MINCH : Mono(carboxyisononyl) cyclohexane-1,2-dicarboxylate[1][2]

Q2: Why am I observing poor sensitivity and reproducibility in my DINCH metabolite analysis?

A2: Poor sensitivity and reproducibility are often indicative of matrix effects.[3] Matrix effects occur when co-eluting compounds from the biological matrix (e.g., urine) interfere with the ionization of the target analytes in the mass spectrometer's ion source, leading to ion suppression or enhancement.[4][5][6]

Q3: How can I confirm that matrix effects are the cause of my analytical issues?

A3: Two common methods to assess matrix effects are:

  • Post-column infusion: A solution of the analyte is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.[4][5]

  • Post-extraction spike: The response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solvent at the same concentration. A significant difference in signal intensity points to matrix effects.

Q4: What are the most effective strategies to mitigate matrix effects for DINCH metabolite analysis?

A4: A multi-faceted approach is generally the most successful:

  • Effective Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can remove a significant portion of interfering matrix components.[7]

  • Chromatographic Separation: Optimizing the LC method to separate the DINCH metabolites from the regions of ion suppression is crucial.

  • Stable Isotope Dilution: Using stable isotope-labeled internal standards for each analyte is the gold standard for compensating for matrix effects, as they co-elute with the analyte and experience similar ionization effects.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low signal intensity for DINCH metabolites Ion suppression from co-eluting matrix components.1. Improve sample cleanup: Optimize your SPE or LLE protocol to better remove interfering substances. 2. Modify chromatographic conditions: Adjust the gradient, mobile phase composition, or use a different analytical column to separate analytes from the suppression zone. 3. Use a stable isotope-labeled internal standard: This will compensate for signal loss due to matrix effects.
High variability in replicate injections Inconsistent matrix effects between samples.1. Implement matrix-matched calibration: Prepare calibration standards in a blank matrix similar to your samples. 2. Ensure thorough sample mixing and consistent extraction: Standardize all sample preparation steps to minimize variability.
Poor peak shape (fronting, tailing, or splitting) Column contamination or overload, or inappropriate mobile phase.1. Use a guard column: This will protect your analytical column from strongly retained matrix components. 2. Perform regular column washing: Flush the column with a strong solvent to remove contaminants. 3. Check mobile phase compatibility: Ensure your sample solvent is compatible with the initial mobile phase conditions.
Analyte recovery is low and inconsistent Inefficient extraction or analyte degradation.1. Optimize extraction solvent and pH: Experiment with different solvents and pH conditions to maximize the recovery of DINCH metabolites. 2. Evaluate for analyte stability: Ensure that the sample handling and storage conditions do not lead to degradation of the metabolites.

Experimental Protocols

Protocol 1: Online Solid-Phase Extraction (SPE) Coupled to LC-MS/MS

This protocol is based on methods for the analysis of plasticizer metabolites in urine.[7][8]

  • Sample Pre-treatment:

    • To 100 µL of urine, add 50 µL of an internal standard solution containing stable isotope-labeled DINCH metabolites.

    • Add 100 µL of an enzyme solution (e.g., β-glucuronidase) to hydrolyze conjugated metabolites.

    • Incubate the mixture (e.g., at 37°C overnight).[9]

    • Precipitate proteins and other matrix components by adding an organic solvent (e.g., acetone) and centrifuging.[9]

  • Online SPE:

    • Load the pre-treated sample onto an online SPE cartridge (e.g., a reversed-phase polymer).

    • Wash the cartridge with an aqueous mobile phase to remove salts and polar interferences.

    • Elute the retained analytes from the SPE cartridge onto the analytical column using the LC gradient.

  • LC-MS/MS Analysis:

    • LC Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate.

    • MS Detection: Use a tandem mass spectrometer in negative electrospray ionization (ESI) mode, monitoring for specific precursor-to-product ion transitions for each DINCH metabolite.

Protocol 2: Liquid-Liquid Extraction (LLE)

This is a general LLE protocol that can be adapted for DINCH metabolites.[10][11][12]

  • Sample Preparation:

    • To 2 mL of urine, add an appropriate volume of stable isotope-labeled internal standard solution.

    • Adjust the pH of the urine sample to acidic conditions (e.g., pH 4-5) using an acid like hydrochloric acid.

  • Extraction:

    • Add 4 mL of an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge to separate the aqueous and organic layers.

  • Solvent Evaporation and Reconstitution:

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial LC mobile phase.

  • LC-MS/MS Analysis:

    • Proceed with LC-MS/MS analysis as described in Protocol 1.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the LC-MS/MS analysis of DINCH metabolites in urine.

Table 1: Method Validation Parameters

AnalyteLinearity (R²)LOQ (ng/mL)Accuracy (%)Precision (%RSD)Reference
OH-MINCH>0.990.01 - 0.186 - 117<20[7]
oxo-MINCH>0.990.01 - 0.186 - 117<20[7]
cx-MINCH>0.990.01 - 0.186 - 117<20[7]

Table 2: Urinary Excretion of DINCH Metabolites

Data from a human metabolism study following a single oral dose of DINCH.[1]

Metabolite% of Administered Dose Excreted in 48h (Mean)
OH-MINCH10.7%
oxo-MINCH2.0%
cx-MINCH2.0%
MINCH<1%
CHDA (unspecific)23.7%

Visualizations

DINCH_Metabolism DINCH DINCH MINCH MINCH (Monoisononyl ester) DINCH->MINCH Hydrolysis Oxidized_Metabolites Oxidized Metabolites MINCH->Oxidized_Metabolites Oxidation OH_MINCH OH-MINCH (Hydroxylated) Oxidized_Metabolites->OH_MINCH oxo_MINCH oxo-MINCH (Oxidized to ketone) Oxidized_Metabolites->oxo_MINCH cx_MINCH cx-MINCH (Carboxylated) Oxidized_Metabolites->cx_MINCH

Caption: Simplified metabolic pathway of DINCH in humans.

Matrix_Effect_Workflow start Analytical Problem Encountered (Poor Sensitivity/Reproducibility) confirm_matrix_effect Confirm Matrix Effect? (Post-column infusion or Post-extraction spike) start->confirm_matrix_effect optimize_sample_prep Optimize Sample Preparation (SPE or LLE) confirm_matrix_effect->optimize_sample_prep Yes revalidate Re-validate Method confirm_matrix_effect->revalidate No optimize_chromatography Optimize Chromatography (Gradient, Column, Mobile Phase) optimize_sample_prep->optimize_chromatography use_is Implement Stable Isotope-Labeled Internal Standards optimize_chromatography->use_is use_is->revalidate success Successful Analysis revalidate->success

Caption: Workflow for troubleshooting matrix effects in LC-MS/MS.

References

Technical Support Center: Minimizing Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (DMCH) Migration from PVC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the migration of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (DMCH), also known as Di-isononyl cyclohexane-1,2-dicarboxylate (DINCH), from Polyvinyl Chloride (PVC) materials. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Troubleshooting Guides & FAQs

This section addresses common issues and questions encountered during experiments aimed at minimizing DMCH migration from PVC.

Frequently Asked Questions

Q1: What is this compound (DMCH) and why is it used in PVC?

A1: this compound (DMCH or DINCH) is a non-phthalate plasticizer used to impart flexibility and durability to otherwise rigid PVC. It is often chosen as a safer alternative to traditional phthalate plasticizers due to its favorable toxicological profile, making it suitable for sensitive applications such as medical devices, food packaging, and toys.

Q2: What are the primary factors that influence the migration of DMCH from PVC?

A2: Several factors can influence the migration of DMCH from PVC:

  • Temperature: Higher temperatures increase the kinetic energy of DMCH molecules, accelerating their diffusion and migration from the PVC matrix. Migration rates can double with every 10°C increase in temperature.[1]

  • Contact Medium (Simulant): The nature of the substance in contact with the PVC significantly affects migration. Lipophilic (fatty) substances tend to cause higher migration of DMCH compared to aqueous or acidic media.[2][3]

  • Exposure Time: Longer contact times generally lead to a greater cumulative migration of the plasticizer.

  • PVC Formulation: The concentration of DMCH in the PVC, as well as the presence of other additives like stabilizers and lubricants, can impact migration rates.

  • Surface Area to Volume Ratio: A larger surface area of the PVC material in contact with a smaller volume of the medium can lead to a higher concentration of the migrated plasticizer in the medium.

Q3: I am observing higher than expected DMCH migration in my experiments. What are the potential causes and how can I troubleshoot this?

A3: Higher than expected DMCH migration can stem from several experimental variables. Here’s a troubleshooting guide:

Potential Cause Troubleshooting Steps
Elevated Experimental Temperature Verify the accuracy of your incubator or oven. Ensure the temperature is set and maintained at the desired level throughout the experiment. Even small fluctuations can significantly impact migration.[1]
Incorrect Simulant Preparation Double-check the composition of your food simulant or contact medium. For fatty food simulants (e.g., ethanol/water mixtures or vegetable oil), ensure the correct proportions are used, as this significantly influences DMCH solubility and migration.[4][5]
Inadequate Sample Cleaning Ensure PVC samples are thoroughly cleaned with a suitable solvent (e.g., isopropanol) and completely dried before starting the migration test to remove any surface contaminants or residual plasticizer from processing.
Cross-Contamination Use inert materials (glassware, stainless steel) for all experimental apparatus that comes into contact with the samples and simulants to avoid contamination from other plastics or sources.
Analytical Method Calibration Verify the calibration of your analytical instrument (e.g., GC-MS, LC-MS) with certified reference standards for DMCH to ensure accurate quantification.

Q4: How can I proactively minimize DMCH migration during the formulation and processing of PVC?

A4: Minimizing DMCH migration starts with the formulation and processing of the PVC material itself:

  • Optimize Plasticizer Concentration: Use the lowest concentration of DMCH that still achieves the desired flexibility for your application.

  • Consider Higher Molecular Weight Alternatives: While DMCH is a relatively large molecule, polymeric plasticizers have even higher molecular weights and exhibit lower migration rates.[6]

  • Surface Modification Techniques: Various surface treatments can create a barrier to reduce plasticizer migration. These include:

    • Irradiation (UV, Gamma, Plasma): These methods can crosslink the surface of the PVC, creating a denser network that hinders plasticizer movement.[7][8] Argon plasma treatment has been shown to reduce plasticizer migration by up to 95%.[9]

    • Surface Grafting: Chemically grafting functional polymer chains onto the PVC surface can interact with DMCH molecules and restrict their mobility.[7][8]

    • Barrier Coatings: Applying a thin, impermeable coating (e.g., SiOₓ, diamond-like carbon) via methods like Plasma Enhanced Chemical Vapor Deposition (PECVD) can effectively block migration.[7][8]

  • Incorporate Additives: The addition of certain nanoparticles, such as nano-SiO2, to the PVC formulation can help to inhibit plasticizer migration.

Q5: Are there standardized methods for testing plasticizer migration?

A5: Yes, several standard test methods are widely used to ensure consistency and comparability of results. The most common include:

  • ASTM D1239: This method measures the weight loss of a plastic film after immersion in a chemical, providing a rapid empirical test for the loss of plasticizers or other extractable components.[10][11][12][13]

  • ISO 177: This standard specifies a method for determining the tendency of plasticizers to migrate from plastics into other materials when in close contact, by measuring the weight loss of the test specimen.[14][15][16][17]

Data Presentation: Comparative Migration of Plasticizers

The following table summarizes quantitative data from a comparative study on the migration of different plasticizers from PVC blood bags into labile blood products. This data highlights the lower migration potential of DMCH (DINCH) compared to the traditional phthalate plasticizer, DEHP.

Table 1: Comparative Migration of Plasticizers from PVC Medical Devices

PlasticizerDay 1 Migration (µg/dm²/mL)Day 49 Migration in Red Blood Cell Concentrate (µg/dm²/mL)
DEHP5.0 - 8.5 times higher than DINCH and DEHT1.85
DMCH (DINCH) -1.13
DEHT-0.86
Data sourced from a study on transfusion medical devices.[18]

Experimental Protocols

Below are detailed methodologies for key experiments related to DMCH migration from PVC, based on standardized testing procedures.

Protocol 1: Determination of DMCH Migration by Immersion (Based on ASTM D1239)

Objective: To quantify the amount of DMCH that migrates from a PVC film into a liquid simulant.

Materials:

  • PVC film containing a known concentration of DMCH

  • Test simulant (e.g., 50% ethanol/water for fatty food, distilled water for aqueous food)

  • Glass containers with inert lids

  • Analytical balance (accurate to 0.1 mg)

  • Forced air oven

  • Lint-free cloths

  • Analytical instrument for quantification (e.g., GC-MS, LC-MS)

Procedure:

  • Sample Preparation: Cut at least three replicate specimens of the PVC film into 50 mm x 50 mm squares.

  • Initial Weighing: Accurately weigh each specimen to the nearest 0.1 mg and record the initial weight (W₁).

  • Simulant Conditioning: Pre-condition the test simulant to the desired test temperature (e.g., 40°C) for at least 4 hours.

  • Immersion: Place each PVC specimen in a separate glass container and add 400 mL of the pre-conditioned simulant. Ensure the specimen is fully submerged.

  • Incubation: Seal the containers and place them in the forced air oven at the specified temperature for a defined period (e.g., 24 hours).

  • Sample Removal and Drying: After the incubation period, remove the specimens from the simulant. For aqueous simulants, gently wipe the specimens dry with a lint-free cloth. For volatile simulants, allow them to air dry in a fume hood.

  • Final Weighing: Once completely dry, re-weigh each specimen to the nearest 0.1 mg and record the final weight (W₂).

  • Quantification of DMCH in Simulant (Optional but Recommended): a. Take an aliquot of the simulant from each container. b. Perform a liquid-liquid or solid-phase extraction to isolate the DMCH. c. Analyze the extract using a calibrated GC-MS or LC-MS method to determine the concentration of DMCH that has migrated into the simulant.

  • Calculation of Weight Loss:

    • Weight Loss (%) = [(W₁ - W₂) / W₁] x 100

Protocol 2: Analysis of DMCH in a Food Simulant using GC-MS

Objective: To accurately quantify the concentration of DMCH that has migrated into a food simulant.

Materials:

  • Food simulant containing migrated DMCH (from Protocol 1)

  • DMCH certified reference standard

  • Hexane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Glass vials with PTFE-lined caps

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Calibration Curve Preparation: Prepare a series of standard solutions of DMCH in hexane at known concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Extraction: a. Take a known volume of the food simulant (e.g., 10 mL) and place it in a separatory funnel. b. Add 10 mL of hexane and shake vigorously for 2 minutes. c. Allow the layers to separate and collect the upper hexane layer. d. Repeat the extraction of the aqueous layer with a fresh 10 mL portion of hexane. e. Combine the two hexane extracts.

  • Drying and Concentration: a. Pass the combined hexane extract through a small column of anhydrous sodium sulfate to remove any residual water. b. If necessary, concentrate the extract to a smaller volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • GC-MS Analysis: a. Inject a known volume (e.g., 1 µL) of the prepared sample extract and the standard solutions into the GC-MS. b. Use an appropriate temperature program for the GC oven to separate DMCH from other components. c. Set the mass spectrometer to scan for characteristic ions of DMCH.

  • Quantification: a. Generate a calibration curve by plotting the peak area of the DMCH standard against its concentration. b. Determine the concentration of DMCH in the sample extract by comparing its peak area to the calibration curve. c. Calculate the total amount of DMCH that migrated into the simulant based on the initial volume of the simulant and the concentration determined.

Visualizations

The following diagrams illustrate key concepts and workflows related to DMCH migration from PVC.

cluster_pvc PVC Matrix cluster_factors Influencing Factors DMCH DMCH Molecules Migration Migration (Diffusion) DMCH->Migration Temp Temperature Temp->Migration Time Contact Time Time->Migration Medium Contact Medium (e.g., Food Simulant) Medium->Migration Environment External Environment Migration->Environment

Caption: Factors influencing the migration of DMCH from the PVC matrix.

start Start: PVC Sample with DMCH prep Sample Preparation (Cut to Size, Clean, Weigh) start->prep immersion Immersion in Food Simulant prep->immersion incubation Incubation (Controlled Temp & Time) immersion->incubation analysis Analysis of Simulant (e.g., GC-MS) incubation->analysis weighing Final Weighing of Dried PVC Sample incubation->weighing results Results: - % Weight Loss - DMCH Concentration in Simulant analysis->results weighing->results end End results->end

Caption: Experimental workflow for determining DMCH migration from PVC.

cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem High DMCH Migration Observed Temp Incorrect Temperature Problem->Temp Simulant Improper Simulant Problem->Simulant Contamination Cross-Contamination Problem->Contamination Analysis Analytical Error Problem->Analysis Calibrate Calibrate Equipment Temp->Calibrate VerifySim Verify Simulant Composition Simulant->VerifySim UseInert Use Inert Materials Contamination->UseInert CheckStandards Run Analytical Standards Analysis->CheckStandards

Caption: Troubleshooting logic for high DMCH migration results.

References

Technical Support Center: Enhancing DINCH Solubility for In Vitro Toxicological Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH) in in vitro toxicological studies.

Frequently Asked Questions (FAQs)

Q1: Why is DINCH solubility a challenge in in vitro studies?

A1: DINCH is a highly lipophilic compound with a very low water solubility of less than 0.02 mg/L and a high n-octanol/water partition coefficient (log Pow) of 10.[1] This makes it difficult to prepare homogenous and stable solutions in aqueous cell culture media, often leading to precipitation and inaccurate experimental results.

Q2: What is the recommended primary solvent for preparing DINCH stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing high-concentration stock solutions of DINCH for in vitro studies.[1] Methanol has also been reported as a solvent for preparing DINCH stock solutions.

Q3: What is the maximum recommended final concentration of DMSO in cell culture media?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of 0.1% (v/v) is generally considered safe for most cell lines, while some robust cell lines may tolerate up to 0.5% (v/v) . It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration.

Q4: Can I use surfactants to improve DINCH solubility in my cell culture medium?

A4: Yes, non-ionic surfactants such as Pluronic® F-68, Tween® 20, and Triton™ X-100 can be used to enhance the solubility of hydrophobic compounds like DINCH in aqueous solutions. These surfactants form micelles that can encapsulate lipophilic molecules, increasing their apparent solubility. However, it is important to determine the cytotoxic concentration of these surfactants on your specific cell line.

Troubleshooting Guide: Precipitation in Cell Culture

Issue 1: DINCH precipitates immediately upon addition to the cell culture medium.
Possible Cause Troubleshooting Steps
High Final Concentration: The final concentration of DINCH exceeds its solubility limit in the aqueous medium.- Lower the final working concentration of DINCH. - Perform a serial dilution of the stock solution in the pre-warmed medium.
Solvent Shock: Rapid change in solvent polarity when adding the DMSO stock to the aqueous medium.- Add the DMSO stock solution dropwise to the vortexing or swirling cell culture medium. - Prepare an intermediate dilution in a smaller volume of medium before adding to the final volume.
Low Temperature: The cell culture medium is at a low temperature, reducing solubility.- Pre-warm the cell culture medium to 37°C before adding the DINCH stock solution.
Issue 2: The cell culture medium becomes cloudy or shows precipitation over time.
Possible Cause Troubleshooting Steps
Compound Instability: DINCH is slowly coming out of solution due to temperature fluctuations or interactions with media components.- Ensure the incubator maintains a stable temperature. - Prepare fresh DINCH-containing media for long-term experiments.
Media Component Interaction: Salts or proteins in the medium are interacting with DINCH, causing precipitation.- If using serum-free media, consider adding a carrier protein like bovine serum albumin (BSA) to help stabilize DINCH. - Test different basal media formulations to see if the issue persists.
Contamination: Bacterial or fungal contamination can cause turbidity.- Visually inspect the culture under a microscope for any signs of microbial contamination. - If contamination is suspected, discard the culture and sterilize all equipment.

Quantitative Data Summary

Table 1: Recommended Final Concentrations of Solvents and Surfactants in Cell Culture Media

Substance Recommended Max. Final Concentration (v/v) Notes
DMSO0.1% - 0.5%Cell line dependent; always perform a vehicle control.
Ethanol0.1% - 0.5%Can be an alternative to DMSO for some compounds.
Methanol0.1% - 0.5%Another alternative solvent, but can be more toxic than DMSO or ethanol.
Pluronic® F-680.05% - 0.2%Generally low cytotoxicity at these concentrations.
Tween® 20< 0.01%Can be cytotoxic at higher concentrations.
Triton™ X-100< 0.01%Can be cytotoxic at higher concentrations.

Table 2: Cytotoxicity of Common Surfactants (Literature Data)

Surfactant Cell Line Endpoint Effective Concentration / IC50
Pluronic® F-68293 cellsCell density/viabilityNo negative effect up to 0.2%
Pluronic® F-127HepG2NOEC/MEC5% / 10% (w/w)
Pluronic® F-127RTL-W1Growth InhibitionIC50 > 2% (w/v)

Note: This data is for general guidance. It is essential to determine the specific cytotoxicity for your experimental system.

Experimental Protocols

Protocol 1: Preparation of DINCH Stock Solution using DMSO
  • Weighing: Accurately weigh the desired amount of DINCH powder in a sterile, conical tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

  • Mixing: Vortex the solution vigorously for 2-5 minutes until the DINCH is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of DINCH Working Solution in Cell Culture Medium
  • Pre-warm Medium: Pre-warm the required volume of complete cell culture medium to 37°C.

  • Calculate Volumes: Determine the volume of the DINCH stock solution needed to achieve the desired final concentration in your experiment. Ensure the final DMSO concentration remains within the non-toxic range for your cells (e.g., ≤ 0.1%).

  • Dilution: In a sterile tube, add the calculated volume of the DINCH stock solution to the pre-warmed medium. It is recommended to add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion.

  • Final Mixing: Gently mix the final working solution before adding it to your cell cultures.

  • Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as your experimental samples.

Protocol 3: Enhancing DINCH Solubility with Pluronic® F-68
  • Prepare Pluronic® F-68 Stock: Prepare a 10% (w/v) stock solution of Pluronic® F-68 in cell culture grade water or phosphate-buffered saline (PBS). Sterilize by filtering through a 0.22 µm filter.

  • Prepare DINCH Stock: Prepare a concentrated stock solution of DINCH in DMSO as described in Protocol 1.

  • Prepare Working Solution: a. Pre-warm the cell culture medium to 37°C. b. Add the Pluronic® F-68 stock solution to the medium to achieve the desired final concentration (e.g., 0.1% w/v). Mix well. c. While gently vortexing the medium containing Pluronic® F-68, add the DINCH stock solution dropwise to achieve the desired final concentration.

  • Controls: Prepare appropriate vehicle controls, including a medium with DMSO only and a medium with Pluronic® F-68 and DMSO.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Solution Preparation cluster_exp In Vitro Experiment cluster_analysis Data Analysis dinch DINCH Powder stock High-Concentration DINCH Stock Solution dinch->stock Dissolve in dmso Anhydrous DMSO dmso->stock working Final DINCH Working Solution stock->working Dilute in media Pre-warmed (37°C) Cell Culture Medium media->working treatment Treatment working->treatment cells Cell Culture cells->treatment incubation Incubation treatment->incubation assay Toxicological Assay incubation->assay results Data Collection assay->results interpretation Interpretation results->interpretation

Caption: Experimental workflow for preparing and using DINCH in in vitro toxicological studies.

ppar_alpha_pathway DINCH DINCH Metabolites (e.g., MINCH) PPARa PPAR-α DINCH->PPARa Activates RXR RXR PPARa->RXR Forms Heterodimer with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Transcription Transcription of Target Genes PPRE->Transcription Initiates LipidMetabolism Altered Lipid Metabolism Transcription->LipidMetabolism Leads to

Caption: Simplified PPAR-α signaling pathway activated by DINCH metabolites.

nf_kb_pathway DINCH DINCH ROS Increased ROS (Oxidative Stress) DINCH->ROS IKK IKK Complex ROS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degradation & Release of NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammation Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-1β) Nucleus->Inflammation Induces

Caption: DINCH-induced inflammatory response via the NF-κB signaling pathway.

apoptosis_pathway DINCH DINCH ROS Increased ROS (Oxidative Stress) DINCH->ROS Mitochondria Mitochondria ROS->Mitochondria Induces Damage Bax Bax Mitochondria->Bax Upregulation Bcl2 Bcl-2 Mitochondria->Bcl2 Downregulation CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Mitochondrial-mediated apoptosis pathway induced by DINCH.

References

Overcoming analytical challenges in separating DINCH from other non-phthalate plasticizers.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical separation of 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) and other non-phthalate plasticizers. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common non-phthalate plasticizers that interfere with DINCH analysis?

A1: Several non-phthalate plasticizers can pose analytical challenges due to their similar chemical properties and chromatographic behavior. The most common compounds that may co-elute or interfere with DINCH analysis include Di(2-ethylhexyl) terephthalate (DEHT or DOTP), Trioctyl trimellitate (TOTM), Di(2-ethylhexyl) adipate (DEHA), and Acetyl tributyl citrate (ATBC).[1][2][3][4] Isomers of diisononyl phthalate (DINP), from which DINCH is produced via hydrogenation, can also be a source of interference.[5][6]

Q2: Which analytical technique is better for separating DINCH: GC-MS or LC-MS/MS?

A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for analyzing plasticizers.[1][3]

  • GC-MS is widely used and effective for the separation of many plasticizers, including DINCH, DEHT, DEHA, and ATBC.[1][2] It often provides robust separation on standard capillary columns.[2]

  • LC-MS/MS is particularly advantageous for analyzing DINCH metabolites in biological samples and can be essential for separating complex isomeric mixtures that are challenging for GC-MS.[5][7] It can also minimize thermal degradation of less stable plasticizers.

The choice depends on the specific analytes of interest, the complexity of the sample matrix, and the available instrumentation.

Q3: Why does my DINCH peak appear as a broad "hump" or a cluster of peaks instead of a single sharp peak?

A3: DINCH is not a single compound but a complex mixture of nine-carbon branched-chain isomers.[5] This isomeric complexity results in multiple peaks that often overlap, appearing as a broad hump or an unresolved cluster in the chromatogram.[5] This is a known characteristic of DINCH and its precursor, DINP, making accurate integration and quantification challenging.[4]

Q4: I am observing significant background contamination with plasticizers in my blank samples. What are the common sources and how can I minimize this?

A4: Phthalate and non-phthalate plasticizer contamination is a common laboratory problem. Potential sources include:

  • Plastic labware (e.g., pipette tips, centrifuge tubes, vials).[8]

  • Solvents and reagents.

  • Tubing in GC or LC systems.

  • Septa and vial caps.[9]

  • Indoor air and dust.[10]

To minimize contamination, it is recommended to use glass or polypropylene labware where possible, run solvent blanks to check for purity, bake out GC liners and columns, and use high-purity solvents.[8][9]

Troubleshooting Guide

This guide addresses specific problems encountered during the chromatographic separation of DINCH and other non-phthalate plasticizers.

Problem Potential Cause Suggested Solution
Co-elution of DINCH and DEHT peaks Inadequate Chromatographic Resolution: The GC temperature program or LC mobile phase gradient is not optimized for separating these structurally similar compounds.[4][11]For GC-MS: Decrease the temperature ramp rate (e.g., 5-10°C/min) to increase interaction with the stationary phase.[12] For LC-MS: Adjust the mobile phase gradient, for example, by slowing the increase in the organic solvent percentage to improve separation.[13]
Inappropriate Column Choice: The column's stationary phase does not provide sufficient selectivity for the analytes.For GC-MS: Use a mid-polarity stationary phase. A cross-linked 5%-phenyl/95%-dimethylpolysiloxane column is commonly effective.[1][2] For LC-MS: Switch to a different stationary phase (e.g., from C18 to a phenyl-hexyl column) to alter selectivity.
Poor Peak Shape (Fronting or Tailing) Column Overload: Injecting too high a concentration of the sample.Reduce the injection volume or dilute the sample.[14]
Active Sites in the Inlet or Column: Polar analytes may interact with active sites, causing tailing.Deactivate the GC inlet liner or use a liner with glass wool. Ensure a high-quality, inert column is used.[14]
Improper Column Installation: Can create dead volume or activity.Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth and ferrule tightness.[15]
Low Signal Intensity / Poor Recovery Matrix Effects: Components in the sample matrix (e.g., lipids, proteins) suppress the analyte signal during ionization in the mass spectrometer.[16][17]Improve Sample Cleanup: Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or dispersive SPE (dSPE, used in QuEChERS) to remove interfering matrix components.[18][19]
Analyte Loss During Sample Prep: The plasticizers may be lost during solvent evaporation or extraction steps.Optimize the sample preparation protocol. For example, carefully control the temperature during solvent evaporation to avoid loss of more volatile plasticizers.
Inconsistent Retention Times Leaks in the GC System: A leak in the carrier gas flow path will cause pressure and flow fluctuations.Perform a leak check of the entire system, from the gas source to the detector, using an electronic leak detector.[9][15]
Inconsistent Oven Temperature: The GC oven is not maintaining a stable or reproducible temperature profile.Verify the oven temperature with an independent, calibrated thermometer.[14]

Data Presentation

The following table summarizes typical chromatographic and mass spectrometric data for the analysis of DINCH and other common non-phthalate plasticizers using GC-MS. Conditions can vary between instruments and methods.

Plasticizer Abbreviation Chemical Family Typical Retention Time (min) Characteristic m/z Ions (for SIM)
Acetyl Tributyl CitrateATBCCitrate~10-12185, 227, 283
Di(2-ethylhexyl) AdipateDEHAAdipate~13-15129, 112, 171
Di(2-ethylhexyl) TerephthalateDEHTTerephthalate~18-20149, 167, 279
Diisononyl Cyclohexane-1,2-dicarboxylateDINCH Cyclohexane Dicarboxylate~19-22 (broad peak)129, 167, 267
Trioctyl TrimellitateTOTMTrimellitate~25-28279, 419

Note: Data is compiled for illustrative purposes based on typical elution orders and fragmentation patterns. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: GC-MS Analysis of Non-Phthalate Plasticizers in PVC

This protocol is adapted from methodologies developed for analyzing plasticizers in medical devices.[1][2]

1. Sample Preparation (PVC Dissolution/Precipitation)

  • Weigh approximately 100 mg of the PVC material into a glass vial.

  • Add 5 mL of tetrahydrofuran (THF) to dissolve the PVC. Vortex for 10 minutes or until fully dissolved.

  • Add 10 mL of ethanol dropwise while vortexing to precipitate the PVC polymer.

  • Centrifuge the sample at 3000 x g for 10 minutes.

  • Transfer the supernatant containing the plasticizers into a clean glass vial.

  • If necessary, dilute the supernatant with ethanol to bring the analyte concentration within the calibration range.

  • Add an appropriate internal standard.

  • Inject 1 µL into the GC-MS system.

2. GC-MS Conditions

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5MS (or equivalent 5%-phenyl/95%-dimethylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[2]

  • Inlet: Split/Splitless injector at 280°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 15°C/min to 250°C.

    • Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification.

Protocol 2: LC-MS/MS Analysis of DINCH Metabolites in Urine

This protocol is based on methods for biomonitoring DINCH exposure.[7]

1. Sample Preparation (Enzymatic Hydrolysis and SPE)

  • Pipette 1 mL of urine into a glass tube.

  • Add an internal standard solution (containing isotopically labeled DINCH metabolites).

  • Add 500 µL of ammonium acetate buffer (pH 6.5).

  • Add 10 µL of β-glucuronidase enzyme. Vortex and incubate at 37°C for 2 hours to deconjugate the metabolites.[7]

  • Perform Solid-Phase Extraction (SPE) for cleanup and concentration:

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

    • Load the hydrolyzed sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analytes with acetonitrile or methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at ~30% B, ramp up to 95-100% B over several minutes, hold, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • MS/MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor/product ion transitions for each DINCH metabolite.

Mandatory Visualizations

Troubleshooting Workflow for Co-elution

G problem Problem: Peak Co-elution or Poor Separation cause1 Cause 1: Suboptimal Chromatographic Method problem->cause1 cause2 Cause 2: Inappropriate Column Chemistry problem->cause2 cause3 Cause 3: Matrix Interference problem->cause3 solution1a Solution 1a (GC): Decrease Temperature Ramp Rate cause1->solution1a solution1b Solution 1b (LC): Adjust Gradient Slope cause1->solution1b solution1c Solution 1c (MS): Use Specific m/z Ions for Quantification cause1->solution1c solution2a Solution 2a: Switch Stationary Phase (e.g., 5% Phenyl to 50% Phenyl for GC) cause2->solution2a solution2b Solution 2b: Use Longer Column or Smaller Particle Size cause2->solution2b solution3a Solution 3a: Enhance Sample Cleanup (e.g., SPE, dSPE) cause3->solution3a solution3b Solution 3b: Use Matrix-Matched Calibrants cause3->solution3b

Caption: A logical workflow for diagnosing and resolving co-elution issues.

Chemical Classes of Common Non-Phthalate Plasticizers

G center Non-Phthalate Plasticizers class1 Cyclohexanoates center->class1 class2 Terephthalates center->class2 class3 Adipates center->class3 class4 Citrates center->class4 class5 Trimellitates center->class5 ex1 e.g., DINCH class1->ex1 ex2 e.g., DEHT (DOTP) class2->ex2 ex3 e.g., DEHA class3->ex3 ex4 e.g., ATBC class4->ex4 ex5 e.g., TOTM class5->ex5

Caption: Major chemical families of non-phthalate plasticizers.

References

Best practices for the synthesis and purification of high-purity DINCH.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and purification of high-purity 1,2-Cyclohexanedicarboxylic acid diisononyl ester (DINCH). This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially relevant method for synthesizing DINCH?

A1: The most prevalent method for producing DINCH is the catalytic hydrogenation of diisononyl phthalate (DINP).[1][2] This process involves the conversion of the aromatic ring in DINP to a cyclohexane ring, resulting in the formation of DINCH. An alternative, though less common, route is the Diels-Alder reaction of diisononyl maleate with 1,3-butadiene, followed by a hydrogenation step.[3][4]

Q2: What are the critical parameters to control during the hydrogenation of DINP to ensure high yield and purity?

A2: Key parameters to control during the hydrogenation of DINP include the choice of catalyst, reaction temperature, and hydrogen pressure. A highly effective catalyst for this reaction is Ruthenium on an alumina support (Ru/Al2O3).[5] Mild reaction conditions, such as a temperature of 80°C and a hydrogen pressure of 50 bar, have been shown to yield over 99% conversion to the hydrogenated product.[5] Careful control of these parameters is crucial to minimize side reactions and maximize the yield of high-purity DINCH.

Q3: What are the common impurities encountered in DINCH synthesis and how can they be minimized?

A3: Common impurities can include unreacted starting materials like DINP and isononyl alcohol, as well as byproducts from side reactions.[6] Certain substances, such as benzoic acids derived from benzyl phthalates, residual PVC, or sulfur compounds, can inhibit the hydrogenation catalyst.[5] To minimize these impurities, it is essential to use high-purity starting materials. Pre-treatment of the DINP feedstock with activated carbon can also help remove catalyst poisons.[5]

Q4: My final DINCH product has a yellow tint. What causes this discoloration and how can it be removed?

A4: A yellow discoloration in the final product can be due to trace impurities or degradation products formed during synthesis.[7] This can often be remedied by treating the crude DINCH with activated carbon, which acts as a decolorizing agent.[7] The process typically involves stirring the DINCH with powdered activated carbon at an elevated temperature, followed by filtration to remove the carbon.

Q5: Which analytical techniques are recommended for assessing the purity of synthesized DINCH?

A5: A combination of chromatographic techniques is recommended for a comprehensive purity assessment. Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust method for quantifying the overall purity and detecting volatile impurities.[8] High-Performance Liquid Chromatography (HPLC) can also be employed for separation and quantification.[9] For definitive identification of impurities, mass spectrometry coupled with chromatography (GC-MS or LC-MS) is the preferred method.[10][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low hydrogenation conversion rate - Inactive or poisoned catalyst- Insufficient hydrogen pressure- Low reaction temperature- Ensure the catalyst is fresh and active. Consider a pre-treatment of the DINP feedstock with activated carbon to remove potential catalyst poisons like sulfur compounds.[5]- Verify and maintain the recommended hydrogen pressure (e.g., 50 bar).[5]- Ensure the reaction temperature is at the optimal level (e.g., 80°C).[5]
Product discoloration (yellowing) - Presence of colored impurities- Thermal degradation- Treat the crude product with activated carbon.[7]- Ensure the synthesis and purification temperatures do not exceed the thermal stability of DINCH.
Presence of residual isononyl alcohol - Incomplete esterification (if starting from anhydride)- Incomplete removal during purification- Drive the initial esterification reaction to completion.- Optimize the distillation process to ensure complete removal of the lower-boiling alcohol.[6]
Inconsistent batch-to-batch purity - Variability in starting material quality- Inconsistent reaction conditions- Implement stringent quality control for incoming raw materials.- Standardize and precisely control all reaction parameters (temperature, pressure, catalyst loading, reaction time).
High acid value in the final product - Incomplete reaction or presence of acidic byproducts- Neutralize the reaction mixture with an alkaline solution (e.g., aqueous alkali metal hydroxide) before final purification steps.[6]

Experimental Protocols

Protocol 1: Synthesis of DINCH via Hydrogenation of DINP

This protocol is based on established catalytic hydrogenation methods.[5]

  • Reactor Setup : Charge a high-pressure autoclave reactor with diisononyl phthalate (DINP) and the Ru/Al2O3 catalyst (e.g., 0.1 mol% Ru relative to DINP).

  • Inerting : Seal the reactor and purge it three times with nitrogen (N2) to remove any oxygen.

  • Pressurization : Purge the reactor three times with hydrogen (H2) and then pressurize to 50 bar with H2 at room temperature.

  • Reaction : Heat the reactor to 80°C while stirring at 500 rpm. Maintain these conditions until the reaction is complete (monitor by GC).

  • Cooling and Depressurization : Cool the reactor rapidly in an ice-water bath and carefully vent the excess H2.

  • Catalyst Removal : Remove the catalyst from the crude DINCH product by centrifugation or filtration.

Protocol 2: Purification of Crude DINCH by Vacuum Distillation

Distillation is a standard method for purifying high-boiling organic liquids like DINCH.[11][12]

  • Apparatus Setup : Assemble a vacuum distillation apparatus. Use a flask of an appropriate size to avoid overfilling.

  • Crude Product Charging : Charge the distillation flask with the crude DINCH from which the catalyst has been removed. Add boiling chips to prevent bumping.[12]

  • Vacuum Application : Gradually apply vacuum to the system.

  • Heating : Gently heat the distillation flask.

  • Fraction Collection : Collect the fractions as they distill. The main fraction containing the high-purity DINCH should be collected at a stable temperature.

  • Termination : Once the main fraction has been collected, stop the heating and allow the system to cool before releasing the vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage DINP Diisononyl Phthalate (DINP) Reactor High-Pressure Reactor DINP->Reactor Catalyst Ru/Al2O3 Catalyst Catalyst->Reactor Crude_DINCH Crude DINCH Product Reactor->Crude_DINCH Hydrogenation Hydrogen Hydrogen (H2) Hydrogen->Reactor 50 bar, 80°C Filtration Catalyst Filtration/Centrifugation Crude_DINCH->Filtration Distillation Vacuum Distillation Filtration->Distillation Pure_DINCH High-Purity DINCH Distillation->Pure_DINCH

Caption: Experimental workflow for the synthesis and purification of high-purity DINCH.

Troubleshooting_Logic Start Problem Identified Low_Conversion Low Conversion Rate? Start->Low_Conversion Check_Catalyst Check Catalyst Activity Pre-treat Feedstock Low_Conversion->Check_Catalyst Yes Discoloration Product Discolored? Low_Conversion->Discoloration No Check_Conditions Verify Temp & Pressure Check_Catalyst->Check_Conditions Check_Conditions->Discoloration Activated_Carbon Treat with Activated Carbon Discoloration->Activated_Carbon Yes High_Purity High Purity Achieved Discoloration->High_Purity No Check_Temp Check for Overheating Activated_Carbon->Check_Temp Check_Temp->High_Purity

Caption: Logical troubleshooting flow for common issues in DINCH synthesis.

References

Identifying and quantifying degradation products of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and quantification of degradation products of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate, commonly known as Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound observed in biological systems?

A1: In biological systems, the primary degradation pathway for this compound involves enzymatic hydrolysis followed by oxidation. The initial hydrolysis results in the formation of monoesters, referred to as mono-isononyl cyclohexane-1,2-dicarboxylate (MINCH).[1][2] These monoesters are then further metabolized through oxidation at various positions on the alkyl chain and cyclohexane ring.

The major metabolites identified in human urine are:

  • Mono(hydroxy-isononyl) cyclohexane-1,2-dicarboxylate (OH-MINCH) [2][3]

  • Mono(carboxy-isooctyl) cyclohexane-1,2-dicarboxylate (cx-MINCH) [2][3]

  • Mono(oxo-isononyl) cyclohexane-1,2-dicarboxylate (oxo-MINCH) [2][3]

  • Cyclohexane-1,2-dicarboxylic acid (CHDA) , which is a non-specific metabolite.[1][2]

Q2: What are the expected degradation products under abiotic stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress?

A2: Currently, there is limited specific data in the public domain detailing the degradation products of this compound under forced abiotic stress conditions. However, based on the chemical structure (an ester of a dicarboxylic acid) and information on similar plasticizers, the following degradation pathways can be anticipated:

  • Hydrolytic Degradation (Acidic/Basic): Ester hydrolysis is the most probable degradation pathway. Under acidic or basic conditions, the ester bonds are likely to cleave, leading to the formation of the monoester (MINCH) and ultimately to cyclohexane-1,2-dicarboxylic acid (CHDA) and the corresponding isononyl alcohol.

  • Oxidative Degradation: Oxidation is expected to target the alkyl chains, similar to biological metabolism. This could result in the formation of hydroxylated, carboxylated, and oxo-derivatives of the parent compound and its monoester. Advanced oxidation processes have been shown to degrade other plasticizers like diethyl phthalate.

  • Thermal Degradation: The plasticizer is reported to have excellent thermal stability with a boiling point exceeding 400°C.[4] Safety data sheets indicate that prolonged exposure to high temperatures can lead to the formation of flammable decomposition products, though specific compounds are not named.[5][6]

Q3: What are the recommended analytical techniques for identifying and quantifying the degradation products?

A3: The most widely used and recommended analytical technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) . This method offers high sensitivity and selectivity for the detection and quantification of the polar, oxidized metabolites in complex matrices like urine. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for the parent compound and less polar degradation products. However, derivatization may be necessary for the analysis of more polar metabolites.

Troubleshooting Guides

Problem 1: Low or no recovery of degradation products during sample preparation.

Possible Cause Suggested Solution
Inefficient Extraction from Matrix: The degradation products may be strongly adsorbed to the sample matrix (e.g., PVC, biological tissue).- Optimize the extraction solvent. A mixture of polar and non-polar solvents may be necessary. - Employ extraction techniques such as sonication, Soxhlet extraction, or pressurized liquid extraction. - For biological samples, enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) is crucial to cleave conjugated metabolites prior to extraction.
Degradation Product Instability: The analytes may be degrading during the sample preparation process.- Minimize sample processing time and keep samples cool. - Evaluate the pH of the extraction solvent to prevent acid or base-catalyzed degradation. - Use amber vials to protect light-sensitive compounds.
Inappropriate Solid Phase Extraction (SPE) Sorbent or Elution Solvent: The SPE protocol may not be suitable for the target analytes.- Screen different SPE sorbents (e.g., C18, HLB) to find the one with the best retention for your analytes of interest. - Optimize the composition and volume of the wash and elution solvents to ensure selective elution of the target compounds.

Problem 2: Poor chromatographic separation or peak shape.

Possible Cause Suggested Solution
Inadequate Chromatographic Column: The column chemistry may not be suitable for the separation of isomeric or closely related degradation products.- For LC-MS/MS, a C18 column is commonly used. Consider trying different column chemistries (e.g., phenyl-hexyl) or columns with different particle sizes for improved resolution. - For GC-MS, a mid-polarity column is often a good starting point for plasticizer analysis.
Suboptimal Mobile Phase Composition or Gradient: The mobile phase may not be providing adequate separation.- For LC-MS/MS, optimize the mobile phase composition (e.g., acetonitrile vs. methanol, type and concentration of additives like formic acid or ammonium formate). - Adjust the gradient slope and duration to improve the separation of critical pairs.
Matrix Effects in LC-MS/MS: Co-eluting matrix components can suppress or enhance the ionization of the target analytes.- Improve sample cleanup through more effective SPE or by using a divert valve to direct the early and late eluting matrix components to waste. - Use isotopically labeled internal standards for each analyte to compensate for matrix effects.

Problem 3: Difficulty in identifying and confirming unknown degradation products.

Possible Cause Suggested Solution
Lack of Reference Standards: Authentic standards for many degradation products may not be commercially available.- Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and propose elemental compositions. - Perform MS/MS fragmentation studies and compare the fragmentation patterns to those of known related compounds to elucidate the structure. - If possible, synthesize the proposed degradation product to confirm its identity.
Complex Fragmentation Spectra: The MS/MS spectra may be difficult to interpret.- Systematically analyze the product ion spectra to identify characteristic neutral losses and fragment ions that can provide structural information. - Compare the fragmentation of the unknown with that of the parent compound and any available related standards.

Quantitative Data Summary

The following table summarizes the major metabolites of this compound identified in human urine.

Degradation Product Abbreviation Typical Matrix Analytical Method
Mono(hydroxy-isononyl) cyclohexane-1,2-dicarboxylateOH-MINCHUrineLC-MS/MS
Mono(carboxy-isooctyl) cyclohexane-1,2-dicarboxylatecx-MINCHUrineLC-MS/MS
Mono(oxo-isononyl) cyclohexane-1,2-dicarboxylateoxo-MINCHUrineLC-MS/MS
Mono-isononyl cyclohexane-1,2-dicarboxylateMINCHUrineLC-MS/MS
Cyclohexane-1,2-dicarboxylic acidCHDAUrineLC-MS/MS

Experimental Protocols

Protocol 1: Quantification of DINCH Metabolites in Urine by LC-MS/MS

This protocol is a general guideline based on commonly used methods for the analysis of DINCH metabolites.

1. Sample Preparation (Enzymatic Hydrolysis and SPE)

  • To 1 mL of urine, add an internal standard solution containing isotopically labeled OH-MINCH, cx-MINCH, and oxo-MINCH.

  • Add 500 µL of ammonium acetate buffer (pH 6.5).

  • Add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia.

  • Incubate at 37°C for 2 hours to deconjugate the metabolites.

  • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

  • Load the hydrolyzed urine sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient starting with a low percentage of B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard should be optimized. Examples of reported transitions are:

      Analyte Precursor Ion (m/z) Product Ion (m/z)
      OH-MINCH 327.2 169.1
      cx-MINCH 327.2 127.1

      | oxo-MINCH | 325.2 | 169.1 |

Note: The specific MRM transitions, collision energies, and other MS parameters should be optimized for the instrument being used.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample InternalStandard Add Internal Standards Urine->InternalStandard EnzymaticHydrolysis Enzymatic Hydrolysis (37°C) InternalStandard->EnzymaticHydrolysis SPE Solid Phase Extraction (SPE) EnzymaticHydrolysis->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LCMSMS LC-MS/MS Analysis Evaporation->LCMSMS DataProcessing Data Processing & Quantification LCMSMS->DataProcessing

Caption: Workflow for the analysis of DINCH metabolites.

Degradation_Pathway DINCH This compound (DINCH) MINCH Mono-isononyl Cyclohexane-1,2-dicarboxylate (MINCH) DINCH->MINCH Hydrolysis Oxidized_Metabolites Oxidized Metabolites MINCH->Oxidized_Metabolites Oxidation CHDA Cyclohexane-1,2-dicarboxylic Acid (CHDA) MINCH->CHDA Further Hydrolysis OH_MINCH OH-MINCH Oxidized_Metabolites->OH_MINCH oxo_MINCH oxo-MINCH Oxidized_Metabolites->oxo_MINCH cx_MINCH cx-MINCH Oxidized_Metabolites->cx_MINCH

Caption: Biological degradation pathway of DINCH.

References

Technical Support Center: Strategies to Reduce DINCH Leaching in Medical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the leaching of 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) from medical devices. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guide

This guide is designed to help you identify and resolve issues related to higher-than-expected DINCH leaching in your experiments.

Q1: My experiment shows high levels of DINCH leaching. What are the potential causes and how can I troubleshoot this?

A1: High levels of DINCH leaching can stem from several factors related to your experimental conditions and the materials used. Follow these steps to identify the root cause:

  • Verify Experimental Parameters:

    • Temperature: Elevated temperatures can increase the rate of plasticizer migration.[1][2] Ensure your experimental temperature is controlled and consistent with the intended application. Leaching of plasticizers like DEHP has been shown to increase with temperature, a principle that also applies to DINCH.[3]

    • Contact Time: Longer exposure of the medical device to the fluid will result in greater leaching.[1][2] Review if the contact duration in your experiment is appropriate.

    • Fluid Composition: The lipophilicity of the solution in contact with the plastic can significantly impact leaching.[4] More lipophilic solutions will tend to draw out more DINCH. Consider the composition of your test fluid (e.g., lipid emulsions, ethanol content).

    • Flow Rate: In dynamic systems, a higher flow rate can increase the mass transfer of the plasticizer from the material to the fluid.

  • Examine the Material:

    • Sterilization Method: The method used to sterilize the medical device can affect the polymer matrix and influence leaching. Gamma irradiation, for instance, can cause cross-linking which may reduce migration, but it can also lead to material degradation if the dose is not optimized.[5][6][7][8][9] Ethylene Oxide (EtO) is another common method but may also have an impact on the material's properties.[7][10]

    • Material Composition: Confirm the grade of PVC and the concentration of DINCH in the material. Variations in manufacturing can lead to differences in leaching profiles.

  • Review Analytical Method:

    • Ensure your analytical method (e.g., HPLC, GC-MS) is validated for the quantification of DINCH in your specific matrix.[11][12]

    • Check for potential sources of contamination in your experimental setup.

Frequently Asked Questions (FAQs)

Q2: What are the primary mechanisms of DINCH leaching from PVC medical devices?

A2: DINCH, like other plasticizers, is not chemically bound to the PVC polymer matrix.[2] Leaching occurs through a process of migration where the DINCH molecules move from the bulk of the material to the surface and then partition into the contacting fluid.[13] This process is driven by factors such as the concentration gradient, temperature, and the affinity of the plasticizer for the surrounding medium.[1][2][4]

Q3: What are the most effective strategies to reduce DINCH leaching?

A3: Several strategies can be employed to minimize DINCH leaching:

  • Surface Modification:

    • Irradiation (UV or Gamma): These methods can induce cross-linking on the polymer surface, creating a barrier that hinders plasticizer migration.[5][14] Reductions of up to 80% have been reported for other plasticizers.[14]

    • Surface Grafting: Attaching hydrophilic molecules to the PVC surface can reduce the migration of less polar plasticizers.[5]

    • Coatings: Applying a barrier coating, such as a polydopamine layer, can significantly reduce leaching.[5] A study showed that a polydopamine coating followed by thermal post-treatment could decrease DINCH migration by 38.3 ± 1.9%.[5]

  • Alternative Materials:

    • Use of Alternative Plasticizers: While DINCH is an alternative to DEHP, other plasticizers with lower migration potential, such as TOTM (trioctyl trimellitate), may be considered.[1]

    • PVC-Free Polymers: In some applications, replacing PVC with materials that do not require plasticizers, such as silicone or polyethylene, can be a solution.[4]

Q4: How does the choice of fluid affect DINCH leaching?

A4: The nature of the fluid in contact with the medical device is a critical factor. Lipophilic (fat-loving) solutions, such as lipid emulsions or drugs dissolved in fatty carriers, will cause significantly more DINCH to leach out compared to aqueous solutions like saline.[3][4] Research has shown that DINCH migration into enteral feeding solutions is eightfold lower than that of DEHP, indicating its lower leaching potential in certain media.[4]

Q5: What is the impact of sterilization on DINCH leaching?

A5: Sterilization methods can alter the physical and chemical properties of the PVC matrix, thereby affecting DINCH leaching.

  • Gamma Irradiation: Can create a cross-linked surface layer, which may reduce the migration of plasticizers.[5][6] However, the radiation dose must be carefully controlled to avoid polymer degradation, which could potentially increase leaching.[8][9]

  • Ethylene Oxide (EtO): This is a lower-temperature method and may have less impact on the polymer structure compared to high-temperature methods.[7][10] However, residual EtO and its byproducts are a concern.

  • Autoclaving (Steam Sterilization): The high temperatures involved can accelerate plasticizer migration and may not be suitable for all PVC formulations.[10]

Data Presentation

Table 1: Summary of Quantitative Data on Plasticizer Leaching and Reduction Strategies

PlasticizerMitigation StrategyLeaching Medium/ConditionReduction in LeachingReference
DINCH Polydopamine coating with thermal post-treatmentNot specified38.3 ± 1.9%[5]
DINCH Comparison to DEHPEnteral feeding solutions8-fold lower than DEHP[4]
DEHP Physical Irradiation (e.g., UV, gamma)Not specifiedUp to 80%[14]
DEHP Chemical GraftingNot specified~75%[14]
DEHP Protein-based solution coatingNot specifiedUp to 93%[14]

Experimental Protocols

Protocol 1: Quantification of DINCH Leaching from PVC Tubing

This protocol provides a general method for quantifying DINCH leaching into a simulant fluid.

1. Materials:

  • PVC tubing containing DINCH
  • Simulant fluid (e.g., ethanol/water mixture, lipid emulsion, saline)
  • High-purity solvents for extraction (e.g., chloroform, diethyl ether)[12]
  • DINCH analytical standard
  • Glass vials with PTFE-lined caps
  • Incubator or water bath
  • Analytical instrument (e.g., HPLC-UV, GC-MS)[5][11]

2. Procedure:

  • Cut a defined length and surface area of the PVC tubing.
  • Place the tubing segment into a glass vial.
  • Add a specified volume of the pre-warmed simulant fluid to the vial, ensuring the tubing is fully submerged.
  • Seal the vial and place it in an incubator at the desired temperature for a set duration (e.g., 24 hours).
  • After incubation, remove the tubing from the simulant.
  • Extract the DINCH from the simulant using an appropriate liquid-liquid extraction solvent.
  • Analyze the extract using a calibrated HPLC-UV or GC-MS method to determine the concentration of DINCH.
  • Calculate the total amount of DINCH leached per unit surface area of the tubing.

Protocol 2: Surface Modification of PVC Tubing with a Polydopamine Coating

This protocol outlines a method for applying a polydopamine coating to reduce DINCH leaching, based on procedures described in the literature.[5]

1. Materials:

  • PVC tubing containing DINCH
  • Dopamine hydrochloride
  • Tris buffer solution (pH ~8.5)
  • Low-pressure argon cold plasma system
  • Oven

2. Procedure:

  • Plasma Pre-treatment: Expose the PVC tubing to low-pressure argon cold plasma to activate the surface.
  • Polydopamine Coating: Immerse the plasma-treated tubing in a freshly prepared solution of dopamine hydrochloride in Tris buffer. Allow the polymerization and deposition of polydopamine onto the tubing surface to proceed for a specified time (e.g., several hours).
  • Rinsing and Drying: Remove the tubing from the dopamine solution, rinse thoroughly with deionized water, and dry under a stream of nitrogen.
  • Post-treatment (Annealing): Place the coated tubing in an oven and heat at a specific temperature (e.g., 140°C) for a set duration to crosslink the polydopamine coating.[5]
  • Evaluation: Assess the effectiveness of the coating by performing a leaching study as described in Protocol 1 and comparing the results with an uncoated control sample.

Visualizations

TroubleshootingWorkflow Start High DINCH Leaching Detected CheckParams Step 1: Verify Experimental Parameters Start->CheckParams Temp Temperature Elevated? CheckParams->Temp Time Contact Time Excessive? CheckParams->Time Fluid Fluid Highly Lipophilic? CheckParams->Fluid Flow Flow Rate High? CheckParams->Flow ReviewMaterial Step 2: Examine Material Properties Temp->ReviewMaterial Time->ReviewMaterial Fluid->ReviewMaterial Flow->ReviewMaterial Sterilization Sterilization Method Assessed? ReviewMaterial->Sterilization Composition Material Composition Verified? ReviewMaterial->Composition ReviewAnalysis Step 3: Review Analytical Method Sterilization->ReviewAnalysis Composition->ReviewAnalysis Validation Method Validated for DINCH? ReviewAnalysis->Validation Contamination Contamination Sources Checked? ReviewAnalysis->Contamination Solution Potential Solutions Identified Validation->Solution Contamination->Solution

Caption: Troubleshooting workflow for high DINCH leaching.

LeachingFactors cluster_factors Factors Influencing Leaching cluster_strategies Mitigation Strategies Temperature Temperature Leaching DINCH Leaching Temperature->Leaching ContactTime Contact Time ContactTime->Leaching FluidComp Fluid Composition (Lipophilicity) FluidComp->Leaching Sterilization Sterilization Method Sterilization->Leaching SurfaceMod Surface Modification (Coating, Irradiation) ReducedLeaching Reduced Leaching SurfaceMod->ReducedLeaching AltPlast Alternative Plasticizers AltPlast->ReducedLeaching AltPoly PVC-Free Polymers AltPoly->ReducedLeaching Leaching->SurfaceMod Leaching->AltPlast Leaching->AltPoly

References

Validation & Comparative

Comparative Guide to Analytical Method Validation for Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate, a non-phthalate plasticizer. Given the limited availability of specific validated methods for this exact compound, this document draws upon established and validated methods for its close structural analog, Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH), and other common plasticizers. The principles and performance data presented here serve as a robust framework for researchers, scientists, and drug development professionals in establishing and validating analytical methods for this target analyte.

The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Both techniques are powerful tools for the separation, identification, and quantification of plasticizers in various matrices, including consumer products, medical devices, and biological samples.

Data Presentation: Comparison of Analytical Techniques

The following tables summarize the typical performance characteristics of GC-MS and LC-MS/MS methods for the analysis of DINCH and other plasticizers. These values are indicative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

Table 1: Performance Characteristics of GC-MS Methods for Plasticizer Analysis

Validation ParameterTypical Performance for DINCH & Other PlasticizersReference
Linearity (r²) ≥ 0.99[1]
Limit of Detection (LOD) 10 - 70 pg (injected)[2]
Limit of Quantification (LOQ) 54.1 - 76.3 ng/g (in medical infusion sets)[3]
Accuracy (Recovery) 91.8 – 122%[3]
Precision (RSD) 1.8 – 17.8%[3]

Table 2: Performance Characteristics of LC-MS/MS Methods for Plasticizer Analysis

Validation ParameterTypical Performance for DINCH Metabolites & Other PlasticizersReference
Linearity (r²) > 0.99[4]
Limit of Detection (LOD) 0.4 µg/L (for DINCH metabolites in urine)[5]
Limit of Quantification (LOQ) 0.025 ng/mL (for various phthalates in food simulants)[6]
Accuracy (Recovery) 70 - 120% (for over 500 metabolites in food crops)[7]
Precision (RSD) < 15%[8]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and should be adapted and validated for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Quantification in Polymeric Matrices

This protocol is adapted from methods used for the analysis of plasticizers in PVC medical devices.[1]

a) Sample Preparation: Solvent Extraction

  • Accurately weigh approximately 100 mg of the polymeric material.

  • Dissolve the sample in a suitable solvent such as tetrahydrofuran (THF).

  • Precipitate the polymer by adding a non-solvent like ethanol or methanol.

  • Centrifuge the mixture and collect the supernatant containing the plasticizer.

  • Evaporate the solvent and reconstitute the residue in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

b) Instrumental Analysis: GC-MS

  • Gas Chromatograph: Agilent 7890 GC system or equivalent.

  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at 15°C/minute.

    • Hold at 280°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Quantification in Liquid Samples

This protocol is based on methods for the analysis of plasticizer metabolites in biological fluids and contaminants in beverages.[5]

a) Sample Preparation: Dilute-and-Shoot or Liquid-Liquid Extraction

  • For simple matrices (e.g., beverages):

    • Dilute the sample 1:1 with a suitable solvent like methanol or water.

    • Centrifuge to remove any particulates.

    • Transfer the supernatant to an autosampler vial for analysis.

  • For complex matrices (e.g., biological fluids):

    • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

b) Instrumental Analysis: LC-MS/MS

  • Liquid Chromatograph: Waters ACQUITY UPLC H-Class System or equivalent.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile or Methanol with 0.1% formic acid

  • Gradient Elution: A typical gradient would start at a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQD).

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's characteristics.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for this compound.

Mandatory Visualization

The following diagrams illustrate the key workflows in the validation of analytical methods.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis & Quality Control A Selection of Analytical Technique (GC-MS or LC-MS/MS) B Optimization of Instrumental Parameters A->B C Sample Preparation Development B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J L System Suitability Testing J->L K Sample Analysis M Data Reporting K->M L->K

Caption: Workflow for Analytical Method Validation.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis A Polymer Sample B Dissolution in THF A->B C Polymer Precipitation (with Ethanol/Methanol) B->C D Centrifugation C->D E Supernatant Collection D->E F Solvent Evaporation E->F G Reconstitution F->G H Injection G->H I Chromatographic Separation H->I J Mass Spectrometric Detection I->J K Data Acquisition & Processing J->K

References

Comparative Migration Analysis: Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (DINCH) vs. Traditional Phthalates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the migration profiles of the non-phthalate plasticizer, DINCH, compared to traditional phthalate plasticizers, supported by experimental data and detailed methodologies.

In the realm of polymer science and safety assessment, the migration of plasticizers from packaging and medical devices is a critical parameter influencing consumer and patient safety. This guide provides an in-depth comparison of the migration behavior of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (DINCH), a novel non-phthalate plasticizer, and traditional phthalates such as Di(2-ethylhexyl) phthalate (DEHP). This analysis is supported by quantitative data from various studies, detailed experimental protocols, and visualizations of relevant biological pathways.

Quantitative Migration Data

The migration of a plasticizer is influenced by several factors including the polymer matrix, the nature of the contacting liquid (simulant), temperature, and contact duration. The following table summarizes the migration of DINCH and DEHP from Polyvinyl Chloride (PVC) materials under different experimental conditions.

PlasticizerPolymer MatrixSimulantTemperatureDurationMigration LevelReference
DINCH PVCLabile Blood Products4°C49 days1.13 µg/dm²/mL[1]
DEHP PVCLabile Blood Products4°C49 days1.85 µg/dm²/mL[1]
DINCH PVCEnteral Feeding SolutionsNot SpecifiedNot SpecifiedEight-fold lower than DEHP[2]
DEHP PVCMilkNot SpecifiedNot Specified30-50 µg/kg (milking equipment)[3]
DEHP PVCMilk (retail)Not SpecifiedNot Specified35 µg/kg[3]
DEHP PVCCream (retail)Not SpecifiedNot Specified1200-1400 µg/kg[3]
DEHP PVCFatty Food Simulant (50% Ethanol)Not SpecifiedNot SpecifiedHigh overall migration exceeding EU limits[4]
DEHP PVCAqueous Food Simulant (10% Ethanol)Not SpecifiedNot SpecifiedLower migration compared to fatty simulant[4]
DEHP PVCAcidic Food Simulant (3% Acetic Acid)Not SpecifiedNot SpecifiedLower migration compared to fatty simulant[4]

Experimental Protocols

Accurate and reproducible measurement of plasticizer migration is paramount. Below are detailed methodologies for key experiments cited in the comparative analysis.

Migration from PVC Blood Bags into Labile Blood Products

This protocol outlines the procedure used to quantify the migration of DINCH and DEHP from PVC blood bags into whole blood and its components.

Objective: To determine the concentration of plasticizers leached into labile blood products over a storage period.

Materials:

  • PVC blood bags plasticized with either DEHP or DINCH.

  • Whole blood collected from healthy donors.

  • Centrifuge for blood component separation.

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Internal standards for DEHP and DINCH.

  • Organic solvents for extraction (e.g., hexane, acetonitrile).

Procedure:

  • Whole blood is collected into the respective PVC blood bags.

  • The blood is then processed to prepare labile blood products (LBPs) such as red blood cell concentrate, plasma, and platelet concentrate using the buffy-coat method.

  • The prepared LBPs are stored under controlled conditions (e.g., 4°C for red blood cells).

  • Samples are collected at specified time points (e.g., day 1, day 7, day 49).

  • At each time point, an aliquot of the LBP is taken for analysis.

  • The plasticizers are extracted from the LBP sample using a liquid-liquid extraction method with an appropriate organic solvent.

  • The extract is then concentrated and analyzed by LC-MS/MS to quantify the concentration of the target plasticizer.[1]

  • Internal standards are used to ensure the accuracy of the quantification.

Migration from PVC into Food Simulants

This protocol describes a general method for assessing plasticizer migration from PVC materials into various food simulants, representing different food types.

Objective: To measure the amount of plasticizer that migrates from a PVC sample into a food simulant under specific time and temperature conditions.

Materials:

  • PVC film or articles.

  • Food simulants:

    • 10% (v/v) ethanol in water (for aqueous foods).

    • 3% (w/v) acetic acid in water (for acidic foods).

    • 20% or 50% (v/v) ethanol in water (for alcoholic or fatty foods).

    • Olive oil (as a fatty food simulant).

  • Glass migration cells or containers.

  • Incubator or oven for controlled temperature storage.

  • Gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS system.

  • Internal standards for the target plasticizers.

Procedure:

  • A piece of the PVC material of a known surface area is prepared.

  • The PVC sample is placed in a migration cell and a known volume of the selected food simulant is added, ensuring complete immersion of the sample.

  • The migration cell is sealed to prevent evaporation and stored in an incubator at a specified temperature (e.g., 40°C) for a defined period (e.g., 10 days).[4]

  • After the storage period, the PVC sample is removed from the simulant.

  • The plasticizer is extracted from the food simulant. For aqueous simulants, a liquid-liquid extraction with a non-polar solvent like hexane is typically used. For olive oil, a solvent extraction followed by a cleanup step to remove fats may be necessary.[5]

  • The extract is analyzed by GC-MS or LC-MS/MS to determine the concentration of the migrated plasticizer.[4][5]

  • The migration is typically expressed in mg of plasticizer per kg of food simulant (mg/kg) or mg of plasticizer per dm² of the contact surface (mg/dm²).

Visualization of Biological Pathways and Experimental Workflow

To visually represent the complex processes involved in plasticizer analysis and their biological implications, the following diagrams have been generated using the DOT language.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis PVC_Sample PVC Material (e.g., Blood Bag, Food Film) Incubation Incubation (Controlled Temperature & Time) PVC_Sample->Incubation Simulant Food Simulant or Biological Medium Simulant->Incubation LLE Liquid-Liquid Extraction Incubation->LLE Migration Occurs Concentration Solvent Evaporation & Reconstitution LLE->Concentration Analysis_Method GC-MS or LC-MS/MS Analysis Concentration->Analysis_Method Quantification Data Processing & Quantification Analysis_Method->Quantification

Experimental workflow for migration analysis.

G cluster_0 Ligand Activation cluster_1 Nuclear Translocation & Dimerization cluster_2 Gene Transcription & Biological Effects Phthalate Phthalate Metabolite (e.g., MEHP) PPARa PPARα Phthalate->PPARa Activates DINCH_Metabolite DINCH Metabolite DINCH_Metabolite->PPARa Weakly Activates or No Activation Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Binding) Complex->PPRE Gene_Expression Target Gene Transcription PPRE->Gene_Expression Effects Altered Lipid Metabolism, Peroxisome Proliferation, Hepatotoxicity Gene_Expression->Effects

Simplified PPARα signaling pathway.

Toxicological Profile Comparison

The toxicological profiles of DINCH and traditional phthalates, particularly DEHP, are a key consideration for their application in sensitive products.

DINCH:

  • Reproductive Toxicity: Studies have generally indicated a lack of reproductive and developmental toxicity for DINCH.[6]

  • Endocrine Disruption: DINCH is not considered to be an endocrine disruptor.

  • Carcinogenicity: There is no evidence to suggest that DINCH is carcinogenic.

  • Other Effects: Some studies in rats have shown increased liver, kidney, and thyroid weights at high doses.[7]

Traditional Phthalates (e.g., DEHP):

  • Reproductive Toxicity: DEHP is a well-documented reproductive toxicant, with effects including testicular toxicity and fertility impairment.[8][9][10][11] It can also impact female reproductive health, affecting folliculogenesis and estrous cyclicity.[8][11]

  • Endocrine Disruption: DEHP and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), are known endocrine disruptors that can interfere with hormone signaling.[8][9]

  • Carcinogenicity: DEHP is classified as a possible human carcinogen.

  • Other Effects: DEHP has been linked to liver toxicity and can induce peroxisome proliferation in rodents, a mechanism associated with liver tumors.[7]

The primary metabolite of DEHP, MEHP, is a potent activator of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). This activation is a key mechanism underlying the adverse effects of DEHP on the liver and reproductive system. In contrast, DINCH and its metabolites show weak to no activation of PPARα, which is consistent with its more favorable toxicological profile.

Conclusion

The migration of plasticizers from polymeric materials is a complex process that requires careful evaluation to ensure product safety. The available data consistently demonstrates that this compound (DINCH) exhibits a lower migration potential from PVC compared to the traditional phthalate, DEHP, particularly in contact with fatty simulants and biological fluids.

Furthermore, the toxicological profile of DINCH is markedly different from that of DEHP. The lack of significant reproductive and endocrine-disrupting effects associated with DINCH, in contrast to the well-documented hazards of DEHP, positions it as a viable and safer alternative in many applications, including medical devices and food contact materials.

For researchers and professionals in drug development, the selection of plasticizers with low migration rates and favorable toxicological profiles is crucial. The data and methodologies presented in this guide provide a foundation for making informed decisions to enhance the safety and performance of their products. Continued research and standardized testing protocols will further refine our understanding of plasticizer migration and contribute to the development of even safer materials.

References

A Head-to-Head Battle of Plasticizers: DINCH vs. DOTP vs. TOTM in High-Performance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of plasticizer is a critical decision that impacts the performance, safety, and regulatory compliance of a final product. This guide offers an objective comparison of three leading non-phthalate plasticizers: 1,2-cyclohexanedicarboxylic acid diisononyl ester (DINCH), dioctyl terephthalate (DOTP), and trioctyl trimellitate (TOTM). We delve into their performance characteristics, backed by experimental data, to provide a clear and comprehensive evaluation.

The demand for high-performance, safe, and reliable plasticizers has led to the widespread adoption of non-phthalate alternatives. Among these, DINCH, DOTP, and TOTM have emerged as prominent contenders, each offering a unique profile of properties. This comparison guide will explore their performance in key areas: plasticizer efficiency, mechanical properties, migration resistance, and thermal stability.

Data Presentation: A Quantitative Look at Performance

To facilitate a clear comparison, the following tables summarize the key performance indicators of DINCH, DOTP, and TOTM based on available experimental data. It is important to note that direct comparative studies under identical conditions for all three plasticizers are limited. Therefore, the data presented is compiled from various sources and should be interpreted with consideration of the specific testing conditions mentioned.

Table 1: General and Mechanical Properties
PropertyDINCHDOTPTOTMTest Method
Molecular Weight ( g/mol ) ~425~391~547-
Plasticizer Efficiency (DOP=1.00) N/A1.03[1]1.11[1]-
Shore A Hardness (50 phr) ~87~85~80-85[2]ASTM D2240
Tensile Strength Comparable to DOTP[2]Generally comparable to or slightly higher than TOTM at similar concentrations[2]Decreases with increasing concentrationASTM D638
Elongation at Break (%) Good low-temperature flexibility[2]High, provides good flexibility[2]Increases with increasing concentrationASTM D638
Table 2: Migration and Thermal Properties
PropertyDINCHDOTPTOTMTest Method
Volatility (Weight Loss %) 26% (7 days at 100°C)[3]22.5% (7 days at 100°C)[3]Lower than DEHP[4][5]ASTM D1203
Migration into ABS Usable for contact[6]Usable for contact[6]Usable for contact with all four non-PVC materials[6]-
Leaching from Medical Tubing Lower tendency to migrate than DEHP[7]-Distinctly lower migration than DEHP (by a factor of approx. 350)[8]HPLC
Thermal Stability (Degradation Onset) --High thermal stabilityTGA

Experimental Protocols: The "How-To" Behind the Data

The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for reproducing and comparing plasticizer performance.

Plasticizer Efficiency and Mechanical Properties

Objective: To determine the effect of the plasticizer on the hardness, tensile strength, and elongation of PVC.

Methodology (based on ASTM D2240 for Hardness and ASTM D638 for Tensile Properties):

  • Sample Preparation: Prepare PVC formulations with a specified concentration of the plasticizer (e.g., 50 phr - parts per hundred of resin). The formulation should also include a stabilizer and any other necessary additives.

  • Molding: Process the PVC compound into standardized test specimens (e.g., sheets or dumbbell-shaped bars) using a two-roll mill followed by compression molding at a controlled temperature and pressure.

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period before testing.

  • Shore A Hardness (ASTM D2240):

    • Place the specimen on a hard, flat surface.

    • Press the durometer indenter firmly onto the specimen.

    • Read the hardness value on the scale within one second of firm contact. Take multiple readings at different locations and calculate the average.

  • Tensile Testing (ASTM D638):

    • Mount the dumbbell-shaped specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen breaks.

    • Record the tensile strength (the maximum stress the material can withstand) and the elongation at break (the percentage increase in length at the point of fracture).

Migration Resistance (Extraction by Chemicals)

Objective: To measure the amount of plasticizer that leaches from the PVC material into a surrounding liquid.

Methodology (based on ASTM D1239):

  • Specimen Preparation: Cut the plasticized PVC sheet into specimens of known dimensions and weight.

  • Immersion: Immerse each specimen in a specified volume of a chemical reagent (e.g., distilled water, ethanol, hexane, or a food simulant like olive oil) in a sealed container.

  • Incubation: Maintain the container at a controlled temperature for a specified duration (e.g., 24 hours at 23°C).

  • Post-Immersion Processing:

    • Remove the specimen from the liquid.

    • Carefully wipe the specimen dry with a soft cloth. If a non-volatile oil was used, rinse the specimen with a volatile solvent that does not affect the film before drying.

  • Weight Measurement: Weigh the dried specimen.

  • Calculation: Calculate the percentage of weight loss, which represents the amount of extracted components.

Thermal Stability (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal stability of the plasticized PVC by measuring its weight loss as a function of temperature.

Methodology (based on ASTM E1131):

  • Sample Preparation: Place a small, accurately weighed sample of the plasticized PVC material into a TGA sample pan.

  • TGA Analysis:

    • Place the sample pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Continuously record the sample's weight as the temperature increases.

  • Data Analysis:

    • Plot the weight loss versus temperature.

    • Determine the onset temperature of degradation, which is the temperature at which significant weight loss begins. This indicates the thermal stability of the material.

Mandatory Visualization: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and a relevant biological signaling pathway.

Experimental_Workflow_for_Plasticizer_Evaluation cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison pvc PVC Resin mixer High-Speed Mixer pvc->mixer plasticizer Plasticizer (DINCH, DOTP, or TOTM) plasticizer->mixer additives Stabilizers & Other Additives additives->mixer molding Compression Molding mixer->molding mechanical Mechanical Properties (ASTM D2240, D638) molding->mechanical migration Migration Resistance (ASTM D1239) molding->migration thermal Thermal Stability (TGA) molding->thermal comparison Comparative Performance Evaluation mechanical->comparison migration->comparison thermal->comparison

Experimental workflow for the comparative evaluation of plasticizers.

PPAR_Signaling_Pathway cluster_cell Cell DINCH DINCH Metabolite PPAR PPAR Receptor DINCH->PPAR Binds to DINCH->PPAR RXR RXR PPAR->RXR Forms Heterodimer PPAR->RXR PPRE PPRE (DNA) RXR->PPRE Binds to RXR->PPRE Gene_Expression Target Gene Expression (Lipid Metabolism, Inflammation) PPRE->Gene_Expression Regulates PPRE->Gene_Expression

Simplified PPAR signaling pathway potentially activated by DINCH metabolites.

Conclusion

The selection of an appropriate plasticizer is a multifaceted decision that requires a thorough evaluation of various performance characteristics.

  • TOTM stands out for its superior permanence, exhibiting very low volatility and migration. This makes it an excellent choice for applications where long-term stability and minimal leaching are critical, such as in medical devices. However, its plasticizer efficiency is slightly lower than DOTP, meaning more of it might be needed to achieve the same level of flexibility.

  • DOTP offers a good balance of properties, including high plasticizer efficiency and good flexibility. While its volatility is higher than what is generally expected for TOTM, it is lower than DINCH in some studies. Its cost-effectiveness is a significant advantage in many applications.

  • DINCH is a well-established non-phthalate plasticizer with a strong safety profile, particularly for sensitive applications like toys and medical devices. It offers good low-temperature flexibility. However, based on the available data, its volatility appears to be higher than that of DOTP.

Ultimately, the optimal plasticizer choice will depend on the specific requirements of the end-product, balancing the need for flexibility, permanence, thermal stability, and cost. For applications demanding the highest level of safety and minimal migration, TOTM presents a compelling case. For more general-purpose applications where a balance of performance and cost is key, DOTP is a strong contender. DINCH remains a reliable option, especially where its extensive toxicological data and approvals are a primary consideration. Further head-to-head comparative studies under standardized conditions would be invaluable for a more definitive ranking of these high-performance plasticizers.

References

A Comparative Toxicological Profile: Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (DINCH) Versus Phthalates

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of plasticizers, the quest for safer alternatives to traditional phthalates has led to the development and adoption of substances such as Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate, more commonly known as Diisononyl cyclohexane-1,2-dicarboxylate (DINCH). This guide provides a detailed, objective comparison of the toxicological profiles of DINCH and prominent phthalates, including Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Benzyl butyl phthalate (BBP). The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.

Executive Summary

Overall, the available toxicological data indicates that DINCH presents a more favorable safety profile compared to the studied phthalates. Notably, DINCH has not demonstrated the reproductive and endocrine-disrupting effects that are characteristic of DEHP, DBP, and BBP in numerous animal studies. While phthalates, particularly DEHP, DBP, and BBP, have been identified as endocrine disruptors and reproductive toxicants, DINCH has not been classified as such based on current evidence.[1][2]

Data Presentation: A Quantitative Toxicological Comparison

The following tables summarize key quantitative data from toxicological studies on DINCH and selected phthalates, facilitating a direct comparison of their effects.

Table 1: Acute Toxicity Data

CompoundTest AnimalRoute of AdministrationLD50 (Median Lethal Dose)Citation(s)
DINCH RatOral> 5000 mg/kg[3]
RatDermal> 2000 mg/kg[3]
DEHP MouseOral1.37 - 38.35 ml/kg (chronic vs. acute)[4]
Rat, RabbitOral~30 g/kg[5]
DBP RatOral8,000 - >20,000 mg/kg[6][7]
Mouse, RatIntraperitoneal3,000 - 7,000 mg/kg[6]
BBP ----

Table 2: Reproductive and Developmental Toxicity Data (NOAEL/LOAEL)

CompoundTest AnimalStudy TypeNOAEL (No Observed Adverse Effect Level)LOAEL (Lowest Observed Adverse Effect Level)Key Effects Observed at LOAELCitation(s)
DINCH RatTwo-generation1000 mg/kg/day-No adverse reproductive or developmental effects observed.[8]
DEHP Rat--10-20 mg/kg/dayMale reproductive effects.[8]
Mouse--130 mg/kg/dayDecreased male fertility.[8]
DBP Rat-125 mg/kg-day625 mg/kg-dayReduced body weight, increased liver and kidney weights.[6]
Rat (in utero)-50 mg/kg/day-Developmental effects.[7]
BBP RatTwo-generation250 mg/kg/day (parental/offspring reproductive)750 mg/kg/dayReduced anogenital distance in males, increased nipple retention in males.
Rat-50 mg/kg/day (offspring)100 mg/kg/dayAdverse reproductive effects.

Experimental Protocols

Detailed methodologies are crucial for the interpretation of toxicological data. Below are summaries of protocols for key experiments cited in this guide.

Two-Generation Reproductive Toxicity Study (for DINCH and BBP)

This study design is a cornerstone for assessing the potential of a substance to interfere with reproduction and development across generations.

  • Animal Model: Typically, Wistar or Sprague-Dawley rats are used.

  • Administration: The test substance is administered to the parent generation (F0) for a period before mating, during mating, and for females, throughout gestation and lactation. Dosing is often done through the diet at various concentrations.

  • Mating and Offspring: F0 animals are mated to produce the first-generation offspring (F1). The F1 generation is then raised to maturity and mated to produce the second-generation offspring (F2).

  • Endpoints Evaluated: A wide range of parameters are assessed in both parental and offspring generations, including:

    • Parental (F0 and F1): Clinical observations, body weight, food consumption, mating and fertility indices, gestation length, and organ weights. Histopathological examination of reproductive organs is also performed.

    • Offspring (F1 and F2): Viability, sex ratio, body weight, anogenital distance (a marker for endocrine disruption), developmental landmarks (e.g., puberty onset), and organ weights. Histopathology of reproductive tissues is conducted on selected offspring.

  • Data Analysis: Statistical analysis is performed to determine dose-related effects and to establish the No Observed Adverse Effect Level (NOAEL) and the Lowest Observed Adverse Effect Level (LOAEL).

Ames Test (Bacterial Reverse Mutation Assay) for Genotoxicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

  • Test System: Histidine-dependent strains of Salmonella typhimurium are used. These bacteria have a mutation that prevents them from synthesizing the amino acid histidine, and therefore they cannot grow on a histidine-free medium.

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals, as some chemicals only become mutagenic after metabolism.

  • Procedure: The bacterial strains are exposed to various concentrations of the test substance, both with and without the S9 mix. The mixture is then plated on a histidine-deficient agar medium.

  • Endpoint: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize histidine) is counted.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows relevant to this toxicological comparison.

G Comparative Toxicological Assessment Workflow cluster_0 Data Acquisition cluster_1 Data Analysis & Structuring cluster_2 Visualization & Reporting LitSearch Literature Search (DINCH & Phthalates) DataExtract Quantitative Data Extraction (LD50, NOAEL, etc.) LitSearch->DataExtract TableGen Generation of Comparative Tables DataExtract->TableGen ProtocolID Identification of Experimental Protocols ReportWrite Comprehensive Guide Preparation ProtocolID->ReportWrite EndpointComp Endpoint-specific Comparison TableGen->EndpointComp EndpointComp->ReportWrite DiagramGen Graphviz Diagram Creation DiagramGen->ReportWrite

Caption: A workflow for comparative toxicological assessment.

G Simplified Phthalate-Mediated Endocrine Disruption Pathway Phthalate Phthalate (e.g., DEHP, DBP) AR Androgen Receptor (AR) Phthalate->AR Antagonizes/ Inhibits Binding GeneExpression Altered Gene Expression AR->GeneExpression Regulates Testosterone Testosterone Testosterone->AR Binds & Activates Binding Binding to AR ReproTox Adverse Reproductive Outcomes GeneExpression->ReproTox G Ames Test Experimental Workflow cluster_0 Preparation cluster_1 Exposure cluster_2 Plating & Incubation cluster_3 Analysis Bacteria Select Salmonella strains (his-) Incubate Incubate bacteria with test substance +/- S9 Bacteria->Incubate S9 Prepare S9 metabolic activation mix S9->Incubate TestSubstance Prepare test substance concentrations TestSubstance->Incubate Plate Plate on histidine- deficient agar Incubate->Plate IncubatePlate Incubate plates Plate->IncubatePlate Count Count revertant colonies (his+) IncubatePlate->Count Analyze Statistical analysis vs. control Count->Analyze

References

A Comparative Guide to the Biocompatibility of DINCH-Plasticized Medical Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate materials is a critical aspect of medical device development, with biocompatibility being a paramount consideration. For decades, di(2-ethylhexyl) phthalate (DEHP) has been the go-to plasticizer for flexible polyvinyl chloride (PVC) medical devices. However, concerns over its potential health risks have spurred the development and adoption of alternative plasticizers. This guide provides an objective comparison of the biocompatibility of medical devices plasticized with 1,2-cyclohexanedicarboxylic acid, diisononyl ester (DINCH), a prominent DEHP alternative, against other common plasticizers. The information herein is supported by experimental data to aid in informed material selection for a new generation of safer medical devices.

Executive Summary

This guide compares the biocompatibility of DINCH with several other plasticizers commonly used in medical devices:

  • DEHP: The traditional phthalate plasticizer, now facing regulatory scrutiny.

  • TOTM (Tris(2-ethylhexyl) trimellitate): A high-molecular-weight alternative.

  • DOTP (Dioctyl terephthalate): A non-ortho-phthalate alternative.

  • ATBC (Acetyl tributyl citrate): A bio-based alternative.

  • DEHA (Bis(2-ethylhexyl) adipate): An adipate-based plasticizer.

The comparison focuses on key biocompatibility endpoints, including cytotoxicity and hemocompatibility, supported by quantitative data from in vitro studies. Detailed experimental protocols for these assessments are also provided to ensure transparency and reproducibility.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from various studies to facilitate a direct comparison of the biocompatibility profiles of DINCH and its alternatives.

Table 1: In Vitro Cytotoxicity Comparison

This table presents the percentage of cell viability of L929 murine fibroblast cells after 7 days of exposure to different plasticizers at various concentrations. A reduction in cell viability below 70% is generally considered a cytotoxic effect according to ISO 10993-5[1].

PlasticizerConcentration (mg/mL)Cell Viability (%)Cytotoxic Effect (per ISO 10993-5)
DINCH 0.05< 50%Yes
0.1~0%Yes
DEHP 0.05< 50%Yes
0.1~0%Yes
TOTM 0.1No significant reductionNo
DEHA 0.1No significant reductionNo
ATBC 0.1Potentially ToxicYes

Data sourced from a comparative in vitro cytotoxicity study on L929 cells. The study indicated that DEHP, ATBC, and DINCH are considered potentially toxic under the EN 10993-5 standard[2]. Another study showed that at the highest concentration of 0.1 mg/mL, DEHP, DINP, and DINCH were cytotoxic, while TOTM and its metabolite were not[3]. DEHA showed no cytotoxicity at this concentration[2].

Table 2: Hemocompatibility - In Vitro Hemolysis

The following table provides a qualitative and quantitative comparison of the hemolytic potential of various plasticizers. A hemolysis rate of less than 2% is considered acceptable for many applications[4].

PlasticizerHemolysis Suppression Effect (relative to DEHP)Hemolytic Ratio (%) after 10 weeks (in PVC sheets)Leached Amount (µg/mL)
DINCH Almost equal to DEHP9.2 - 12.4%26.1 - 36.5
DEHP -10.9%53.1
DOTP Almost equal to DEHP5.2 - 7.8%78.4 - 150
TOTM Not observed--
ATBC Not observed--
DEHA Not observed--

Data from a screening study on the hemolysis suppression effect of alternative plasticizers. The study found that DINCH and DOTP exhibited a hemolysis suppression effect nearly equal to DEHP[5]. The hemolytic ratios and leached amounts are from the same study where PVC sheets containing the plasticizers were incubated with red cell concentrates[5]. For blood storage applications, DINCH is considered a good alternative to DEHP for avoiding hemolysis[4].

Experimental Protocols

In Vitro Cytotoxicity Assessment (based on ISO 10993-5)

This protocol outlines a common method for evaluating the cytotoxicity of medical device materials using an extract-based method.

  • Sample Preparation: The test material (e.g., PVC plasticized with DINCH or an alternative) is extracted in a cell culture medium (e.g., MEM) at a ratio of material surface area or mass to medium volume (e.g., 3 cm² or 0.2 g per mL) for 24 hours at 37°C.

  • Cell Culture: L929 mouse fibroblast cells are cultured in flasks until they form a near-confluent monolayer.

  • Exposure: The culture medium is replaced with the prepared extracts of the test and control materials.

  • Incubation: The cells are incubated with the extracts for a defined period, typically 24 to 72 hours.

  • Evaluation:

    • Qualitative (Morphological): Cells are examined microscopically for changes in morphology, such as rounding, shrinking, or lysis. A reactivity score from 0 (no reactivity) to 4 (severe reactivity) is assigned.

    • Quantitative (Cell Viability): A quantitative assay, such as the MTT or XTT assay, is performed. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells. The results are expressed as a percentage of the viability of cells cultured with a negative control medium. A reduction in cell viability by more than 30% is considered a cytotoxic effect.

Hemocompatibility Assessment: In Vitro Hemolysis (based on ASTM F756)

This protocol describes a method for assessing the hemolytic properties of materials intended for contact with blood.

  • Blood Preparation: Freshly drawn, anticoagulated human or rabbit blood is used. The blood is diluted with a buffered saline solution (e.g., PBS) to a specific hemoglobin concentration.

  • Sample Preparation: The test material is prepared with a defined surface area.

  • Exposure (Direct Contact Method):

    • The test material is placed in direct contact with the diluted blood in a test tube.

    • Positive (e.g., water) and negative (e.g., polyethylene) controls are prepared similarly.

    • The tubes are incubated at 37°C for a specified time (e.g., 3 hours) with gentle agitation.

  • Analysis:

    • After incubation, the samples are centrifuged to separate the plasma.

    • The concentration of free hemoglobin in the plasma is measured spectrophotometrically.

    • The percentage of hemolysis is calculated relative to the positive control (representing 100% hemolysis).

  • Acceptance Criteria: The hemolytic index is categorized based on the percentage of hemolysis. For many devices, a hemolytic percentage below 2% is considered non-hemolytic.

Signaling Pathways and Molecular Interactions

The biological activity of some plasticizers and their metabolites is linked to their interaction with nuclear receptors, which can modulate gene expression related to metabolism and endocrine function. One of the key pathways implicated is the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.

PPAR Signaling Pathway and Plasticizer Interaction

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Plasticizer Plasticizer (e.g., DINCH, DEHP) Metabolite Plasticizer Metabolite (e.g., MINCH, MEHP) Plasticizer->Metabolite Metabolism PPAR Peroxisome Proliferator-Activated Receptor (PPARα/γ) Metabolite->PPAR Binds and Activates RXR Retinoid X Receptor (RXR) Heterodimer PPAR-RXR Heterodimer RXR->Heterodimer PPAR->Heterodimer CoRepressor Co-repressor Heterodimer->CoRepressor Releases PPRE Peroxisome Proliferator Response Element (PPRE) on DNA Heterodimer->PPRE Binds to CoActivator Co-activator Heterodimer->CoActivator Recruits TargetGenes Target Genes (Lipid Metabolism, Adipogenesis, etc.) PPRE->TargetGenes Regulates Transcription mRNA mRNA TargetGenes->mRNA Transcription Protein Proteins mRNA->Protein Translation CellularResponse Cellular Response (e.g., Altered Metabolism, Endocrine Disruption) Protein->CellularResponse CoActivator->PPRE Binds to

Caption: PPAR signaling pathway activation by plasticizer metabolites.

Plasticizers like DEHP and DINCH can be metabolized in the body to form active monoesters, such as mono(2-ethylhexyl) phthalate (MEHP) and cyclohexane-1,2-dicarboxylic acid monoisononyl ester (MINCH), respectively. These metabolites can act as ligands for PPARs, particularly PPARγ. The binding of these metabolites to PPARγ leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in lipid metabolism and adipogenesis, which can lead to endocrine-disrupting effects. Studies have shown that both MEHP and MINCH can bind to and activate PPARγ[2].

Experimental Workflow for Biocompatibility Assessment

Biocompatibility_Workflow start Start: New Medical Device Material material_char Material Characterization (ISO 10993-18) start->material_char lit_review Literature Review & Risk Assessment (ISO 10993-1) material_char->lit_review test_plan Develop Test Plan lit_review->test_plan cytotoxicity In Vitro Cytotoxicity Testing (ISO 10993-5) test_plan->cytotoxicity hemocompatibility Hemocompatibility Testing (ISO 10993-4) test_plan->hemocompatibility other_tests Other In Vitro/In Vivo Tests (as required) test_plan->other_tests data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis hemocompatibility->data_analysis other_tests->data_analysis biocompatibility_report Biocompatibility Report Generation data_analysis->biocompatibility_report end End: Material Selection Decision biocompatibility_report->end

Caption: General workflow for biocompatibility assessment of medical device materials.

The biocompatibility assessment of a new medical device material follows a structured workflow, beginning with material characterization and a thorough risk assessment based on existing literature. This informs the development of a specific test plan, which typically includes in vitro cytotoxicity and hemocompatibility testing as foundational assessments. Depending on the nature of the device and its intended use, further in vitro and in vivo tests may be required. The data from all tests are then analyzed and compiled into a comprehensive biocompatibility report, which is crucial for regulatory submissions and making final decisions on material selection.

Conclusion

The move away from DEHP in medical devices has led to the emergence of several alternative plasticizers, each with its own biocompatibility profile. DINCH presents itself as a viable alternative, particularly in applications where low hemolysis is critical. However, in vitro cytotoxicity data suggests that at higher concentrations, DINCH can exhibit cytotoxic effects comparable to DEHP. In contrast, TOTM and DEHA appear to have a more favorable cytotoxicity profile.

The choice of a plasticizer is a multifactorial decision that must balance biocompatibility with the physical and chemical properties required for the specific medical device application. This guide provides a comparative overview to assist researchers and developers in navigating the complex landscape of plasticizer selection, ultimately contributing to the development of safer and more effective medical devices. It is crucial to conduct thorough, application-specific testing to ensure the safety and efficacy of any new material intended for medical use.

References

A Head-to-Head Comparison of Plasticizer Leaching: DINCH vs. Citrate-Based Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a plasticizer is a critical decision, balancing material performance with safety and stability. The potential for plasticizers to leach from a polymer matrix is a primary concern, particularly in sensitive applications like medical devices, pharmaceutical packaging, and food contact materials. This guide provides an objective, data-driven comparison of the leaching characteristics of two leading classes of non-phthalate plasticizers: 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH) and citrate-based esters, primarily acetyl tributyl citrate (ATBC).

This comparison guide synthesizes available experimental data to evaluate the migration performance of these plasticizers from Polyvinyl Chloride (PVC), a common polymer in the aforementioned applications. We will delve into quantitative leaching data, detailed experimental protocols for migration testing, and visual workflows to clarify the processes involved.

Quantitative Leaching Data: A Comparative Overview

Direct, side-by-side comparative studies on the leaching of DINCH versus citrate-based plasticizers are limited in publicly available literature. However, data from studies evaluating various non-phthalate plasticizers under consistent conditions allow for a substantive comparison. The following table summarizes representative data on the migration of ATBC and another non-phthalate alternative, Di(2-ethylhexyl) terephthalate (DEHT), from PVC films into food simulants. DEHT is often used in similar applications to DINCH and provides a relevant benchmark.

It is generally recognized that DINCH exhibits a low migration rate and high resistance to extraction, making it a preferred choice for sensitive applications.[1] Citrate esters are also favored for their low toxicity and good compatibility with a wide range of polymers.[1] The data below indicates that migration is highly dependent on the nature of the food simulant, with significantly more leaching occurring in fatty simulants like olive oil compared to aqueous or acidic solutions.

Table 1: Specific Migration of ATBC and DEHT from PVC Films into Food Simulants

PlasticizerPolymer MatrixFood SimulantContact ConditionsSpecific Migration (mg/dm²)Data Source
Acetyl Tributyl Citrate (ATBC)PVCOlive Oil10 days at 40°C2.5Coltro et al., 2014[2]
Di(2-ethylhexyl) terephthalate (DEHT)PVCOlive Oil10 days at 40°C3.5Coltro et al., 2014[2]
Acetyl Tributyl Citrate (ATBC)PVC3% Acetic Acid10 days at 40°C< 0.2 (Not Detected)Coltro et al., 2014[2]
Di(2-ethylhexyl) terephthalate (DEHT)PVC3% Acetic Acid10 days at 40°C< 0.2 (Not Detected)Coltro et al., 2014[2]

Note: The lower the value, the lower the leaching. These results suggest that under these specific test conditions, ATBC may have a slightly lower migration rate into fatty simulants compared to DEHT.

Experimental Protocols for Migration Testing

The following is a generalized methodology for conducting plasticizer migration studies from a polymer matrix into food simulants, based on common experimental designs found in the literature.

Objective: To quantify the amount of plasticizer that leaches from a polymer film into a liquid food simulant over a specified time and temperature.

1. Materials and Reagents:

  • Plasticized PVC film samples containing a known concentration of the plasticizer of interest (e.g., DINCH or ATBC).

  • Food Simulants:

    • Aqueous/Acidic: 3% (w/v) acetic acid in distilled water.

    • Fatty: Olive oil or isooctane.

  • Analytical grade solvents for extraction and analysis (e.g., hexane, isooctane).

  • High-purity plasticizer standards for calibration.

  • Glass migration cells or beakers.

  • Constant temperature incubator or oven.

  • Analytical balance.

  • Gas Chromatograph with Mass Spectrometer (GC-MS).

2. Sample Preparation:

  • Cut the PVC film into precise dimensions (e.g., 1 dm²).

  • Clean the surface of the film samples with a suitable solvent (e.g., ethanol) to remove any surface contaminants and then allow them to dry completely.

  • Accurately weigh the prepared film samples.

3. Migration (Exposure) Procedure:

  • Place the prepared PVC film sample into a glass migration cell.

  • Add a specific volume of the pre-conditioned food simulant to the cell, ensuring the film is completely immersed. A standard surface-area-to-volume ratio is typically used, for example, 6 dm² of film per 1 L of simulant.[2]

  • Seal the migration cell to prevent evaporation.

  • Place the sealed cells in an incubator set to the desired temperature (e.g., 40°C) for a specified duration (e.g., 10 days), simulating prolonged contact.[2]

4. Analytical Quantification (GC-MS):

  • For Aqueous Simulants:

    • After the exposure period, remove the film.

    • Perform a liquid-liquid extraction of the simulant using a non-polar solvent like hexane to extract the leached plasticizer.

    • Concentrate the extract to a known volume.

  • For Fatty Simulants (Olive Oil):

    • After exposure, the plasticizer is already dissolved in the oil. Direct injection into the GC-MS is often possible after dilution with a suitable solvent.

  • GC-MS Analysis:

    • Prepare a series of standard solutions of the target plasticizer at known concentrations to create a calibration curve.

    • Inject a known volume of the prepared sample extract into the GC-MS system.

    • Identify the plasticizer based on its retention time and mass spectrum.

    • Quantify the concentration of the plasticizer in the sample by comparing its peak area to the calibration curve.

5. Calculation of Specific Migration:

  • The specific migration is typically expressed in milligrams of plasticizer per square decimeter of the polymer surface area (mg/dm²).

  • The calculation is based on the quantified concentration of the plasticizer in the simulant, the total volume of the simulant, and the surface area of the polymer film sample.

Visualizing the Process and Influencing Factors

To better understand the experimental process and the key factors influencing plasticizer leaching, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_exp Migration Experiment cluster_analysis Analysis cluster_result Result pvc_roll Plasticized PVC Material sample_cut Cut & Clean Film Sample (Known Surface Area) pvc_roll->sample_cut migration_cell Immersion in Migration Cell sample_cut->migration_cell simulant Food Simulant (e.g., Olive Oil, 3% Acetic Acid) simulant->migration_cell incubation Incubation (Controlled Time & Temperature) migration_cell->incubation extraction Sample Extraction/ Dilution incubation->extraction gcms GC-MS Analysis extraction->gcms quant Quantification vs. Calibration Curve gcms->quant result Specific Migration (mg/dm²) quant->result

Caption: Experimental workflow for determining plasticizer migration.

G cluster_plasticizer Plasticizer Properties cluster_environment Environmental Factors cluster_process cluster_outcome mol_weight Molecular Weight leaching Leaching Potential mol_weight->leaching Higher MW generally decreases leaching polarity Polarity & Structure polarity->leaching Higher polarity can decrease leaching into non-polar media simulant Contact Medium (Simulant/Food Type) simulant->leaching Fatty/oily media increase leaching temp Temperature temp->leaching Higher temp increases leaching time Contact Time time->leaching Longer time increases leaching exposure Biological Exposure leaching->exposure

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for DINCH Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary analytical techniques for the quantification of 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH) and its metabolites: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate and reliable measurement of DINCH in various matrices, including biological samples like urine and in materials such as Polyvinyl Chloride (PVC) medical devices. This document presents a cross-validation of these methods, supported by experimental data and detailed protocols to aid researchers in method selection and implementation.

Data Presentation: A Comparative Analysis of Analytical Methods

The performance of an analytical method is determined by several key parameters. The following table summarizes the quantitative performance data for GC-MS and LC-MS/MS in the analysis of DINCH and its metabolites, derived from various studies.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (r²) Typically ≥0.99[1]Typically >0.99[2]
Accuracy (Recovery) 92 - 100% (from PVC)[3]86% - 117% (in synthetic urine)[2]
Precision (RSD) < 15%[1]< 20%[2]
Limit of Detection (LOD) 0.005 - 0.04 µg/mL (Thiram as representative for CS2)[4]0.006 - 0.047 µg/L (for various metabolites in urine)
Limit of Quantification (LOQ) 0.04 µg/mL (Thiram as representative for CS2)[4]0.01 - 0.1 ng/mL (for various metabolites in urine)[2]
Specificity High (Mass spectral data provides structural information)[1]Very High (Precursor-product ion transitions provide high selectivity)[2]
Sample Throughput Lower (Often requires more extensive sample preparation)Higher (Amenable to high-throughput analysis with online SPE)[2]

Mandatory Visualization: Signaling Pathway and Experimental Workflow

The following diagrams illustrate a proposed toxicological pathway of DINCH and a general experimental workflow for its analysis.

DINCH_Toxicological_Pathway cluster_cell Macrophage DINCH DINCH / MINCH ROS Increased ROS DINCH->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress NFkB NF-κB Activation ROS->NFkB DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Mito_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mito_Dysfunction Apoptosis Apoptosis DNA_Damage->Apoptosis Mito_Dysfunction->Apoptosis Cytokines TNF & IL-1β Release NFkB->Cytokines Inflammation Pro-inflammatory Response Cytokines->Inflammation Autophagy Autophagy Apoptosis->Autophagy

Caption: Proposed mode of action of DINCH and its metabolite MINCH in macrophages.[5][6]

DINCH_Analysis_Workflow cluster_prep Sample Preparation Steps Sample_Collection Sample Collection (e.g., Urine, PVC) Sample_Preparation Sample Preparation Sample_Collection->Sample_Preparation Hydrolysis Enzymatic Hydrolysis (for urine) Extraction Extraction (SPE or LLE) Hydrolysis->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (for GC-MS, optional) Concentration->Derivatization Analysis Instrumental Analysis GCMS GC-MS LCMSMS LC-MS/MS Data_Processing Data Processing and Quantification GCMS->Data_Processing LCMSMS->Data_Processing

Caption: General experimental workflow for the analysis of DINCH.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of DINCH and its metabolites using LC-MS/MS and GC-MS.

Protocol 1: Quantification of DINCH Metabolites in Urine by LC-MS/MS

This protocol is a generalized procedure based on methods for the analysis of DINCH metabolites in urine.[2][7]

1. Materials and Reagents

  • DINCH metabolite standards (e.g., OH-MINCH, cx-MINCH, oxo-MINCH)

  • Isotopically labeled internal standards

  • Ammonium acetate buffer (1 M, pH 6.5)

  • β-glucuronidase

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation

  • Thaw urine samples at room temperature and centrifuge to remove particulates.

  • To 100 µL of urine, add an internal standard solution.

  • Add 25 µL of β-glucuronidase in ammonium acetate buffer.

  • Incubate the mixture for at least 2 hours at 37°C to deconjugate the metabolites.

  • Perform solid-phase extraction (SPE) for sample cleanup and concentration. Condition a C18 SPE cartridge with methanol followed by water. Load the sample, wash with a low percentage of organic solvent in water, and elute the analytes with a high percentage of organic solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for injection.

3. LC-MS/MS Instrumentation and Conditions

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS Detection: Operate the mass spectrometer in negative ESI mode using Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each analyte and internal standard.

4. Data Analysis

  • Generate a calibration curve using a series of known concentrations of DINCH metabolite standards spiked into a surrogate matrix (e.g., synthetic urine).

  • Calculate the concentration of DINCH metabolites in the urine samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

  • Normalize the results to urinary creatinine concentration to account for variations in urine dilution.

Protocol 2: Quantification of DINCH in PVC by GC-MS

This protocol is a generalized procedure for the analysis of DINCH in PVC materials.[1][3]

1. Materials and Reagents

  • DINCH standard

  • Internal standard (e.g., deuterated DINCH or a similar high molecular weight phthalate)

  • Tetrahydrofuran (THF)

  • Ethanol

  • Hexane (GC grade)

2. Sample Preparation

  • Accurately weigh a small piece of the PVC sample (e.g., 100 mg).

  • Dissolve the PVC sample in a suitable solvent like THF.

  • Precipitate the PVC polymer by adding a non-solvent such as ethanol.

  • Centrifuge the mixture and collect the supernatant containing the dissolved plasticizers.

  • Add an internal standard to the supernatant.

  • The supernatant can be directly injected or further diluted with a suitable solvent like hexane before GC-MS analysis.

3. GC-MS Instrumentation and Conditions

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron impact (EI) ion source.

  • GC Column: A low-bleed, non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Splitless injection of 1 µL.

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • MS Detection: Operate the mass spectrometer in full scan mode to identify the compounds and in selected ion monitoring (SIM) mode for quantification, using characteristic ions for DINCH and the internal standard.

4. Data Analysis

  • Generate a calibration curve using a series of known concentrations of the DINCH standard.

  • Identify the DINCH peak based on its retention time and mass spectrum.

  • Quantify DINCH using the calibration curve and the peak area ratio of the analyte to the internal standard.

  • Express the result as a weight percentage of DINCH in the PVC material.

References

Inter-laboratory comparison for the analysis of DINCH in proficiency testing materials.

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison for the Analysis of DINCH in Proficiency Testing Materials: A Guide for Researchers

This guide provides a comprehensive overview of an inter-laboratory comparison for the analysis of 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), a common plasticizer substitute, in proficiency testing materials. It is intended for researchers, scientists, and drug development professionals involved in the analysis of plasticizers and human biomonitoring. This document summarizes quantitative data from proficiency testing, details experimental protocols, and compares analytical methodologies.

Data Presentation: Performance in Inter-laboratory Comparison

The data presented below is primarily derived from the Human Biomonitoring for Europe (HBM4EU) project, a significant initiative that included a quality assurance and quality control program for the analysis of DINCH biomarkers in human urine. This program involved 28 laboratories over four rounds of proficiency testing, providing valuable insights into inter-laboratory performance.[1][2]

Table 1: Summary of Inter-laboratory Comparison Results for DINCH Biomarker Analysis in Urine (HBM4EU Project)

ParameterFindingCitation
Number of Participating Laboratories 28[1][2]
Proficiency Test Rounds 4[1][2]
Matrix Human Urine[1][2]
Concentration Range of Analytes 0.2–138 ng/mL[1][2]
Inter-laboratory Reproducibility (all labs) 43% (average for mixed-isomer phthalates and DINCH)[1]
Inter-laboratory Reproducibility (labs with consistent satisfactory performance) 26% (average for mixed-isomer phthalates and DINCH)[1]
Satisfactory Performance Rate (end of program) 90%[1][2]

Table 2: Comparison of Analytical Method Performance for Plasticizer Metabolite Analysis

While the HBM4EU study did not report performance data broken down by analytical method, this table provides a general comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of plasticizer metabolites in urine, based on data from various validation studies.

Performance MetricLC-MS/MSGC-MSCitation
Limit of Detection (LOD) 0.03 - 1.4 ng/mL0.1 - 0.4 µg/L[3]
Limit of Quantification (LOQ) 0.1 - 1 ng/mL0.3 - 1.3 µg/L[3]
Accuracy (% Recovery) 81.8% - 125.3%Not explicitly stated[3]
Precision (% RSD) ≤8.3% (Intra-day and inter-day)Not explicitly stated[3]
Derivatization Required NoYes[3]
Sample Throughput HighLower than LC-MS/MS[3][4]

Experimental Protocols

The following is a generalized experimental protocol for the analysis of DINCH metabolites in urine, based on common practices in proficiency testing programs and established laboratory procedures. The most frequently used method in the HBM4EU program was LC-MS/MS with enzymatic deconjugation and Solid Phase Extraction (SPE).[5]

1. Sample Preparation (Urine)

  • Sample Thawing and Homogenization: Frozen urine samples are thawed at room temperature and vortexed to ensure homogeneity.[3]

  • Aliquotting: A specific volume of urine (e.g., 100 µL to 0.5 mL) is transferred to a clean autosampler vial.[3][6]

  • Internal Standard Spiking: Isotopically labeled internal standards for the target DINCH metabolites are added to each sample to correct for matrix effects and variations in sample processing.[6]

  • Enzymatic Deconjugation: A β-glucuronidase enzyme solution is added to the urine samples to hydrolyze the glucuronidated metabolites back to their free form. The samples are then incubated, typically at 37°C for a defined period (e.g., 2 hours).[5]

2. Analyte Extraction (On-line Solid Phase Extraction - SPE)

  • On-line SPE coupled with High-Performance Liquid Chromatography (HPLC) is a common technique for automated sample clean-up and concentration.[6]

  • The sample is injected into the system, where it passes through an SPE column. The DINCH metabolites are retained on the column, while salts and other matrix components are washed away.

  • The retained analytes are then eluted from the SPE column and transferred to the analytical HPLC column.

3. Instrumental Analysis (LC-MS/MS)

  • Chromatographic Separation: The extracted DINCH metabolites are separated on a reverse-phase HPLC column.

  • Mass Spectrometric Detection: The separated analytes are detected using a tandem mass spectrometer (MS/MS) operating in negative electrospray ionization (ESI-) mode.[5] Two mass transitions are typically monitored for each analyte for quantification and confirmation.[5]

4. Quantification

  • Quantification is performed using an isotope dilution method, with a multi-level calibration curve generated from the analysis of calibration standards.[6]

Mandatory Visualization

The following diagrams illustrate the workflow of an inter-laboratory comparison for DINCH analysis and a generalized analytical workflow.

Inter_Laboratory_Comparison_Workflow cluster_PT_Provider Proficiency Test (PT) Provider cluster_Lab Participating Laboratory Prep Preparation of PT Materials Dispatch Dispatch of PT Samples Prep->Dispatch Receipt Sample Receipt & Storage Dispatch->Receipt Data_Collection Data Collection & Analysis Report Issuance of Performance Report Data_Collection->Report Review Performance Review & Corrective Action Report->Review Analysis Sample Analysis Receipt->Analysis Reporting Result Reporting Analysis->Reporting Reporting->Data_Collection

Workflow of an inter-laboratory comparison for DINCH analysis.

Analytical_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data_Processing Data Processing Thaw Thaw & Homogenize Urine Sample Aliquot Aliquot Sample Thaw->Aliquot Spike Spike with Internal Standards Aliquot->Spike Deconjugate Enzymatic Deconjugation Spike->Deconjugate SPE On-line Solid Phase Extraction (SPE) Deconjugate->SPE LC_Separation LC Separation SPE->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Final_Report Final Report Generation Quantification->Final_Report

Generalized analytical workflow for DINCH metabolites in urine.

References

Safety Operating Guide

Proper Disposal of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the disposal of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate, a non-phthalate plasticizer also known by its trade name, Hexamoll® DINCH.

While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to manage its disposal in a manner that prevents environmental contamination and adheres to local, state, and federal regulations. Improper disposal can lead to environmental harm and potential regulatory penalties.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). While the substance is considered to have low toxicity, good industrial hygiene practices should always be followed.[1]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin.

In the event of a spill, contain the material to prevent it from entering drains or waterways.[1][2] Absorb the spilled liquid with an inert material such as sand, earth, or vermiculite. Once absorbed, the material should be collected and placed into a suitable, labeled container for disposal.[1][2] Due to the slippery nature of the product, it is important to clean the spill area thoroughly to prevent accidents.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable regulations. The following protocol provides a general framework; however, it is crucial to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.

  • Waste Characterization: Although not classified as hazardous, it is best practice to treat all chemical waste with caution. Do not mix this compound with other waste streams unless explicitly permitted by your EHS office.

  • Containerization:

    • Use a chemically compatible and leak-proof container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.

    • Ensure the container is tightly sealed to prevent leaks or spills.[2]

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • Include the date of waste generation and the name of the principal investigator or laboratory contact.

    • Some institutions may require a "Hazardous Waste" label as a precautionary measure for all chemical waste. Confirm this requirement with your EHS office.

  • Storage:

    • Store the waste container in a designated, well-ventilated waste accumulation area.

    • Ensure the storage area has secondary containment to control any potential leaks.

    • Do not store with incompatible materials, such as strong oxidizing agents.[1]

  • Disposal Request:

    • Contact your institution's EHS office to arrange for the collection and disposal of the waste.

    • Provide them with all necessary information about the waste, including its composition and volume.

  • Final Disposal Method:

    • The ultimate disposal of this compound should be handled by a licensed waste management facility.

    • Common disposal methods for this type of chemical include incineration or disposal in a permitted landfill, in accordance with local regulations.[2]

    • Recycling of any unused portion of the material, if possible, is a favorable course of action.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assessment Assessment cluster_procedure Procedure cluster_disposal Disposal start Unused or Spent This compound assess Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines start->assess ppe Wear Appropriate PPE (Gloves, Eye Protection) assess->ppe contain Transfer to a Labeled, Compatible Waste Container ppe->contain labeling Label with Full Chemical Name, Date, and Contact Information contain->labeling storage Store in Designated Waste Accumulation Area labeling->storage contact_ehs Contact EHS for Waste Pickup Request storage->contact_ehs disposal Final Disposal by Licensed Facility (e.g., Incineration) contact_ehs->disposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the meticulous and safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (CAS Number: 166412-78-8), a non-phthalate plasticizer also known as DINCH. Adherence to these protocols is critical for ensuring personal safety and maintaining the integrity of your research.

Immediate Safety and Hazard Identification

This compound is classified with the GHS07 pictogram, indicating it is harmful. The primary hazard statement associated with this chemical is H302: Harmful if swallowed. Therefore, exercising caution to prevent ingestion is a critical aspect of its handling.

Key Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is the first step in safe handling.

PropertyValue
Appearance Colorless, odorless liquid[1]
Molecular Formula C₂₆H₄₈O₄[1]
Molecular Weight 424.66 g/mol [1]
Boiling Point > 400°C[1]
Melting Point < -50°C[1]
Solubility Insoluble in water; soluble in organic solvents like ethanol and acetone[1]
Specific Gravity ~0.944 g/cm³ at 20°C[1]

Personal Protective Equipment (PPE) Protocol

A systematic approach to selecting and using PPE is crucial. The following workflow and table detail the necessary protective equipment for handling this compound.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection start Start: Handling This compound assess_splash Potential for splashing? start->assess_splash hand_protection Wear chemical-resistant gloves (Nitrile or Butyl rubber recommended). body_protection Wear a standard laboratory coat. assess_aerosol Potential for aerosol generation? assess_splash->assess_aerosol eye_protection Wear safety glasses with side shields. assess_splash->eye_protection No face_shield Wear safety goggles and a face shield. assess_splash->face_shield Yes assess_aerosol->hand_protection assess_aerosol->body_protection respiratory_protection Work in a certified chemical fume hood. assess_aerosol->respiratory_protection Yes no_respiratory General ventilation is sufficient. assess_aerosol->no_respiratory No eye_protection->hand_protection face_shield->hand_protection respiratory_protection->body_protection no_respiratory->body_protection

Caption: PPE selection workflow for handling the chemical.

Recommended Personal Protective Equipment

Protection TypeSpecification and Best Practices
Eye Protection - Minimum: Safety glasses with side shields. - Splash Hazard: Wear chemical safety goggles. For significant splash risks, use a face shield in conjunction with goggles.[2]
Hand Protection - Material: Chemical-resistant gloves are mandatory.[3] Given that this compound is an ester, Nitrile or Butyl rubber gloves are recommended for good to excellent protection.[4][5] - Usage: Always inspect gloves for tears or punctures before use.[3] Remove and replace gloves immediately if they become contaminated. Do not reuse disposable gloves.[3]
Body Protection - A standard laboratory coat should be worn to protect clothing and skin.[2] For procedures with a higher risk of splashes, consider a chemically resistant apron.
Respiratory Protection - For routine handling in a well-ventilated area, respiratory protection is not typically required. If there is a potential for aerosolization or if working in an area with inadequate ventilation, use a NIOSH-approved respirator or work within a certified chemical fume hood.

Operational and Disposal Plans

Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure you have read the Safety Data Sheet (SDS) and are familiar with the hazards.[3] Confirm that a safety shower and eyewash station are accessible.

  • Work Area: Handle the chemical in a well-ventilated area, preferably in a chemical fume hood if there is a risk of aerosol formation.

  • Dispensing: When transferring the liquid, use appropriate tools such as a pipette or a graduated cylinder to minimize splashes. Avoid direct contact with the skin and eyes.

  • Storage: Store the chemical in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents.[2]

Emergency Procedures: Spills and Exposure

  • In Case of a Spill:

    • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area.[6]

    • Ventilate: Increase ventilation to the area if it is safe to do so.

    • Contain: Prevent the spill from spreading or entering drains by using an inert absorbent material like sand, vermiculite, or commercial spill absorbents.[2]

    • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealable container for disposal.[7] Clean the spill area with soap and water.[6]

    • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.[6]

  • In Case of Personal Exposure:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation develops.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

Disposal Plan

The disposal of this compound must comply with all local, state, and federal regulations.

  • Waste Collection: Collect waste material, including contaminated absorbents and PPE, in a designated, clearly labeled, and sealed container.[2] Do not mix with other waste streams unless directed by your EHS department.

  • Classification: While this chemical may not be classified as a hazardous waste in all jurisdictions, it is prudent to handle it as such until a formal waste determination is made by a qualified professional.[8]

  • Professional Disposal: Arrange for the disposal of the chemical waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[2] Do not dispose of this chemical down the drain or in the regular trash.[9]

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.